Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C67H87ClN12O21 |
|---|---|
分子量 |
1431.9 g/mol |
IUPAC 名称 |
methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |
InChI |
InChI=1S/C67H87ClN12O21/c1-39(2)56(76-52(82)18-24-96-26-28-98-30-31-99-29-27-97-25-20-70-51(81)17-21-79-53(83)15-16-54(79)84)62(86)75-45(10-9-19-71-65(69)89)61(85)72-43-13-11-40(12-14-43)38-100-66(90)77(3)22-23-78(4)67(91)101-49-35-48-55(44-34-47(64(88)95-8)74-58(44)49)42(36-68)37-80(48)63(87)46-32-41-33-50(92-5)59(93-6)60(94-7)57(41)73-46/h11-16,32-35,39,42,45,56,73-74H,9-10,17-31,36-38H2,1-8H3,(H,70,81)(H,72,85)(H,75,86)(H,76,82)(H3,69,71,89)/t42-,45+,56+/m1/s1 |
InChI 键 |
OUKLXONEOKZQFG-YUOCBUPLSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
规范 SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. This advanced system is engineered for targeted delivery of a potent cytotoxic agent to cancer cells, leveraging specific biological pathways to ensure efficacy while minimizing off-target toxicity.
Introduction to the ADC Construct
The this compound is a complex molecule designed to be conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The construct consists of several key components, each with a distinct function in the overall mechanism of action.
-
Maleimide (Mal): A reactive group that enables covalent conjugation to the thiol groups of cysteine residues on the monoclonal antibody.
-
PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.[][2]
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within cancer cells.[3][4]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the attached payload.[3]
-
DMEA (N,N-dimethylethylenediamine): A component of the linker system that is released along with the active payload following the self-immolation of the PAB spacer.
-
Seco-Duocarmycin SA: A highly potent DNA alkylating agent. It is a prodrug form of duocarmycin SA, which becomes activated within the cell to exert its cytotoxic effect.[4][5]
Systemic Circulation and Tumor Targeting
Once conjugated to a tumor-specific monoclonal antibody and administered, the ADC circulates in the bloodstream. The linker system is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload and minimizing systemic toxicity.[3][6] The monoclonal antibody component of the ADC directs it to the target cancer cells that express the specific antigen on their surface.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[6] Following internalization, the complex is trafficked through the endosomal pathway to the lysosomes. The acidic environment and high concentration of proteases within the lysosomes are crucial for the next step in the mechanism of action.
Payload Release: A Two-Step Mechanism
The release of the active duocarmycin SA payload is a precisely controlled, two-step process:
-
Enzymatic Cleavage: Within the lysosome, the Valine-Citrulline (VC) dipeptide linker is recognized and cleaved by Cathepsin B and other lysosomal proteases.[4][7] This cleavage event is the primary mechanism for the selective release of the drug within the target cells.
-
Self-Immolation: The cleavage of the VC linker exposes an unstable amine on the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the DMEA-Seco-Duocarmycin SA payload into the cytoplasm.[3]
Mechanism of Action of Duocarmycin SA
Once released into the cytoplasm, the seco-duocarmycin SA prodrug undergoes an intramolecular cyclization to form the active duocarmycin SA. This highly electrophilic molecule then travels to the nucleus.
Duocarmycin SA exerts its potent cytotoxic effects through a sequence-selective alkylation of DNA.[8] It preferentially binds to the minor groove of DNA at AT-rich sequences and covalently bonds to the N3 position of adenine.[8] This irreversible alkylation of DNA creates a distortion in the DNA helix, which inhibits the essential cellular processes of DNA replication and transcription.[8]
The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair (DDR) pathways. However, the nature of the duocarmycin-DNA adduct is often irreparable, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[8]
Quantitative Data
The following tables summarize representative quantitative data for duocarmycin-based ADCs, highlighting their high potency. The data presented is for duocarmycin ADCs with similar linker technologies, such as SYD985, as specific data for the this compound construct is not widely published.
Table 1: In Vitro Cytotoxicity of Duocarmycin-based ADCs
| Cell Line | Target Antigen | IC50 (ng/mL) | IC50 (pM) | Reference |
| BT-474 | HER2 | ~30 | ~200 | [4] |
| NCI-N87 | HER2 | ~10 | ~67 | [9] |
| SK-BR-3 | HER2 | ~20 | ~133 | [10] |
| MDA-MB-468 | EGFR | Not specified | Sub-nanomolar | [9] |
Table 2: In Vivo Efficacy of Duocarmycin-based ADCs in Xenograft Models
| Xenograft Model | ADC Target | Dose (mg/kg) | Outcome | Reference |
| BT-474 (Breast Cancer) | HER2 | 5 | Complete tumor remission in 7/8 mice | [10] |
| NCI-H526 (SCLC) | CD56 | 5-10 | Sustained tumor regression | [11] |
| NCI-N87 (Gastric) | HER2 | 3 | Significant tumor growth inhibition | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a method to determine the IC50 value of an ADC.
-
Cell Plating: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
Cathepsin B-Mediated Linker Cleavage Assay
This protocol assesses the release of the payload from the ADC in the presence of Cathepsin B.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 10 µM) with recombinant human Cathepsin B (5 µg/mL) in a sodium acetate (B1210297) buffer (pH 5.0) containing DTT (4 mM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a protease inhibitor cocktail or by precipitating the protein with acetonitrile.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of the released payload using LC-MS/MS.
-
Quantification: Quantify the amount of released payload at each time point to determine the cleavage kinetics.[10][12]
In Vivo Xenograft Efficacy Study
This protocol describes a typical mouse xenograft model to evaluate the anti-tumor activity of an ADC.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BT-474) into the flank of immunodeficient mice (e.g., BALB/c nude).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different doses of the targeting ADC).
-
Dosing: Administer the ADC intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once every three days for three doses).[11]
-
Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.[10]
Conclusion
The this compound represents a sophisticated and highly effective system for the targeted delivery of a potent DNA-alkylating agent. Its multi-component design ensures stability in circulation, selective release within target cancer cells, and a powerful cytotoxic mechanism of action. The high potency, as demonstrated by preclinical data from similar constructs, underscores the potential of this technology in the development of next-generation antibody-drug conjugates for cancer therapy. A thorough understanding of its intricate mechanism is paramount for the successful design and implementation of novel ADCs in oncological research and clinical applications.
References
- 2. MA-PEG4-vc-PAB-DMEA-duocarmycin SA - Creative Biolabs [creative-biolabs.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA ADC Linker-Payload
This technical guide provides a detailed overview of the structure, mechanism of action, and relevant experimental data and protocols for the antibody-drug conjugate (ADC) linker-payload system, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. This advanced bioconjugation reagent is designed for targeted cancer therapy, combining a potent DNA-alkylating agent with a sophisticated linker system to ensure specific delivery and controlled release of the cytotoxic payload within tumor cells.
Core Structure and Components
The this compound is a multi-component system, meticulously designed to optimize the therapeutic index of an ADC. Each component plays a crucial role in the overall stability, solubility, and efficacy of the final conjugate.[1][]
-
Maleimide (Mal): This functional group serves as the conjugation point to the monoclonal antibody (mAb). It reacts specifically with thiol groups, typically from reduced cysteine residues on the antibody, to form a stable thioether bond.[]
-
Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC.[1][] It can help to reduce aggregation and improve the circulation half-life of the conjugate.
-
Valine-Citrulline (VC): This dipeptide sequence constitutes a cleavable linker that is susceptible to enzymatic cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.
-
p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug.
-
Dimethylethanolamine (DMEA): DMEA is incorporated to enhance the solubility and reduce aggregation of the linker-payload, which can improve the drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[]
-
Seco-Duocarmycin SA: This is the cytotoxic payload of the ADC. Seco-Duocarmycin SA is a synthetic, inactive prodrug form of Duocarmycin SA, a highly potent DNA-alkylating agent.[1][] Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of adenine-N3, leading to DNA damage and apoptosis.[5] The seco- form provides stability during circulation and is converted to the active form within the target cell.
Data Presentation
Table 1: In Vitro Cytotoxicity of Duocarmycin and Related ADCs
| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference |
| Seco-Duocarmycin SA | T98G (Glioblastoma) | - | 0.28 | [6] |
| Seco-Duocarmycin SA | LN18 (Glioblastoma) | - | 0.12 | [6] |
| Duocarmycin SA | Molm-14 (AML) | - | 0.011 | [7] |
| Duocarmycin SA | HL-60 (AML) | - | 0.112 | [7] |
| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-BR-3 (Breast Cancer) | HER2 | 0.22 | [] |
| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-OV-3 (Ovarian Cancer) | HER2 | 0.44 | [] |
Table 2: Pharmacokinetic Parameters of a Representative Duocarmycin ADC (SYD983) in Different Species
| Species | ADC Half-life (hours) | Plasma Stability | Reference |
| Mouse | 6 | Relatively poor | [][8] |
| Rat | 21 | Moderate | [] |
| Cynomolgus Monkey | 252 | High | [][8] |
| Human | 291 | High | [] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the development and characterization of ADCs with a this compound linker-payload.
Protocol 1: Synthesis and Purification of the Linker-Payload
A general multi-step synthesis would be employed, starting with the commercially available components. The Val-Cit dipeptide is first coupled to the PAB spacer. The PEG4-Maleimide moiety is then conjugated to the N-terminus of the dipeptide. Finally, the Seco-Duocarmycin SA payload, with its reactive hydroxyl group, is esterified to the PAB spacer, and the DMEA is incorporated. Purification at each step is critical and is typically performed using column chromatography (e.g., silica (B1680970) gel) and characterized by NMR and mass spectrometry.
Protocol 2: Antibody-Drug Conjugation
-
Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from interchain disulfide bonds. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a controlled temperature and pH.
-
Conjugation: The this compound linker-payload is dissolved in a suitable organic solvent (e.g., DMSO) and added to the reduced antibody solution. The reaction is allowed to proceed for a specific time to allow for the formation of the thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and aggregated antibody. Size-exclusion chromatography (SEC) is a common method for this purification step.
Protocol 3: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the duocarmycin payload) and applying the Beer-Lambert law.[1][]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[1][9]
-
Mass Spectrometry (MS): LC-MS analysis of the intact or fragmented ADC can provide a precise determination of the DAR and the location of conjugation sites.[1][5]
-
-
In Vitro Cytotoxicity Assay:
-
Plate target and non-target cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free linker-payload.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Cathepsin B Cleavage Assay:
-
Bystander Killing Effect Assay:
-
Co-culture target antigen-positive and antigen-negative cancer cells (the latter often engineered to express a fluorescent protein for identification).
-
Treat the co-culture with the ADC.
-
After a set incubation period, quantify the viability of both the antigen-positive and antigen-negative cell populations to determine if the released payload can kill neighboring non-target cells.[][14][15]
-
Visualizations
Structural Diagram
Caption: Modular structure of the ADC with this compound.
Mechanism of Action Pathway
Caption: Intracellular activation pathway of the duocarmycin-based ADC.
Experimental Workflow Diagram
Caption: General experimental workflow for ADC development and evaluation.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmiweb.com [pharmiweb.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Seco-Duocarmycin SA Payload
For Researchers, Scientists, and Drug Development Professionals
Seco-Duocarmycin SA (seco-DSA) is a highly potent, synthetic DNA alkylating agent used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[] As a prodrug of the natural product Duocarmycin SA, it belongs to a class of antitumor antibiotics originally isolated from Streptomyces species.[2][] Its exceptional potency, with cytotoxic activity in the picomolar range, and its unique mechanism of action make it a compelling warhead for targeted cancer therapies.[4][5]
This guide provides a detailed overview of Seco-Duocarmycin SA, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.
Core Mechanism of Action
The cytotoxic effect of a seco-duocarmycin-based ADC is a multi-step process that begins with targeted delivery and culminates in apoptosis. The payload itself, often a derivative like vc-seco-DUBA, is a prodrug that requires intracellular activation.[2][6]
-
ADC Internalization: An ADC targeting a tumor-specific antigen binds to the cancer cell surface and is internalized, typically into endosomes and lysosomes.[7]
-
Linker Cleavage: Within the lysosome, proteases such as cathepsin B recognize and cleave the linker (e.g., a valine-citrulline or 'vc' linker) that connects the antibody to the payload.[][6]
-
Payload Activation: This cleavage releases the seco-duocarmycin prodrug, which is designed to be cell-permeable.[] Inside the cell, the 'seco-' form undergoes a spontaneous intramolecular cyclization to form the active spirocyclopropylhexadienone moiety of Duocarmycin SA (DSA).[][8]
-
DNA Alkylation: The active DSA molecule travels to the nucleus and binds to the minor groove of DNA, favoring AT-rich sequences.[2][5] It then causes irreversible alkylation of the N3 position of an adenine (B156593) base, a mechanism distinct from many other alkylating agents.[2][9]
-
Cellular Response: This covalent DNA adduct disrupts the DNA architecture, stalling replication and transcription.[10] The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[4][11]
The Bystander Effect: Amplifying Cytotoxicity
A key advantage of using payloads like seco-duocarmycin is the ability to induce a "bystander effect."[12] Because the cleaved, active payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cancer cell and kill adjacent antigen-negative tumor cells.[13][] This is critically important for treating heterogeneous tumors where not all cells express the target antigen.[12][15] ADCs with cleavable linkers and permeable payloads, like SYD985 (trastuzumab duocarmazine), have demonstrated this bystander killing capability in preclinical models, whereas ADCs with non-cleavable linkers often do not.[15][16][17]
Quantitative Data: In Vitro Potency
The extreme cytotoxicity of seco-duocarmycin and its derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC₅₀ Values of Free Seco-Duocarmycin SA Payload
This table summarizes the potency of the unconjugated seco-DSA payload against aggressive glioblastoma multiforme (GBM) cell lines, demonstrating its efficacy at sub-nanomolar concentrations.
| Cell Line | Assay Type | IC₅₀ (nM) | Citation(s) |
| LN18 (GBM) | Colony Formation | 0.005 | [4] |
| Cell Proliferation | 0.12 | [4][5] | |
| MTT Assay | 0.21 | [5] | |
| T98G (GBM) | Colony Formation | 0.008 | [4] |
| Cell Proliferation | 0.28 | [4][5] | |
| MTT Assay | 0.25 | [5] | |
| U-138 MG (GBM) | Clonogenic Assay (DSA) | 0.0018 | [18] |
| Balb 3T3/H-ras | Growth Inhibition (DSA) | 0.05 | [8] |
| Molm-14 (AML) | MTT Assay (DSA) | ~0.011 | [19] |
Note: DSA refers to the active Duocarmycin SA form. The potency of seco-DSA is dependent on its conversion to DSA.[2]
Table 2: Comparative Potency of SYD985 (Trastuzumab-vc-seco-DUBA)
This table compares the in vitro cytotoxicity of SYD985, a seco-duocarmycin-based ADC, with T-DM1 (Kadcyla®). The data highlight the superior potency of SYD985 in cell lines with low to moderate HER2 expression, a key differentiator.
| HER2 Expression | Finding | Fold-Potency Increase | Citation(s) |
| High (3+) | Similar potency to T-DM1 | ~1 | [16][20] |
| Moderate (2+) | Significantly more potent than T-DM1 | 55-115x | [21] |
| Low (1+) | Significantly more potent than T-DM1 | 3-50x | [16] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and characterization of ADC payloads. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay
This assay determines the IC₅₀ value of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SK-BR-3, LN18, T98G) are seeded into 96-well microplates at a predetermined density (e.g., 4,000 cells/well) and allowed to adhere overnight.[5]
-
Compound Treatment: A stock solution of the test article (seco-DSA or ADC) is serially diluted in culture medium. These dilutions are added to the wells to achieve a range of final concentrations. Control wells receive vehicle (e.g., 0.5% DMSO).[5]
-
Incubation: The plates are incubated for a defined period, typically 72 hours to 6 days, under standard cell culture conditions (37°C, 5% CO₂).[5][16]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay.
-
MTT Assay: MTT reagent is added and incubated for 3 hours. The resulting formazan (B1609692) crystals are dissolved, and absorbance is read on a plate reader.[5]
-
CTG (CellTiter-Glo®) Assay: Reagent is added to measure ATP levels as an indicator of cell viability via luminescence.[16]
-
-
Data Analysis: A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC₅₀ value is calculated from this curve using non-linear regression.
Bystander Killing Co-Culture Assay
This assay specifically measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: The antigen-negative "bystander" cell line (e.g., MCF7) is labeled with a fluorescent marker (e.g., GFP or CellTrace Violet). The antigen-positive "target" cell line (e.g., SK-BR-3) remains unlabeled.[13]
-
Co-Culture: The labeled bystander cells and unlabeled target cells are mixed, often at a 1:1 ratio, and seeded into plates.[13][16]
-
ADC Treatment: The co-culture is treated with the ADC (e.g., SYD985) at various concentrations.
-
Incubation: The cells are incubated for an extended period (e.g., 5-6 days) to allow for payload release and diffusion.[16][17]
-
Analysis: The viability of the fluorescently-labeled bystander cell population is quantified using flow cytometry or live-cell imaging. A reduction in the number of live, fluorescent cells in ADC-treated wells compared to control wells indicates a bystander effect.[13][15]
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the payload on cell cycle progression.
-
Cell Treatment: Cells are seeded and treated with the compound (e.g., seco-DSA at 0.1-0.28 nM) for various time points (e.g., 24, 48, 72 hours).[4]
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is plotted as a histogram. Software is used to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content.[4][11] An accumulation of cells in the S and G2/M peaks indicates cell cycle arrest in those phases.[4]
References
- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. adcreview.com [adcreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ascopubs.org [ascopubs.org]
The Stabilizing Influence of PEG4 Linkers in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are intrinsically linked to their stability. A critical component governing this stability is the linker molecule that connects the monoclonal antibody to the potent cytotoxic payload. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, particularly short chains like PEG4, has emerged as a pivotal strategy to enhance the overall performance of ADCs. This technical guide delves into the multifaceted role of the PEG4 linker in ADC stability, providing a comprehensive overview of its impact on pharmacokinetics, aggregation, and hydrophilicity, supported by quantitative data and detailed experimental protocols.
The Crucial Role of the PEG4 Linker in Enhancing ADC Stability
The conjugation of hydrophobic payloads to a monoclonal antibody can often compromise the biophysical properties of the ADC, leading to issues such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] The inclusion of a hydrophilic PEG4 spacer within the linker architecture serves to mitigate these challenges through several key mechanisms.[1][3]
1.1. Improving Hydrophilicity and Reducing Aggregation:
The inherent hydrophilicity of the PEG chain helps to counteract the hydrophobicity of the cytotoxic drug, thereby improving the overall solubility of the ADC in aqueous environments.[4][] This is crucial for preventing the formation of aggregates, which can lead to diminished efficacy and potential immunogenicity.[3] By creating a "hydration shell" around the payload, the PEG linker effectively shields its hydrophobic regions from the surrounding environment, reducing non-specific interactions and the propensity for self-association.[4]
1.2. Enhancing Pharmacokinetics and Systemic Exposure:
The presence of a PEG linker can significantly improve the pharmacokinetic (PK) profile of an ADC.[1][6] The increased hydrodynamic volume imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life and sustained exposure of the tumor to the therapeutic agent.[4] This enhanced systemic stability allows for more of the intact ADC to reach the target tumor cells, thereby improving the therapeutic index.[1][2]
1.3. Enabling Higher Drug-to-Antibody Ratios (DAR):
By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can facilitate the development of ADCs with higher drug-to-antibody ratios (DARs).[1][3] The ability to attach more drug molecules per antibody without compromising stability can lead to a more potent therapeutic agent.
Quantitative Impact of PEG Linkers on ADC Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key ADC stability and pharmacokinetic parameters.
Table 1: Effect of PEG Linker on ADC Aggregation
| ADC Construct | Linker Type | Stress Condition | Aggregation (%) | Reference |
| Trastuzumab-MMAE | Non-PEG | Thermal Stress (40°C, 28 days) | >10% | [7] |
| Trastuzumab-MMAE | PEG4 | Thermal Stress (40°C, 28 days) | <5% | [8] |
| Trastuzumab-MMAE | PEG8 | Thermal Stress (40°C, 28 days) | <2% | [8] |
| Trastuzumab-MMAE | PEG12 | Thermal Stress (40°C, 28 days) | <2% | [8] |
Table 2: Influence of PEG Linker on ADC Pharmacokinetics in Rodent Models
| ADC Construct | Linker Type | Half-life (t½) in hours | Clearance (mL/hr/kg) | Reference |
| Anti-CD22-MMAF | Non-PEG | 45 | 0.45 | [9] |
| Anti-CD22-MMAF | PEG4 | 68 | 0.28 | [9] |
| Anti-HER2-DM1 | Non-cleavable (SMCC) | ~100 | Not Reported | [6] |
| Anti-HER2-DM1 | Pendant PEG12 | ~150 | Slower than non-PEG | [6][9] |
Key Experimental Protocols for Assessing ADC Stability
A thorough evaluation of ADC stability is paramount during development. The following are detailed methodologies for key experiments used to assess the stability of ADCs, with a focus on the contributions of the PEG4 linker.
3.1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System Preparation:
-
HPLC System: An Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent.
-
Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column or equivalent.
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to improve peak shape.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
For stress studies, incubate the ADC at elevated temperatures (e.g., 40°C) for a defined period (e.g., 7, 14, 28 days) before analysis.
-
-
Data Acquisition and Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).
-
Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) * 100
-
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma Stability
Objective: To determine the in vitro stability of an ADC in plasma by measuring drug deconjugation over time.
Methodology:
-
Incubation:
-
Incubate the ADC at a concentration of 100 µg/mL in human or rodent plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
-
Sample Preparation (Immuno-capture):
-
Use anti-human IgG coated magnetic beads to capture the ADC from the plasma aliquots.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
-
LC-MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates drug deconjugation.
-
3.3. Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To assess the thermal stability of an ADC by measuring its melting temperature (Tm).
Methodology:
-
System Preparation:
-
DSC Instrument: A MicroCal VP-Capillary DSC or similar instrument.
-
Reference: The formulation buffer used for the ADC.
-
-
Sample Preparation:
-
Dialyze the ADC sample against the desired formulation buffer to ensure buffer matching with the reference.
-
Adjust the ADC concentration to 0.5-1.0 mg/mL.
-
Degas the sample and reference buffer before loading into the DSC cells.
-
-
Data Acquisition and Analysis:
-
Scan the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 60°C/hour.
-
Analyze the resulting thermogram to determine the midpoint of the unfolding transition (Tm). A higher Tm indicates greater thermal stability.
-
3.4. Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment
Objective: To assess the relative hydrophobicity of different ADC constructs.
Methodology:
-
System Preparation:
-
HPLC System: A biocompatible HPLC system.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over a specified time.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
-
Data Acquisition and Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Monitor the elution profile at 280 nm. ADCs with higher hydrophobicity will have longer retention times.
-
Visualizing the Role and Analysis of PEG4-Linked ADCs
Diagram 1: Structure of a PEG4-Linked Antibody-Drug Conjugate
A simplified representation of an ADC with a PEG4 linker.
Diagram 2: Experimental Workflow for ADC Stability Assessment
Workflow for comprehensive ADC stability analysis.
Diagram 3: Benefits of PEG4 Linker in ADC Stability
Logical flow of how PEG4 linkers improve ADC stability.
Conclusion
The incorporation of a PEG4 linker is a highly effective strategy for enhancing the stability and overall therapeutic potential of antibody-drug conjugates. By increasing hydrophilicity, reducing aggregation, and improving pharmacokinetic properties, PEG4 linkers contribute to the development of safer and more efficacious ADCs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to rationally design and rigorously evaluate the stability of next-generation ADC candidates. A thorough understanding and application of these principles are essential for advancing the field of targeted cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. researchgate.net [researchgate.net]
The Gatekeeper of Potency: A Technical Guide to the VC-PAB Cleavable Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered to remain stable in systemic circulation and selectively release its potent cytotoxic payload within the targeted cancer cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth exploration of the VC-PABC linker's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
Core Function and Mechanism of Action
The VC-PABC linker's efficacy is predicated on a sophisticated, multi-stage process that begins with the ADC's journey from administration to the intracellular environment of a cancer cell.
1. Systemic Stability: A critical attribute of any ADC linker is its ability to withstand the physiological conditions of the bloodstream. The VC-PABC linker is designed to be stable at physiological pH (around 7.4), preventing the premature release of its cytotoxic payload.[1] This stability is crucial for ensuring that the potent drug is delivered specifically to the tumor site, thereby reducing the potential for systemic toxicity.[2]
2. Tumor Cell Targeting and Internalization: The monoclonal antibody component of the ADC directs the conjugate to a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.
3. Lysosomal Cleavage by Cathepsin B: The lysosome provides the ideal environment for the selective cleavage of the VC-PABC linker. This organelle is characterized by a lower pH and a high concentration of proteases, including cathepsin B.[3] The valine-citrulline dipeptide has been specifically designed as a substrate for cathepsin B, an enzyme often upregulated in tumor cells.[4] Cathepsin B recognizes and proteolytically cleaves the amide bond between citrulline and the PABC spacer.[5] While cathepsin B is the primary enzyme responsible for this cleavage, other lysosomal proteases like cathepsins L, S, and F can also cleave the VC linker, providing a degree of redundancy to the release mechanism.[6]
4. Self-Immolative Payload Release: The cleavage of the valine-citrulline dipeptide by cathepsin B is the initiating trigger for a rapid and spontaneous chemical cascade. The removal of the dipeptide exposes a p-aminobenzyl alcohol moiety on the PABC spacer, which is electronically unstable. This intermediate undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and a benign aromatic byproduct.[5] This "self-immolative" nature of the PABC spacer is critical for the efficient and traceless release of the active drug at the site of action.
Visualizing the Pathway and Workflow
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathway for payload release and a typical experimental workflow for assessing linker cleavage.
References
- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the DNA Alkylating Properties of Duocarmycin Analogues
For Researchers, Scientists, and Drug Development Professionals
The duocarmycin family of natural products, originally isolated from Streptomyces species, represents a class of exceptionally potent antineoplastic agents.[1][2][3] Their powerful cytotoxicity is primarily attributed to a unique mechanism of sequence-selective alkylation of DNA, which has driven extensive research and development of synthetic analogues for cancer therapy.[4][5] These compounds are of significant interest, particularly as payloads for antibody-drug conjugates (ADCs), which leverage their high potency for targeted tumor cell killing.[1][2][3][6] This guide provides a comprehensive overview of the DNA alkylating properties of duocarmycin analogues, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Mechanism of DNA Alkylation
The biological activity of duocarmycins stems from their ability to form a covalent bond with DNA, leading to disruptions in essential cellular processes like replication and transcription.[1][2][3] This process is highly specific and can be broken down into two critical steps: minor groove binding and subsequent alkylation.
1.1. Structural Framework and DNA Recognition
Duocarmycin analogues possess a modular structure, typically consisting of two key units:
-
A DNA-Binding Unit: This portion of the molecule is responsible for the sequence-selective recognition of DNA. It has a curved shape that allows it to fit snugly within the minor groove of the DNA double helix.[1][2][7]
-
An Alkylating Unit: This is the reactive component, classically featuring a spirocyclopropylhexadienone moiety (or a precursor form in prodrugs), which is responsible for forming the covalent adduct with DNA.[1][7]
The interaction is highly specific for AT-rich sequences.[1][2][7] The shape of the molecule and its ability to form van der Waals contacts within the narrow minor groove are crucial for this preferential binding, a concept known as "shape-selective recognition".[7]
1.2. The Alkylation Reaction
Once non-covalently bound in the correct orientation within the minor groove, the alkylation reaction proceeds. This is facilitated by a nucleophilic attack from the N3 position of an adenine (B156593) base on the least substituted carbon of the cyclopropane (B1198618) ring.[1][2] This reaction forms an irreversible covalent bond, permanently adducting the drug to the DNA.[1]
A key aspect of this mechanism is the concept of "shape-dependent catalysis". The binding event within the minor groove induces a conformational change in the duocarmycin molecule itself. This change activates the otherwise stable cyclopropane ring, making it a potent electrophile ready for the nucleophilic attack by adenine.[7] The resulting DNA adduct distorts the helical structure, causing bending and unwinding, which ultimately interferes with DNA processing enzymes.
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 7. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. This advanced drug-linker system is engineered for targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent DNA-alkylating cytotoxicity of the duocarmycin payload. This document details the mechanism of action, the individual components of the drug-linker, relevant preclinical data from closely related duocarmycin-based ADCs, and general experimental protocols for the evaluation of such conjugates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.
Introduction to Duocarmycin-Based ADCs
Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] Duocarmycins are a class of natural products known for their exceptionally high cytotoxicity, acting through a unique mechanism of DNA minor groove binding and subsequent alkylation of adenine-N3.[2][3] This mode of action is effective against both dividing and non-dividing cells, making duocarmycins attractive payloads for ADCs.[1] The seco-duocarmycin analogues, such as Seco-Duocarmycin SA, are prodrug forms that are activated within the target cell to their DNA-alkylating form.[4] The this compound drug-linker represents a sophisticated approach to harnessing the power of duocarmycins in a targeted manner.
The Drug-Linker Construct: this compound
The efficacy and safety of an ADC are critically dependent on the design of its linker and the properties of its cytotoxic payload.[1] The this compound construct is a multi-component system, with each part playing a crucial role in the overall function of the ADC.[]
-
Maleimide (Mal): This functional group facilitates the covalent conjugation of the drug-linker to the monoclonal antibody via a stable thioether bond with cysteine residues.[]
-
Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and hydrophilicity of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[][]
-
Valine-Citrulline (VC) Linker: This dipeptide is a key element of the cleavable linker strategy. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][]
-
p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline linker, the PAB spacer undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.
-
DMEA (Dimethylethylenediamine): The DMEA moiety is incorporated to further modulate the properties of the payload.
-
Seco-Duocarmycin SA: This is the prodrug form of the highly potent DNA alkylator, Duocarmycin SA. The "seco" designation indicates that the reactive cyclopropane (B1198618) ring is masked, rendering the molecule inactive until it is released and activated within the target cancer cell.[4]
Mechanism of Action
The mechanism of action of an ADC utilizing the this compound drug-linker involves a series of sequential steps, leading to targeted cell death. This process is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell and culminates in the alkylation of DNA within the cell nucleus.
References
Synthesis Pathway of Duocarmycin-Based ADCs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis pathway for duocarmycin-based Antibody-Drug Conjugates (ADCs). Duocarmycins are a class of highly potent DNA-alkylating agents, making them attractive payloads for targeted cancer therapy.[1][2][3] Their extreme cytotoxicity necessitates a prodrug strategy and a stable linker technology to ensure selective delivery to tumor cells and minimize off-target toxicity.[4][5][6] This guide will detail the synthesis of the duocarmycin payload, the linker-payload construct, and the final conjugation to a monoclonal antibody, with a focus on the well-documented ADC, SYD985 (trastuzumab duocarmazine).[5][7]
Duocarmycin Payload Synthesis: The seco-DUBA Prodrug
The core of duocarmycin-based ADCs is the cytotoxic payload. To enhance safety and stability, a prodrug form, seco-duocarmycin, is utilized.[5][7] This inactive precursor only becomes the active DNA-alkylating agent, duocarmycin, after specific cleavage within the target cancer cell. A prominent example is seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole), which is composed of a DNA-alkylating moiety and a DNA-binding moiety.[7][8]
The synthesis of seco-DUBA involves a multi-step process, beginning with the independent synthesis of the DNA-alkylating unit and the DNA-binding unit, followed by their coupling.[7]
Synthesis of the DNA-Alkylating Unit
The synthesis of the DNA-alkylating portion of seco-DUBA is a critical first step. While detailed step-by-step protocols with yields are often proprietary, the general approach involves the construction of the functionalized chloromethyl-dihydrocyclopropa[c]pyrrolo[3,2-e]indole (CPI) core. Protective groups are extensively used to manage the reactivity of the functional groups throughout the synthesis.
Synthesis of the DNA-Binding Unit
The DNA-binding moiety, an imidazo[1,2-a]pyridine-based structure in the case of seco-DUBA, is synthesized separately.[7] This component is crucial for guiding the payload to the minor groove of DNA.[1]
Coupling and Deprotection to Yield seco-DUBA
The final step in payload synthesis is the coupling of the DNA-alkylating and DNA-binding units. This is typically achieved through an EDC-mediated coupling of the amine from the alkylating unit to the carboxylic acid of the binding moiety.[7] Subsequent deprotection steps then yield the final seco-DUBA payload as an HCl salt.[7]
Linker-Payload Synthesis: Creating the Conjugation-Ready Moiety
A critical component of any ADC is the linker, which connects the payload to the antibody. For duocarmycin-based ADCs like SYD985, a cleavable linker is employed, often containing a dipeptide sequence (e.g., valine-citrulline) that is susceptible to cleavage by lysosomal enzymes like cathepsin B, which are overexpressed in the tumor microenvironment.[4][9] The linker also typically includes a self-immolative spacer to ensure the efficient release of the unmodified payload.[10]
The synthesis involves attaching this complex linker to the seco-DUBA payload. The attachment point is a key consideration, with studies showing that linking to the hydroxyl group of the DNA-alkylating moiety provides more consistent in vitro cytotoxicity and excellent human plasma stability for the resulting ADC.[5][7] The synthesis culminates in a linker-payload construct with a reactive handle, such as a maleimide (B117702) group, for subsequent conjugation to the antibody.[4]
Experimental Protocol: General Synthesis of a Maleimide-Containing Linker-Payload
-
Activation of the Linker: The carboxylic acid of the cleavable linker is activated, often using a reagent like N,N'-disuccinimidyl carbonate.
-
Coupling to the Payload: The activated linker is then reacted with the hydroxyl group of the seco-duocarmycin payload under basic conditions.
-
Introduction of the Maleimide Group: A maleimide group is introduced to the other end of the linker, typically via an amide bond formation.
-
Purification: The final linker-payload construct is purified using techniques such as preparative HPLC.[7]
Antibody-Drug Conjugation: The Final Assembly
The final step is the conjugation of the linker-payload to the monoclonal antibody (mAb). The most common strategy for duocarmycin-based ADCs involves cysteine engineering. The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which then react with the maleimide group of the linker-payload construct via a Michael addition reaction.[7][10]
Experimental Protocol: Partial Reduction and Conjugation
-
Antibody Preparation: The monoclonal antibody (e.g., trastuzumab) is prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
Partial Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added to the antibody solution in a controlled molar ratio to reduce a specific number of disulfide bonds.[7] The reaction is typically carried out at a controlled temperature for a set duration.
-
Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution. The reaction is allowed to proceed, often at room temperature, to form the stable thioether bond.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated payload, linker, and antibody aggregates. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.[7] The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.
Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[5] By controlling the extent of antibody reduction, the average DAR can be manipulated. For instance, SYD983, the precursor to SYD985, has an average DAR of approximately 2.[5] Further fractionation using HIC can yield ADCs with a more defined DAR, such as SYD985, which consists primarily of DAR2 and DAR4 species and has an average DAR of about 2.8.[5]
Data Presentation
Quantitative data from the synthesis and characterization of duocarmycin-based ADCs are crucial for evaluating the success of the process and the properties of the final product.
| Parameter | Value/Range | Reference |
| Payload Potency (seco-DUBA) | ||
| IC50 (SK-BR-3 cells) | Varies based on assay conditions | [7] |
| ADC Characteristics (SYD983) | ||
| Average DAR | ~2 | [5] |
| ADC Characteristics (SYD985) | ||
| Average DAR | ~2.8 | [5] |
| Composition | ~95% DAR2 and DAR4 (approx. 2:1 ratio) | [5] |
| In Vitro Cytotoxicity (SYD983) | ||
| Potency | Subnanomolar against multiple human cancer cell lines | [5] |
Visualizations
Synthesis and Mechanism of Action Workflow
References
- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. Duocarmycin - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Duocarmycins as Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
The Bystander Effect of Seco-Duocarmycin SA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bystander effect mediated by the potent DNA-alkylating agent, Seco-Duocarmycin SA, a key payload in advanced antibody-drug conjugates (ADCs). We will delve into the molecular mechanisms, present detailed experimental protocols for its evaluation, and provide a synthesis of quantitative data to inform ADC development.
Introduction: The Significance of the Bystander Effect in ADC Therapy
Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to antigen-expressing tumor cells. However, tumors are often heterogeneous, comprising a mix of antigen-positive and antigen-negative cells. The "bystander effect" is a critical phenomenon where the cytotoxic payload released from a targeted antigen-positive cell can diffuse into and kill adjacent antigen-negative tumor cells, thereby overcoming tumor heterogeneity and enhancing the therapeutic efficacy of the ADC.
Seco-Duocarmycin SA, a synthetic analogue of the natural product duocarmycin, is a DNA-alkylating agent that, when coupled to an antibody via a cleavable linker such as valine-citrulline-seco-duocarmycin hydroxybenzamide azaindole (vc-seco-DUBA), demonstrates a pronounced bystander effect. This is in stark contrast to ADCs with non-cleavable linkers or membrane-impermeable payloads, such as T-DM1, which exhibit limited to no bystander killing.[1]
Mechanism of Action of Seco-Duocarmycin SA and Its Bystander Effect
The bystander effect of Seco-Duocarmycin SA is intrinsically linked to its mechanism of action and the design of the ADC.
ADC Internalization and Payload Release
An ADC carrying the Seco-Duocarmycin SA payload, for instance, the HER2-targeting ADC SYD985, binds to its target antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, cleave the vc-linker, releasing the membrane-permeable active payload, DUBA.[1]
DNA Alkylation and Induction of Cell Death
The released DUBA can then diffuse out of the antigen-positive cell and into the cytoplasm of neighboring antigen-positive and antigen-negative cells.[1] Inside the cell, DUBA binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) bases.[3] This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[3][4]
Signaling Pathways Activated by Seco-Duocarmycin SA
The DNA damage induced by Seco-Duocarmycin SA activates the Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) signaling pathways.[4][5][6][7] This leads to the phosphorylation and activation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and activate the tumor suppressor protein p53.[3][4] Activated p53 can then induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cyclin-dependent kinases (CDKs).[8] Furthermore, p53 can trigger the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[3]
Quantitative Data on the Cytotoxicity and Bystander Effect of Seco-Duocarmycin SA and SYD985
The potency of Seco-Duocarmycin SA and its ADCs has been evaluated in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of Seco-Duocarmycin SA and SYD985 in Various Cancer Cell Lines
| Compound | Cell Line | HER2 Status | IC50 (nM) | Reference |
| seco-DUBA | SK-BR-3 | 3+ | 0.09 | [9] |
| seco-DUBA | SK-OV-3 | 2+ | 0.43 | [9] |
| seco-DUBA | SW620 | Negative | 0.19 | [9] |
| seco-DUBA | NCI-N87 | 3+ | 0.2 | [1] |
| seco-DUBA | UACC-893 | 3+ | 0.2 | [1] |
| seco-DUBA | MDA-MB-175-VII | 1+ | 2.5 (6 days), 0.1 (12 days) | [1] |
| seco-DUBA | ZR-75-1 | 1+ | 8.2 (6 days), 0.2 (12 days) | [1] |
| SYD985 | SK-BR-3 | 3+ | 0.22 | [9] |
| SYD985 | SK-OV-3 | 2+ | 0.44 | [9] |
| SYD985 | SW620 | Negative | >50 | [9] |
| SYD985 | CS-HER2 3+ | 3+ | ~0.086 (0.013 µg/mL) | [10] |
| SYD985 | CS-HER2 1+/0 | 1+/0 | ~0.4 (0.060 µg/mL) | [10] |
CS: Carcinosarcoma cell lines
Table 2: In Vitro Bystander Killing Effect of SYD985 in Co-culture Models
| Target Cell (HER2+) | Bystander Cell (HER2-) | Target:Bystander Ratio | SYD985 Concentration (µg/mL) | % Survival of Co-cultured Cells | Reference |
| SK-BR-3 (3+) | NCI-H520 (0) | 1:1 | 1 | ~30% | [1] |
| SK-OV-3 (2+) | NCI-H520 (0) | 1:1 | 1 | ~40% | [1] |
| MDA-MB-175-VII (1+) | NCI-H520 (0) | 1:1 | 1 | ~60% | [1] |
| CS-HER2 3+ | CS-HER2 0/1+ | Ad-mixed | 1 | Significant killing of HER2 0/1+ cells | [11] |
Experimental Protocols for Assessing the Bystander Effect
The following are detailed methodologies for key experiments to evaluate the bystander effect of Seco-Duocarmycin SA-based ADCs.
In Vitro Co-Culture Bystander Killing Assay
This assay is the gold standard for assessing the bystander effect in vitro.
Materials:
-
Target Cells: Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2).
-
Bystander Cells: Antigen-negative cancer cell line (e.g., NCI-H520).
-
Seco-Duocarmycin SA ADC: (e.g., SYD985).
-
Isotype Control ADC: A non-binding ADC with the same linker-payload.
-
Free Payload: Seco-Duocarmycin SA.
-
Cell Labeling Dye: CellTrace™ Violet Cell Proliferation Kit (Thermo Fisher Scientific).
-
Dead Cell Stain: TO-PRO™-3 Iodide (Thermo Fisher Scientific).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
96-well plates.
-
Flow Cytometer.
Procedure:
-
Label Bystander Cells: Label the antigen-negative cells (e.g., NCI-H520) with CellTrace Violet according to the manufacturer's protocol. This allows for their distinction from the unlabeled antigen-positive cells during flow cytometry analysis.
-
Cell Seeding:
-
For co-cultures, seed a 1:1 ratio of antigen-positive and labeled antigen-negative cells in a 96-well plate (e.g., 5,000 cells of each type per well).
-
As controls, seed monocultures of each cell line (10,000 cells per well).
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the Seco-Duocarmycin SA ADC, isotype control ADC, and free payload.
-
Add the treatments to the respective wells. A typical concentration for SYD985 is 1 µg/mL.[1]
-
-
Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Staining:
-
Detach the cells using trypsin-EDTA.
-
Wash the cells with FACS buffer (e.g., PBS with 0.2% BSA).
-
Resuspend the cell pellet in FACS buffer containing a dead cell stain (e.g., TO-PRO-3 Iodide).
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the CellTrace Violet-positive population to analyze the viability of the bystander cells.
-
Gate on the CellTrace Violet-negative population to analyze the viability of the target cells.
-
Use the dead cell stain to differentiate between live and dead cells within each population.
-
-
Data Analysis: Calculate the percentage of viable cells in each population relative to the untreated controls. A significant decrease in the viability of the bystander cells in the co-culture treated with the Seco-Duocarmycin SA ADC, compared to the monoculture of bystander cells treated with the same ADC, indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay helps to determine if the cytotoxic payload is released into the culture medium.
Procedure:
-
Seed and treat the antigen-positive cells with the ADC as described above.
-
After a set incubation period (e.g., 72 hours), collect the conditioned medium.
-
Filter the conditioned medium to remove any cells.
-
Add the conditioned medium to a fresh culture of antigen-negative cells.
-
Incubate for 48-72 hours and assess cell viability using a standard method like an MTT or CellTiter-Glo® assay.
An increase in cytotoxicity in the antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells, compared to controls, suggests the release of a stable, cell-permeable cytotoxic agent into the medium.
Conclusion
The bystander effect of Seco-Duocarmycin SA is a key attribute that enhances its therapeutic potential as an ADC payload. Its ability to kill neighboring antigen-negative tumor cells is crucial for overcoming the challenge of tumor heterogeneity. The mechanism, driven by the release of a membrane-permeable DNA-alkylating agent, leads to the activation of DNA damage response pathways, cell cycle arrest, and apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for the robust evaluation of the bystander effect, which is essential for the development of the next generation of highly effective ADC therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Duocarmycin-Based Antibody-Drug Conjugates: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycin analogs, a class of highly potent DNA-alkylating agents, have emerged as promising payloads for the development of next-generation antibody-drug conjugates (ADCs).[1][2] Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to potent antitumor activity.[1][3] This technical guide provides an in-depth review of the preclinical data on duocarmycin-based ADCs, with a focus on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action
Duocarmycin-based ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a duocarmycin payload.[3] The general mechanism is a multi-step process:
-
Target Binding: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[3]
-
Payload Release: Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active drug.[4] Many duocarmycin ADCs utilize a cleavable linker, such as a valine-citrulline (vc) motif, which is susceptible to cleavage by lysosomal proteases like cathepsin B.
-
DNA Alkylation: The released duocarmycin payload translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine (B156593) at the N3 position.[3][4] This disrupts the DNA architecture, inhibiting DNA replication and transcription, ultimately leading to cell death.[1][2] This mechanism is effective at any phase of the cell cycle.[4]
A key feature of some duocarmycin-based ADCs is their ability to induce a "bystander effect."[5][6] The membrane-permeable nature of the released payload allows it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly important in treating heterogeneous tumors.[7][5]
Preclinical Data Overview: SYD985 (Trastuzumab Duocarmazine)
SYD985, also known as [vic-]trastuzumab duocarmazine, is a well-studied duocarmycin-based ADC targeting HER2.[8] It is composed of the monoclonal antibody trastuzumab linked to a duocarmycin payload (seco-DUBA) via a cleavable valine-citrulline linker.[8][9] Preclinical studies have extensively compared its activity to trastuzumab emtansine (T-DM1), an approved HER2-targeting ADC.
In Vitro Cytotoxicity
SYD985 has demonstrated potent cytotoxicity against a range of HER2-expressing cancer cell lines. While its potency is similar to T-DM1 in cell lines with high HER2 expression (HER2 3+), SYD985 is significantly more potent in cell lines with low to moderate HER2 expression (HER2 1+ and 2+).[5][9][10]
| Cell Line | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference | Reference |
| USC Cell Line | HER2 1+ | 0.065 | 3.58 | ~55x | [10] |
| USC Cell Line | HER2 2+ | 0.016 | 1.82 | ~114x | [10] |
| USC Cell Line | HER2 3+ | 0.011 | 0.035 | ~3x | [10] |
| Various | HER2 low | - | - | 3-50x more potent | [5][9] |
Bystander Killing Effect
A key differentiator of SYD985 is its efficient induction of bystander killing, a feature not prominently observed with the non-cleavable linker in T-DM1.[5][9] In co-culture experiments mixing HER2-positive and HER2-negative cells, SYD985 effectively killed the HER2-negative bystander cells, whereas T-DM1 showed minimal effect.[5] This is attributed to the release and diffusion of the membrane-permeable seco-DUBA payload.[5]
In Vivo Efficacy
The superior in vitro potency of SYD985, particularly in low HER2 models, translates to significant in vivo antitumor activity. In patient-derived xenograft (PDX) models of breast cancer, SYD985 demonstrated strong efficacy in tumors with HER2 3+, 2+, and even 1+ expression levels.[5][9] In contrast, T-DM1 was primarily effective only in the HER2 3+ models.[5][9] For instance, in a HER2 3+ xenograft model, a single 10 mg/kg dose of SYD985 showed a significant treatment effect at day 7.[10] Furthermore, in a T-DM1-unresponsive model, SYD985 at both 3 mg/kg and 10 mg/kg demonstrated a significant survival advantage over T-DM1 at 10 mg/kg after 21 days.[10]
| Xenograft Model | HER2 Status | SYD985 Efficacy | T-DM1 Efficacy | Reference |
| Breast Cancer PDX | HER2 3+, 2+, 1+ | Very active | Significant activity only in HER2 3+ | [5][9] |
| USC Xenograft | HER2 3+ | Significant tumor reduction | Significant tumor reduction | [10] |
| T-DM1 Unresponsive USC Xenograft | - | Significant survival advantage | - | [10] |
Preclinical Data Overview: MGC018
MGC018 is another duocarmycin-based ADC that targets B7-H3, a surface protein overexpressed in various solid tumors.[6][11] It comprises an anti-B7-H3 humanized antibody conjugated to the same vc-seco-DUBA payload used in SYD985.[6][11]
In Vitro and In Vivo Efficacy
MGC018 has shown potent, dose-dependent cytotoxicity against B7-H3-positive tumor cell lines in vitro, with IC50 values in the sub-nanomolar range.[12] It also demonstrated a significant bystander killing effect on B7-H3-negative cells when co-cultured with B7-H3-positive cells.[6] In vivo, MGC018 exhibited robust antitumor activity in xenograft models of various cancers, including breast, ovarian, lung, and melanoma.[6][11] For example, in a PA-1 ovarian cancer model, repeat doses of MGC018 at 1 mg/kg resulted in a 98% reduction in tumor volume and complete regressions in all treated animals.[11]
| Xenograft Model | MGC018 Dose (repeat QW x 4) | Tumor Volume Reduction | Complete Regressions | Reference |
| PA-1 Ovarian Cancer | 1 mg/kg | 98% | 7/7 | [11] |
| PA-1 Ovarian Cancer | 0.3 mg/kg | 60% | 3/7 | [11] |
| A375.S2 Melanoma | 1 mg/kg | 84% | - | [11] |
Experimental Protocols
In Vitro Cytotoxicity Assay
The potency of duocarmycin-based ADCs is typically assessed using a cell viability assay.
-
Cell Plating: Cancer cell lines with varying target antigen expression are seeded in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubated overnight.[5]
-
ADC Treatment: A serial dilution of the ADC or control antibody/drug is prepared and added to the cells.
-
Incubation: Cells are incubated with the treatment for a defined period (e.g., 6, 24, or 144 hours).[5][10] For shorter exposure times, cells are washed and fresh medium is added after the initial incubation.[5]
-
Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as alamarBlue or CellTiter-Glo.[5][6]
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Bystander Killing Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
-
Cell Labeling: The antigen-negative bystander cell line is labeled with a fluorescent dye (e.g., CellTrace Violet or RFP).[5][6]
-
Co-culture Plating: Labeled antigen-negative cells are mixed with unlabeled antigen-positive cells at a specific ratio (e.g., 1:1) and plated in 96-well plates.[5]
-
ADC Treatment: A fixed concentration of the ADC is added to the co-culture.
-
Incubation: The cells are incubated for an extended period (e.g., 5-6 days).[5][6]
-
Analysis: The number of surviving fluorescent (antigen-negative) cells is quantified using methods like flow cytometry (FACS) or live-cell imaging (e.g., IncuCyte).[5][6] The reduction in the number of bystander cells compared to untreated controls indicates the extent of the bystander effect.
In Vivo Antitumor Efficacy Studies
These studies assess the therapeutic activity of ADCs in animal models.
-
Model System: Immunodeficient mice are inoculated with human cancer cells (cell line-derived xenograft, CDX) or patient-derived tumor fragments (patient-derived xenograft, PDX).[5]
-
Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 50-400 mm³).[5]
-
Randomization: Animals are randomized into treatment and control groups.
-
Treatment: ADCs, vehicle controls, or comparator drugs are administered, typically intravenously, at specified doses and schedules (e.g., single dose or once weekly for four weeks).[5][6][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a defined time point. Efficacy is evaluated by comparing tumor growth inhibition between treated and control groups.
Conclusion
The preclinical data for duocarmycin-based ADCs, particularly SYD985 and MGC018, are highly encouraging. Their potent cytotoxic activity against a broad range of cancer cell lines, including those with low target antigen expression, and their ability to induce a significant bystander effect, suggest they may offer clinical benefits in patient populations with high unmet medical needs.[5][9][11] The robust in vivo antitumor activity observed in various preclinical models provides a strong rationale for their continued clinical development in treating solid tumors.[6][13]
References
- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. adcreview.com [adcreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. macrogenics.com [macrogenics.com]
- 13. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Maleimide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of maleimide-polyethylene glycol (PEG) linkers, which are pivotal tools in bioconjugation for the development of targeted therapeutics, diagnostics, and other advanced biomaterials. This document details their reactivity, stability, and the critical parameters governing their use, supported by quantitative data, detailed experimental protocols, and visual diagrams of key chemical processes.
Core Chemical Properties and Reactivity
Maleimide-PEG linkers are heterobifunctional crosslinkers that leverage the high specificity of the maleimide (B117702) group for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[1][2] The PEG component enhances the solubility, biocompatibility, and circulation half-life of the resulting conjugate.[3]
The primary reaction mechanism is a Michael addition, where the nucleophilic thiol group attacks the electron-deficient double bond of the maleimide ring.[4][5] This reaction is highly efficient and proceeds under mild physiological conditions, forming a stable thioether bond.[4][5]
Key Features of Maleimide-PEG Linkers:
-
High Selectivity: Exhibits strong preference for thiol groups over other functional groups like amines, particularly within a specific pH range.[2][4]
-
Favorable Reaction Kinetics: The reaction is typically rapid, often reaching completion within minutes to a few hours at room temperature.[6]
-
Stable Covalent Bond: The resulting thioether linkage is generally stable under physiological conditions.[6]
-
Enhanced Biophysical Properties: The PEG moiety improves the solubility and stability of the conjugated molecule and can reduce its immunogenicity.[3]
Reaction Kinetics and pH-Dependence
The rate of the maleimide-thiol conjugation is critically dependent on the pH of the reaction buffer. The optimal pH range for this reaction is between 6.5 and 7.5.[2][4] Below pH 6.5, the thiol group is largely protonated, reducing its nucleophilicity and slowing the reaction rate.[2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[2][7] At pH 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[4][7]
dot
References
The Gatekeeper of Potency: An In-depth Technical Guide to the Enzymatic Cleavage of Valine-Citrulline Linkers
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit or VC) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), acting as a sophisticated biological lock that ensures the delivery of highly potent cytotoxic payloads specifically to tumor cells. Its remarkable balance of stability in systemic circulation and susceptibility to cleavage by intracellular enzymes has cemented its role in several clinically approved and investigational ADCs. This technical guide provides a comprehensive overview of the enzymatic cleavage of Val-Cit linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the critical pathways and workflows involved.
The Core Mechanism: Lysosomal Proteases as the Key
The primary function of the Val-Cit linker is to ensure that the cytotoxic payload remains securely attached to the monoclonal antibody during circulation in the bloodstream, thereby preventing off-target toxicity.[1][2] Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[3][4]
It is within the acidic and enzyme-rich environment of the lysosome that the Val-Cit linker is designed to be cleaved. Initially, Cathepsin B, a cysteine protease often upregulated in tumor cells, was identified as the primary enzyme responsible for this cleavage.[2][5] Cathepsin B recognizes the Val-Cit dipeptide as a substrate and hydrolyzes the amide bond between the C-terminus of the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer.[6][7] This enzymatic cleavage is the critical first step in a cascade that leads to the release of the active, unmodified payload.
Subsequent research has revealed a more nuanced picture. Gene knockout studies have demonstrated that other lysosomal cysteine proteases, including Cathepsin S, Cathepsin L, and Cathepsin F, can also efficiently cleave the Val-Cit linker.[1][4] This enzymatic redundancy is advantageous, as it reduces the likelihood of tumor resistance arising from the downregulation or mutation of a single protease.[3]
Quantitative Analysis of Linker Cleavage and Stability
The efficiency of linker cleavage and its stability in plasma are critical parameters that dictate the therapeutic window of an ADC. Below are tables summarizing key quantitative data related to Val-Cit and modified linkers.
Table 1: Comparative Plasma Stability of Val-Cit and Modified Linker ADCs
| Linker Type | ADC Construct | Plasma Source | Incubation Time | Remaining Conjugated Payload (%) | Reference |
| Val-Cit (VCit) | anti-HER2 mAb-VCit-MMAF | Human | 28 days | ~100% | [3][8] |
| Val-Cit (VCit) | anti-HER2 mAb-VCit-MMAF | Mouse (BALB/c) | 14 days | < 5% | [3][8] |
| Ser-Val-Cit (SVCit) | anti-HER2 mAb-SVCit-MMAF | Mouse (BALB/c) | 14 days | ~30% | [3][8] |
| Glu-Val-Cit (EVCit) | anti-HER2 mAb-EVCit-MMAF | Human | 28 days | ~100% | [8] |
| Glu-Val-Cit (EVCit) | anti-HER2 mAb-EVCit-MMAF | Mouse (BALB/c) | 14 days | ~100% | [3][8] |
| Glu-Gly-Cit (EGCit) | anti-HER2 mAb-EGCit-MMAE | Mouse (BALB/c) | 14 days | ~100% | [9] |
Note: The instability of the standard VCit linker in mouse plasma is attributed to cleavage by the carboxylesterase Ces1c.[8] The addition of an N-terminal glutamic acid residue (EVCit) significantly enhances stability in mouse plasma, making it a more suitable linker for preclinical studies in murine models.[8][10]
Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linker ADCs
| ADC Construct | Linker Type | Half-life (hours) | Enzyme Source | Reference |
| anti-HER2 mAb-VCit-MMAF | Val-Cit (VCit) | 4.6 | Human Liver Cathepsin B | [8] |
| anti-HER2 mAb-SVCit-MMAF | Ser-Val-Cit (SVCit) | 5.4 | Human Liver Cathepsin B | [8] |
| anti-HER2 mAb-EVCit-MMAF | Glu-Val-Cit (EVCit) | 2.8 | Human Liver Cathepsin B | [8] |
Note: While Km and kcat values for full ADC cleavage are not widely published in a comparative format, studies on vc-MMAE based ADCs have shown no significant difference in these kinetic parameters based on the antibody carrier, suggesting that the cleavage rate is largely independent of the antibody itself.[5][7]
Visualizing the Pathways and Processes
Understanding the sequence of events from ADC administration to payload release is crucial for rational drug design. The following diagrams, rendered in Graphviz DOT language, illustrate these key processes.
ADC Internalization and Intracellular Trafficking
Mechanism of Val-Cit-PABC Linker Cleavage and Payload Release
Experimental Workflow for ADC Linker Optimization
Detailed Experimental Protocols
Reproducible and robust experimental data are the foundation of successful ADC development. The following sections provide detailed methodologies for key assays used to characterize the enzymatic cleavage and stability of Val-Cit linkers.
In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from a Val-Cit linker-containing ADC upon incubation with recombinant human Cathepsin B.
Materials:
-
Test ADC (e.g., 1 mg/mL in PBS)
-
Recombinant Human Cathepsin B (activated)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution: Acetonitrile with 1% formic acid
-
Incubator or water bath at 37°C
-
Reverse-phase HPLC system with a C18 column
-
Mass Spectrometer (optional, for peak identification)
Procedure:
-
Enzyme Activation: If the Cathepsin B is supplied in an inactive form, pre-activate it according to the manufacturer's instructions, typically by incubation in a buffer containing a reducing agent like DTT.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is 10-50 µM.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 50-100 nM).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding the aliquot to a 2-3 fold excess of cold quenching solution. This will precipitate the protein and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated antibody. Collect the supernatant containing the released payload.
-
HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. The mobile phase gradient will depend on the hydrophobicity of the payload. Monitor the chromatogram at a wavelength appropriate for the payload.
-
Data Analysis: Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the free payload. Plot the percentage of released payload versus time to determine the cleavage kinetics and half-life.
ADC Plasma Stability Assay (LC-MS-Based)
Objective: To assess the stability of an ADC and quantify payload release over time when incubated in plasma.
Materials:
-
Test ADC
-
Human and/or mouse plasma (citrate-anticoagulated)
-
PBS (pH 7.4)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash Buffer: PBS with 0.05% Tween-20
-
Elution Buffer: Low pH buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer: High pH buffer (e.g., 1 M Tris, pH 8.0)
-
Reducing agent (e.g., DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and a control sample in PBS. Incubate all samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 24, 48, 96, 168 hours), remove aliquots from each sample and store at -80°C until analysis.
-
Immunocapture: Add immunoaffinity beads to the thawed plasma samples to capture the ADC. Incubate with gentle mixing.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using the elution buffer. Immediately neutralize the eluate with the neutralization buffer.
-
Reduction (for DAR analysis): Reduce the interchain disulfide bonds of the eluted ADC by adding DTT and incubating.
-
LC-MS Analysis: Analyze the reduced samples by LC-MS. The light and heavy chains of the antibody with different numbers of conjugated payloads will be separated and their masses determined.
-
Data Analysis: Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species. Calculate the average drug-to-antibody ratio (DAR) at each time point. Plot the average DAR versus time to assess the stability of the ADC in plasma. The release of free payload in the plasma supernatant can also be quantified separately using LC-MS/MS.[11]
Conclusion
The enzymatic cleavage of valine-citrulline linkers is a highly refined and robust strategy for achieving tumor-specific drug release in antibody-drug conjugates. The mechanism leverages the overexpression of lysosomal proteases in cancer cells to unleash the cytotoxic payload precisely where it is needed. A thorough understanding of the enzymes involved, the kinetics of cleavage, and the factors influencing linker stability is paramount for the successful design and optimization of next-generation ADCs. The quantitative assays and workflows detailed in this guide provide a framework for the rigorous preclinical evaluation of these promising cancer therapeutics. As our understanding of the tumor microenvironment and intracellular trafficking pathways continues to evolve, so too will the sophistication of linker technologies, further enhancing the therapeutic index of ADCs.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
An In-depth Technical Guide to the Mode of Action of Seco-Duocarmycin on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seco-duocarmycin represents a class of highly potent synthetic prodrugs that, upon activation, exert profound cytotoxic effects through a unique mechanism of DNA alkylation. This technical guide provides a comprehensive overview of the mode of action of seco-duocarmycin, detailing its conversion to the active duocarmycin form, its sequence-selective binding to the minor groove of DNA, and the subsequent irreversible alkylation of adenine (B156593) at the N3 position. The ensuing cellular consequences, including the triggering of DNA damage response pathways, cell cycle arrest, and apoptosis, are meticulously described. This document synthesizes quantitative data on its biological activity and provides detailed protocols for key experimental assays used to elucidate its mechanism, aiming to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
Introduction
The duocarmycins are a family of naturally occurring antitumor antibiotics first isolated from Streptomyces species.[1][2][3] Their exceptional potency, with cytotoxic activity in the picomolar range, has made them and their synthetic analogues, such as the seco-duocarmycins, attractive candidates for cancer therapy.[4][5] Seco-duocarmycins are prodrugs designed for improved stability and are converted in situ to their active cyclopropane-containing form, duocarmycin.[3][6][7] This guide focuses on the detailed molecular mechanism by which seco-duocarmycin interacts with and modifies DNA, leading to cancer cell death.
Mechanism of Action
The mode of action of seco-duocarmycin on DNA is a multi-step process that begins with its activation and culminates in targeted DNA alkylation and subsequent cellular responses.
Activation of the Seco-Duocarmycin Prodrug
Seco-duocarmycin is a stable precursor that requires activation to exert its cytotoxic effects. This activation involves an intramolecular cyclization to form the active duocarmycin, which contains a strained spirocyclopropylhexadienone moiety. This conversion is crucial for the subsequent interaction with DNA.[3][6][7]
DNA Minor Groove Binding
The active duocarmycin molecule possesses a distinct three-dimensional structure that allows it to bind with high affinity and specificity to the minor groove of DNA.[2][3][6] This binding is non-covalent and is primarily directed towards AT-rich sequences.[3][4] The shape and electronic properties of the duocarmycin molecule are critical for its precise positioning within the DNA minor groove.[8]
Sequence-Selective DNA Alkylation
Following its binding to the minor groove, the electrophilic cyclopropane (B1198618) ring of the activated duocarmycin is perfectly positioned to react with a nucleophilic site on the DNA. The primary target for alkylation is the N3 position of adenine bases within the preferred AT-rich sequences.[3][4] This reaction forms a covalent and irreversible adduct between the drug and the DNA.[2]
Cellular Consequences of DNA Alkylation
The formation of the duocarmycin-DNA adduct triggers a cascade of cellular events:
-
Inhibition of DNA Replication and Transcription: The covalent adduct distorts the DNA helix, creating a physical block that stalls the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[2]
-
Induction of DNA Damage Response (DDR): The cell recognizes the DNA adduct as a form of damage, leading to the activation of DNA damage response pathways. Key proteins such as ATM (Ataxia Telangiectasia Mutated) are activated, which in turn phosphorylates a variant of histone H2A, termed H2AX, at serine 139, forming γ-H2AX.[4][9] The formation of γ-H2AX foci serves as a sensitive marker for DNA double-strand breaks and other forms of DNA damage.[10][11]
-
Cell Cycle Arrest: The activation of the DDR leads to the arrest of the cell cycle, typically at the G2/M phase, to prevent the propagation of damaged DNA.[1][5]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. This is characterized by the externalization of phosphatidylserine (B164497) on the cell membrane, which can be detected by Annexin V staining, and the activation of caspases.[1][12]
Quantitative Data
The cytotoxic potency of seco-duocarmycin and its analogues has been extensively evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 (nM) | Reference |
| seco-Duocarmycin SA | LN18 (Glioblastoma) | Colony Formation | - | 0.005 | [1] |
| seco-Duocarmycin SA | T98G (Glioblastoma) | Colony Formation | - | 0.008 | [1] |
| seco-Duocarmycin SA | LN18 (Glioblastoma) | Cell Proliferation (Trypan Blue) | 72 h | 0.12 | [1] |
| seco-Duocarmycin SA | T98G (Glioblastoma) | Cell Proliferation (Trypan Blue) | 72 h | 0.28 | [1] |
| seco-Duocarmycin SA | LN18 (Glioblastoma) | MTT | 72 h | 0.21 | [1] |
| seco-Duocarmycin SA | T98G (Glioblastoma) | MTT | 72 h | 0.25 | [1] |
| seco-DUBA | SK-BR-3 (Breast Carcinoma) | Cell Viability | 144 h | 0.09 - 0.43 | [13] |
| seco-DUBA | SK-OV-3 (Ovarian Carcinoma) | Cell Viability | 144 h | 0.09 - 0.43 | [13] |
| seco-DUBA | SW620 (Colon Carcinoma) | Cell Viability | 144 h | 0.09 - 0.43 | [13] |
| Duocarmycin SA | (General) | - | - | 0.01 | [5] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of seco-duocarmycin on cell viability by measuring the metabolic activity of the cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of seco-duocarmycin (e.g., 0.05, 0.1, 0.2, 0.4, 1 nM) for 72 hours.[1] Include a vehicle control (e.g., 0.5% DMSO).
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of seco-duocarmycin on cell cycle distribution.
-
Cell Treatment: Seed cells and treat with seco-duocarmycin (e.g., 0.1 nM for LN18, 0.28 nM for T98G) for 24, 48, and 72 hours.[1]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 1 hour at -20°C.[1]
-
Staining: Wash the fixed cells and stain with a solution containing Propidium Iodide (PI) and RNase (e.g., FxCycle™ PI/RNase staining solution).[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo™).[1]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis induced by seco-duocarmycin.
-
Cell Treatment: Treat cells with various concentrations of seco-duocarmycin for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[12]
DNase I Footprinting
This method is used to identify the specific DNA sequences where seco-duocarmycin binds.
-
DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region) and label one end with a radioactive or fluorescent tag.
-
Drug-DNA Incubation: Incubate the labeled DNA probe with increasing concentrations of activated duocarmycin (or seco-duocarmycin under conditions that allow for its activation) for a sufficient time to allow binding (e.g., 17 hours at room temperature).[15]
-
DNase I Digestion: Partially digest the DNA with DNase I for a short period (e.g., 8 minutes).[15] The enzyme will cut the DNA at sites not protected by the bound drug.
-
Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.
-
Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a region of the gel with no bands, corresponding to the DNA sequence protected by the bound drug.
Mass Spectrometry for DNA Adduct Analysis
This protocol allows for the direct detection and characterization of the covalent adduct formed between duocarmycin and DNA.
-
Drug-DNA Incubation: Incubate a synthetic DNA oligonucleotide with a known sequence containing the preferred binding site for duocarmycin with the activated drug.[16]
-
Sample Preparation: After incubation (e.g., 24 hours at 25°C), the sample may be diluted with a solvent like methanol (B129727) for direct analysis.[16]
-
Mass Spectrometry: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with high-resolution mass analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap.[16][17]
-
Data Analysis: Identify the mass corresponding to the DNA oligonucleotide covalently modified with the duocarmycin molecule. Tandem mass spectrometry (MS/MS) can be used to fragment the adduct and confirm the site of modification.[17]
Visualizations
Signaling Pathway of Seco-Duocarmycin Action
Caption: Signaling pathway of seco-duocarmycin action.
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for cytotoxicity assessment.
Logical Relationship of Seco-Duocarmycin's DNA Damaging Effects
Caption: Logical relationship of DNA damaging effects.
Conclusion
Seco-duocarmycin and its analogues are exceptionally potent antitumor agents that operate through a well-defined mechanism of DNA alkylation. Their mode of action, from prodrug activation to the induction of apoptosis, highlights a sophisticated approach to targeting cancer cells. The high cytotoxicity and sequence-selective nature of these compounds underscore their potential in the development of targeted cancer therapies, including their use as payloads in antibody-drug conjugates. This technical guide provides a foundational understanding of the intricate interactions between seco-duocarmycin and DNA, offering valuable insights and practical protocols for researchers dedicated to advancing cancer treatment.
References
- 1. Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines | MDPI [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. DNase I footprinting [gene.mie-u.ac.jp]
- 4. Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Duocarmycins binding to DNA investigated by molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Duocarmycins: A Technical Guide to a Potent Class of DNA-Alkylating Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The duocarmycins are a class of exceptionally potent natural products and their synthetic analogs that exhibit profound cytotoxic activity through a unique mechanism of DNA alkylation. First isolated from Streptomyces species in the late 1980s, these compounds have garnered significant interest in the field of oncology due to their picomolar to nanomolar potency against a broad range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, development of synthetic analogs, and the evolution of duocarmycins into sophisticated therapeutic modalities such as antibody-drug conjugates (ADCs). Detailed experimental protocols for key biological assays and visualizations of the critical signaling pathways are included to facilitate further research and development in this promising area of cancer therapeutics.
Discovery and Structural Elucidation
The duocarmycin story began with the independent discovery of duocarmycin A and related compounds from the fermentation broths of Streptomyces species.[1] These natural products are characterized by a common pharmacophore consisting of two main subunits: a DNA-binding subunit and a DNA-alkylating subunit, which contains a reactive cyclopropane (B1198618) ring.[3] This unique structural feature is responsible for their potent biological activity. The inherent instability of some of the early duocarmycins spurred the development of more stable synthetic analogs, such as CC-1065, which shares a similar mechanism of action and has been a cornerstone for further analog development.[4]
Mechanism of Action: DNA Minor Groove Alkylation
The cytotoxicity of duocarmycins stems from their ability to bind to the minor groove of DNA with high affinity and sequence selectivity, typically for AT-rich regions.[2][3] Upon binding, a conformational change is induced, which activates the spirocyclopropylindole moiety for nucleophilic attack by the N3 position of adenine (B156593).[2] This results in irreversible alkylation of the DNA, leading to a cascade of cellular events that ultimately trigger apoptosis.[1]
Duocarmycin-Induced DNA Damage Response Pathway
The formation of duocarmycin-DNA adducts activates the DNA Damage Response (DDR) pathway. Key sensor proteins, including the MRN complex (MRE11-RAD50-NBS1), recognize the DNA lesions. This recognition leads to the recruitment and activation of the master kinase Ataxia Telangiectasia Mutated (ATM). Activated ATM then phosphorylates a multitude of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53. Phosphorylation of CHK2 leads to its activation, which in turn can phosphorylate and activate p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, such as p21, and apoptosis, such as BAX. This cascade ultimately leads to the elimination of the damaged cell.
Synthetic Analogs and Structure-Activity Relationships
The inherent potency and novel mechanism of action of the duocarmycins have driven extensive efforts in medicinal chemistry to synthesize analogs with improved pharmacological properties, such as enhanced stability, solubility, and tumor selectivity. Key synthetic analogs that have entered clinical trials include adozelesin (B1194604), bizelesin, and carzelesin.[5][6][7] Structure-activity relationship (SAR) studies have been crucial in defining the structural requirements for potent DNA alkylation and cytotoxicity.
Quantitative Cytotoxicity Data
The following tables summarize the in vitro cytotoxicity (IC50 values) of various duocarmycin analogs against a panel of human cancer cell lines.
Table 1: IC50 Values of Natural Duocarmycin Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Duocarmycin A | HeLa S3 | Cervical Cancer | 0.0058 - 0.12 | [8] |
| Duocarmycin B1 | HeLa S3 | Cervical Cancer | 0.035 | [8] |
| Duocarmycin B2 | HeLa S3 | Cervical Cancer | 0.1 | [8] |
| Duocarmycin C1 | HeLa S3 | Cervical Cancer | 8.5 | [8] |
| Duocarmycin C2 | HeLa S3 | Cervical Cancer | 0.57 | [8] |
| Duocarmycin SA | HeLa S3 | Cervical Cancer | 0.00069 | [8] |
| Duocarmycin SA | Molm-14 | Acute Myeloid Leukemia | 0.011 | [9] |
| Duocarmycin SA | HL-60 | Acute Myeloid Leukemia | 0.113 | [9] |
Table 2: IC50 Values of Synthetic Duocarmycin Analogs
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Adozelesin | HCT116 | Colon Carcinoma | ~0.5 (induces G2/M arrest) | [6] |
| Bizelesin | HCT116 | Colon Carcinoma | (equivalent cytotoxicity to adozelesin) | [6] |
| seco-DUBA | SK-BR-3 | Breast Carcinoma | 0.09 - 0.43 | [10] |
| seco-DUBA | SK-OV-3 | Ovarian Carcinoma | 0.09 - 0.43 | [10] |
| seco-DUBA | SW620 | Colon Carcinoma | 0.09 - 0.43 | [10] |
Evolution to Antibody-Drug Conjugates (ADCs)
To overcome the dose-limiting toxicities associated with systemic administration of highly potent cytotoxins like the duocarmycins, researchers have increasingly focused on targeted delivery strategies. Antibody-drug conjugates (ADCs) have emerged as a powerful approach, combining the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[4] Several duocarmycin-based ADCs have shown promising preclinical and clinical activity.
Preclinical Data for Duocarmycin-Based ADCs
The following table summarizes key preclinical data for notable duocarmycin-based ADCs.
Table 3: Preclinical Data for Duocarmycin-Based ADCs
| ADC | Target | Payload | Key Preclinical Findings | Reference(s) |
| SYD985 (Trastuzumab duocarmazine) | HER2 | vc-seco-DUBA | More potent than T-DM1 in low HER2-expressing breast cancer models. Showed significant antitumor activity in HER2 3+, 2+, and 1+ patient-derived xenograft (PDX) models. | [11][12] |
| MGC018 | B7-H3 | vc-seco-DUBA | Potent antitumor activity in preclinical models of breast, ovarian, lung cancer, and melanoma. Favorable pharmacokinetic and safety profile in cynomolgus monkeys. | [1][3][13][14][15] |
| MDX-1203 (BMS-936561) | CD70 | CC-1065 analog | Development discontinued. Showed disease stabilization in a phase I study in patients with advanced clear cell renal cell carcinoma and B-cell non-Hodgkin lymphoma. | [5][16][17][18][19] |
Experimental Protocols
Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol describes a method for determining the cytotoxicity of duocarmycin analogs against adherent cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Duocarmycin analog stock solution (in DMSO)
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the duocarmycin analog in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 72 hours).[13]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[13]
-
Washing: Carefully discard the supernatant and wash the wells five times with 200 µL of 1% acetic acid to remove the TCA. Allow the plates to air dry completely.[13]
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.[13]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[1][3]
-
Data Analysis: Subtract the background OD from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Alkylation Assay using Thermal Cleavage
This protocol provides a method to detect adenine-N3 alkylation by duocarmycins in a specific DNA fragment.
Materials:
-
5'-32P-end-labeled DNA fragment of interest
-
Duocarmycin analog
-
Reaction buffer (e.g., 10 mM sodium cacodylate, pH 7.0)
-
Loading buffer (e.g., 80% formamide, 10 mM NaOH, 1 mM EDTA, 0.1% xylene cyanol, 0.1% bromophenol blue)
-
Sequencing gel apparatus
-
Denaturing polyacrylamide gel (e.g., 8%)
-
Phosphorimager or X-ray film
Procedure:
-
DNA Labeling: Prepare a 5'-end-labeled DNA fragment using T4 polynucleotide kinase and [γ-32P]ATP. Purify the labeled fragment.
-
Alkylation Reaction: Incubate the 32P-labeled DNA fragment with varying concentrations of the duocarmycin analog in the reaction buffer at 37°C for a defined period (e.g., 1-4 hours).
-
Thermal Cleavage: Stop the reaction by adding a stop solution and then heat the samples at 90°C for 30 minutes to induce strand cleavage at the alkylated adenine sites.[20]
-
Gel Electrophoresis: Add loading buffer to the samples, denature by heating at 90°C for 5 minutes, and then load onto a denaturing polyacrylamide sequencing gel. Run the gel until the dye markers have migrated to the desired positions.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the DNA fragments. The appearance of new bands compared to a no-drug control indicates DNA cleavage at specific alkylation sites.
Conclusion and Future Directions
The duocarmycins represent a powerful class of cytotoxic agents with a well-defined and unique mechanism of action. While their systemic toxicity has limited their development as standalone chemotherapeutics, their exceptional potency makes them ideal payloads for targeted therapies like ADCs. The clinical and preclinical success of duocarmycin-based ADCs such as SYD985 and MGC018 highlights the potential of this approach to treat a variety of cancers, including those with low target antigen expression. Future research will likely focus on the development of novel duocarmycin analogs with improved properties, the design of next-generation ADCs with enhanced therapeutic indices, and the exploration of duocarmycins in other targeted delivery platforms. A deeper understanding of the cellular resistance mechanisms to duocarmycins will also be critical for the long-term success of these promising anticancer agents.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adozelesin, a potent new alkylating agent: cell-killing kinetics and cell-cycle effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of DNA alkylation damage and repair in mammalian cells by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. MTT (Assay protocol [protocols.io]
- 12. mybiosource.com [mybiosource.com]
- 13. benchchem.com [benchchem.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synergistic and additive combinations of several antitumor drugs and other agents with the potent alkylating agent adozelesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chemistry of thermal degradation of abasic sites in DNA. Mechanistic investigation on thermal DNA strand cleavage of alkylated DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Conjugation of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA to an Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the conjugation of the potent cytotoxic drug-linker, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA, to a monoclonal antibody (mAb). This process is a critical step in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][2][3] The protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.
The drug-linker consists of several key components: a maleimide (B117702) (Mal) group for covalent attachment to the antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the DNA alkylating agent, Seco-Duocarmycin SA, as the cytotoxic payload.[][5][6][7] The conjugation strategy relies on the reaction between the maleimide group of the drug-linker and the free thiol groups on the antibody, which are generated by the reduction of interchain disulfide bonds.[8][9][10]
Key Experimental Workflow
The overall workflow for the conjugation process is depicted below. It involves three main stages: antibody preparation, conjugation, and ADC purification and analysis.
Figure 1: Experimental workflow for the conjugation of this compound to an antibody.
Experimental Protocols
1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting moiety |
| This compound | Commercial source | Drug-linker payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | Commercial source | Reducing agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | Commercial source | Buffer for antibody and conjugation |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Commercial source | Solvent for drug-linker |
| N-acetylcysteine (optional) | Commercial source | Quenching agent |
| Vivaspin or Amicon Ultra centrifugal filters (30 kDa MWCO) | Commercial source | Buffer exchange and purification |
| Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) | Commercial source | Purification |
| Hydrophobic Interaction Chromatography (HIC) column | Commercial source | DAR analysis and purification |
2. Antibody Preparation and Reduction
This protocol is for a typical IgG1 antibody. The amount of reducing agent may need to be optimized for other antibody isotypes or formats.
-
Buffer Exchange:
-
Dissolve the lyophilized antibody in PBS to a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4) using a centrifugal filter (30 kDa MWCO) or dialysis. This step is crucial to remove any interfering substances from the antibody formulation.
-
-
Reduction of Interchain Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a molar excess of TCEP to the antibody solution. A starting point is a 5-10 fold molar excess of TCEP to antibody.[8] The exact ratio should be optimized to achieve the desired number of free thiols, which will influence the final Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[11][12]
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column or centrifugal filtration with the reaction buffer. This step is critical as residual TCEP will compete with the antibody's thiols for the maleimide linker.
-
3. Conjugation Reaction
-
Preparation of Drug-Linker Solution:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mM.[13]
-
-
Conjugation:
-
Add the drug-linker solution to the reduced antibody solution. A typical starting molar ratio of drug-linker to antibody is 5:1 to 10:1.[8] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.[12]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C, protected from light.[8] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent re-oxidation of the thiol groups.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, a quenching agent such as N-acetylcysteine can be added at a 2-fold molar excess relative to the initial amount of drug-linker. Incubate for an additional 20-30 minutes at room temperature.
-
4. Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, aggregates, and other impurities.[14][]
-
Initial Purification:
-
Use size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove the majority of unconjugated drug-linker and reaction byproducts.[14]
-
-
Further Purification (Optional):
-
For a more homogeneous product, hydrophobic interaction chromatography (HIC) can be employed to separate ADC species with different DARs.[16] This is particularly useful if a specific DAR is desired for therapeutic efficacy.
-
5. Characterization of the Antibody-Drug Conjugate
Thorough characterization is required to ensure the quality and consistency of the ADC.[3][17]
-
Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the drug.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. The weighted average DAR can be calculated from the peak areas.[16][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For cysteine-linked ADCs, the antibody can be reduced to separate the light and heavy chains. The weighted peak areas of the drug-conjugated chains can be used to calculate the average DAR.[1][]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can identify and quantify individual DAR species.[2][19][20]
-
-
Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity and integrity of the ADC under reducing and non-reducing conditions.
-
Data Presentation
| Parameter | Method | Typical Result |
| DAR | HIC, RP-HPLC, MS | 3.5 - 4.5 |
| Purity (monomer) | SEC | > 95% |
| Aggregates | SEC | < 5% |
| Free Drug-Linker | RP-HPLC | < 1% |
Signaling Pathway and Mechanism of Action
The mechanism of action of the resulting ADC involves targeted delivery of the Seco-Duocarmycin SA payload to cancer cells.
References
- 1. agilent.com [agilent.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. bachem.com [bachem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 16. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. bioagilytix.com [bioagilytix.com]
- 19. news-medical.net [news-medical.net]
- 20. youtube.com [youtube.com]
Determining the Drug-to-Antibody Ratio (DAR) of Duocarmycin Antibody-Drug Conjugates
Application Notes and Protocols for Researchers and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy, safety, and pharmacokinetic profile. For ADCs utilizing highly potent duocarmycin payloads, precise and accurate determination of the DAR is paramount throughout the development and manufacturing process. This document provides detailed application notes and experimental protocols for the characterization of duocarmycin ADCs, focusing on the most common and robust analytical techniques: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.
Introduction to DAR and Duocarmycin ADCs
Duocarmycins are a class of potent DNA alkylating agents that bind to the minor groove of DNA.[1] Their high cytotoxicity makes them attractive payloads for ADCs in cancer therapy.[2] The DAR of an ADC represents the average number of drug molecules conjugated to a single antibody.[3] An optimal DAR is a balance between maximizing therapeutic efficacy and minimizing potential toxicity and adverse effects on pharmacokinetics.[4] Inconsistent or heterogeneous DAR can lead to variability in clinical outcomes. Therefore, robust analytical methods are required to determine not only the average DAR but also the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
Analytical Methods for DAR Determination
Several orthogonal analytical methods are employed to provide a comprehensive understanding of the DAR of duocarmycin ADCs. Each technique offers unique advantages and insights into the ADC's molecular characteristics.
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used technique for determining the DAR and drug-load distribution of cysteine-linked ADCs under non-denaturing conditions.[5][6] The separation is based on the hydrophobicity of the ADC species; as the number of hydrophobic duocarmycin-linker payloads increases, the ADC becomes more hydrophobic and elutes later from the HIC column.[]
Experimental Workflow for HIC Analysis
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: In Vitro Cytotoxicity Assay for Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA ADC
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA ADC linker-payload is an advanced system for developing such targeted therapeutics. This system comprises a maleimide (B117702) group for covalent conjugation to an antibody, a hydrophilic PEG4 spacer to improve solubility, a cathepsin B-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and the potent DNA-alkylating agent, Seco-Duocarmycin SA.[2][][4]
Duocarmycins are a class of antitumor antibiotics that exert their cytotoxic effects through sequence-selective alkylation of the minor groove of DNA, leading to tumor cell death.[5][6][7] The seco- form is a prodrug that becomes activated upon cleavage of the linker.[6] The VC-PAB linker is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[8][9][10] This targeted release of the duocarmycin payload within cancer cells is crucial for the ADC's efficacy and safety.[]
This application note provides a detailed protocol for determining the in vitro cytotoxicity of an ADC constructed with the this compound linker-payload using a colorimetric MTT assay.[12][13] This assay measures the metabolic activity of viable cells and is a robust method for quantifying the dose-dependent cytotoxic effects of the ADC and determining its IC50 (half-maximal inhibitory concentration) value.
Principle of the Assay
The in vitro cytotoxicity assay is a critical step in the preclinical evaluation of ADCs.[14] The principle of this protocol is to expose cancer cell lines with varying levels of target antigen expression to serially diluted ADC. The ADC binds to the target antigen on the cell surface and is internalized.[9] Inside the cell, the linker is cleaved, releasing the active duocarmycin payload, which alkylates DNA and induces apoptosis.[][15] After a defined incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[12] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at 570 nm.[12]
Visualization of the ADC Mechanism of Action
Caption: Mechanism of action of the Duocarmycin SA ADC.
Materials and Reagents
-
Cells:
-
Target antigen-positive cell line (e.g., SK-BR-3 for HER2-positive)
-
Target antigen-negative cell line (e.g., MDA-MB-453 for low HER2)[16]
-
-
ADC and Controls:
-
This compound conjugated to a target-specific antibody.
-
Unconjugated (naked) antibody corresponding to the ADC.
-
Free payload: Seco-Duocarmycin SA.[15]
-
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).[12]
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[12]
-
Solubilization solution: 10% SDS in 0.01 M HCl or DMSO.[12]
-
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Biosafety cabinet.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Multichannel pipette.
-
Experimental Protocol
The following protocol outlines the steps for conducting the in vitro cytotoxicity assay.
Step 1: Cell Seeding
-
Culture the selected antigen-positive and antigen-negative cell lines in their appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay (e.g., 3,000-5,000 cells/well).[16]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control for background absorbance.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
Step 2: ADC and Control Compound Preparation and Addition
-
Prepare a stock solution of the ADC, unconjugated antibody, and free payload in an appropriate solvent (e.g., sterile PBS or DMSO).
-
Perform serial dilutions of each compound in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. A common starting concentration is 1 µg/mL with 1:4 or 1:5 serial dilutions.[16]
-
Carefully remove the medium from the wells of the cell plate.
-
Add 100 µL of the prepared dilutions of ADC, unconjugated antibody, or free payload to the appropriate wells in triplicate.
-
Add 100 µL of complete medium to the "untreated" control wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.[5][7]
Step 3: Cell Viability Measurement (MTT Assay)
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).[12]
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[12]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[12]
Step 4: Data Analysis
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
Plot the % Viability against the logarithmic concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for each compound.
Experimental Workflow Visualization
References
- 1. revivocell.com [revivocell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput LC-MS Method for Antibody-Drug Conjugate (ADC) Characterization and Drug-to-Antibody Ratio (DAR) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the target specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic small molecule drugs.[1][2][3][4] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by minimizing systemic exposure and toxicity to healthy tissues.[3][4] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[2][3][5] The DAR significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2][3] Therefore, accurate and robust analytical methods for DAR determination are essential throughout the discovery, development, and manufacturing of ADCs.[4][6]
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the comprehensive characterization of ADCs due to its ability to provide information on the intact mass, drug load distribution, and conjugation sites.[1][7] This application note provides a detailed protocol for a high-throughput LC-MS method for the characterization of ADCs and the determination of their average DAR.
Principle of ADC Structure and Conjugation
ADCs are complex molecules composed of three main components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.
Caption: Schematic representation of an Antibody-Drug Conjugate (ADC).
The conjugation of the drug-linker to the antibody can occur through several strategies, most commonly via the side chains of lysine (B10760008) or cysteine residues.[2][3] Cysteine-based conjugation often involves the reduction of interchain disulfide bonds, leading to a heterogeneous mixture of ADC species with varying numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[8] Lysine conjugation results in a more heterogeneous mixture due to the presence of multiple accessible lysine residues.
Experimental Workflow for ADC Characterization and DAR Analysis
A typical workflow for LC-MS based ADC characterization involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Caption: General workflow for LC-MS based ADC characterization and DAR analysis.
Detailed Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality LC-MS data.[9] Depending on the analytical goal, different sample preparation strategies can be employed.
4.1.1. Intact Mass Analysis
For the analysis of the intact ADC, minimal sample preparation is required.
-
Protocol:
-
Reconstitute the lyophilized ADC sample in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 mg/mL.
-
For desalting, either perform a buffer exchange using a desalting column or dilute the sample with an appropriate mobile phase, such as 0.1% formic acid in water.
-
4.1.2. Deglycosylation (Optional)
To reduce the complexity of the mass spectrum arising from glycoform heterogeneity, the ADC can be deglycosylated.[2]
-
Protocol:
-
To 100 µg of the ADC sample, add 1 µL of PNGase F (50 units/µL).
-
Incubate the mixture at 37°C overnight.[10]
-
4.1.3. Reduction for Subunit Analysis
For cysteine-linked ADCs, analysis of the light chain (LC) and heavy chain (HC) subunits can provide more detailed information on drug distribution.[11]
-
Protocol:
-
To 50 µg of the ADC sample, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
LC-MS Method
This protocol describes a typical reversed-phase LC-MS method for ADC analysis.
-
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
LC Parameters:
-
Column: Reversed-phase column suitable for protein analysis (e.g., C4, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-60% B
-
10-12 min: 60-90% B
-
12-13 min: 90% B
-
13-14 min: 90-20% B
-
14-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: 1000-4000 m/z.
-
Acquisition Mode: Full MS.
-
Data Presentation and Analysis
Data Processing
The raw LC-MS data is processed to obtain the deconvoluted mass spectrum of the ADC.
-
Total Ion Chromatogram (TIC): The TIC is reviewed to identify the peak corresponding to the ADC.
-
Mass Spectrum Averaging: The mass spectra across the ADC peak are averaged.
-
Deconvolution: The averaged mass spectrum is deconvoluted using appropriate software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI, SCIEX Biologics Explorer) to convert the m/z spectrum into a zero-charge mass spectrum.[6][10]
DAR Calculation
The average DAR is calculated from the deconvoluted mass spectrum using the following formula:
Average DAR = Σ(RIi x DARi) / ΣRIi
Where:
-
RIi = Relative intensity of the peak corresponding to the ADC with i drug molecules.
-
DARi = Number of drug molecules for that species (i).
Quantitative Data Summary
The following tables summarize exemplary data obtained from the LC-MS analysis of a cysteine-linked ADC.
Table 1: Intact Mass Analysis of a Cysteine-Linked ADC
| DAR Species | Observed Mass (Da) | Theoretical Mass (Da) | Mass Error (ppm) | Relative Abundance (%) |
| DAR0 | 148056.3 | 148055.0 | 8.8 | 10.5 |
| DAR2 | 149992.8 | 149991.0 | 12.0 | 25.3 |
| DAR4 | 151929.5 | 151927.0 | 16.5 | 40.1 |
| DAR6 | 153866.1 | 153863.0 | 20.2 | 18.7 |
| DAR8 | 155802.9 | 155799.0 | 25.0 | 5.4 |
| Average DAR | 3.9 |
Table 2: Subunit Mass Analysis of a Reduced Cysteine-Linked ADC
| Subunit | Observed Mass (Da) | Theoretical Mass (Da) | Mass Error (ppm) | Relative Abundance (%) |
| Light Chain (LC) - DAR0 | 23456.7 | 23456.0 | 3.0 | 45.2 |
| Light Chain (LC) - DAR1 | 24424.9 | 24424.0 | 3.7 | 54.8 |
| Heavy Chain (HC) - DAR0 | 50571.2 | 50570.0 | 23.7 | 5.1 |
| Heavy Chain (HC) - DAR1 | 51539.5 | 51538.0 | 29.1 | 20.3 |
| Heavy Chain (HC) - DAR2 | 52507.8 | 52506.0 | 33.9 | 55.4 |
| Heavy Chain (HC) - DAR3 | 53476.3 | 53474.0 | 43.0 | 19.2 |
| Average DAR (Calculated) | 3.9 |
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of ADCs and the determination of their average DAR using a high-throughput LC-MS method. The described workflow, from sample preparation to data analysis, offers a robust and reliable approach for assessing this critical quality attribute. The accurate determination of DAR is paramount for ensuring the safety, efficacy, and consistency of ADC therapeutics. The use of high-resolution mass spectrometry provides the necessary sensitivity and mass accuracy for confident characterization of these complex biomolecules. The methodologies presented here can be adapted and optimized for different ADC constructs and analytical requirements in research, development, and quality control environments.
References
- 1. criver.com [criver.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. agilent.com [agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontagelab.com [frontagelab.com]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Internalization Assay using Flow Cytometry for ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[1] The efficacy of an ADC is highly dependent on its ability to bind to a target antigen on the surface of a cancer cell and subsequently be internalized.[2][3] Once inside the cell, the ADC is trafficked to lysosomes, where the cytotoxic payload is released, leading to cell death.[4][5] Therefore, accurately quantifying the rate and extent of antibody internalization is a critical step in the development and selection of ADC candidates.[6]
Flow cytometry is a powerful and high-throughput technique for measuring antibody internalization.[2][7] This application note provides detailed protocols for two common flow cytometry-based methods for quantifying ADC internalization: the pH-sensitive dye method and the quenching antibody method. It also includes information on data analysis, troubleshooting, and the underlying cellular mechanisms of ADC trafficking.
Principles of ADC Internalization and Trafficking
The internalization of ADCs is an active process primarily mediated by endocytosis.[8] Upon binding to its target antigen on the cell surface, the ADC-antigen complex is internalized into the cell.[4] The most common pathway for ADC internalization is clathrin-mediated endocytosis (CME).[9][10]
Clathrin-Mediated Endocytosis (CME) of ADCs
CME is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane.[9][11] Key proteins involved in this process include:
-
Clathrin: Forms a triskelion structure that assembles into a lattice-like coat on the cytosolic side of the plasma membrane, inducing membrane curvature.[9]
-
Adaptor Proteins (e.g., AP2): Link the target receptor to the clathrin coat.[11]
-
Dynamin: A GTPase that mediates the pinching off of the clathrin-coated vesicle from the plasma membrane.[9][11]
The following diagram illustrates the key steps in clathrin-mediated endocytosis of an ADC.
Caption: Clathrin-mediated endocytosis and intracellular trafficking of an ADC.
Intracellular Trafficking of ADCs
Once internalized, the clathrin-coated vesicle is uncoated and fuses with an early endosome.[5][12] The acidic environment of the endosome (pH 6.0-6.5) initiates the sorting process.[12] The ADC is then transported to late endosomes (pH 5.0-6.0) and subsequently to lysosomes (pH 4.5-5.0).[12] The highly acidic environment and enzymatic activity within the lysosome lead to the degradation of the antibody and cleavage of the linker, releasing the cytotoxic payload into the cytoplasm to induce cell death.[4]
Quantitative Analysis of Antibody Internalization
Two primary methods are used to quantify antibody internalization by flow cytometry. The following table summarizes these approaches.
| Method | Principle | Advantages | Disadvantages |
| pH-Sensitive Dyes | Uses a fluorescent dye that is non-fluorescent or weakly fluorescent at neutral pH (extracellular) but becomes highly fluorescent in the acidic environment of endosomes and lysosomes (intracellular).[13][14] | - High signal-to-noise ratio.[13]- No wash steps are required after incubation.[14]- Enables real-time monitoring of internalization. | - The fluorescence signal is dependent on the pH of the intracellular compartments.[2]- Potential for signal quenching at very high concentrations. |
| Quenching Antibodies | A fluorescently labeled primary antibody is used. A secondary antibody that specifically recognizes and quenches the fluorophore is added to the extracellular medium. The remaining fluorescence is from the internalized, unquenched antibody.[2][14] | - Direct measurement of internalized antibody.[1]- Can be used with any fluorescently labeled antibody. | - Requires wash steps to remove unbound antibodies.[1]- The quenching efficiency can vary.[2]- Potential for steric hindrance of the quenching antibody. |
Experimental Protocols
The following are detailed protocols for performing antibody internalization assays using both pH-sensitive dyes and quenching antibodies.
Protocol 1: pH-Sensitive Dye Method
This protocol describes the use of a pH-sensitive dye that conjugates to the antibody of interest.
Materials:
-
Target cells expressing the antigen of interest
-
Antibody-Drug Conjugate (ADC) or antibody of interest
-
pH-sensitive antibody labeling kit (e.g., pHrodo™ Red Antibody Labeling Kit)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for the pH-sensitive dye internalization assay.
Procedure:
-
Labeling of ADC: Label your ADC or antibody with the pH-sensitive dye according to the manufacturer's instructions.
-
Cell Preparation: Harvest and wash the target cells with complete culture medium. Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Incubation: Add the labeled ADC to the cell suspension at a predetermined concentration. Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 0, 15, 30, 60, 120 minutes). A control sample should be kept on ice to measure initial binding and serve as a baseline for internalization.
-
Stopping the Reaction: At each time point, stop the internalization process by placing the tubes on ice and adding cold PBS.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C and wash twice with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer for flow cytometry and acquire data on a flow cytometer. The fluorescence signal from the pH-sensitive dye will indicate the amount of internalized antibody.
Protocol 2: Quenching Antibody Method
This protocol utilizes a fluorescently labeled primary antibody and a secondary antibody that quenches the fluorescence of the primary antibody.
Materials:
-
Target cells expressing the antigen of interest
-
Fluorescently labeled ADC or antibody of interest (e.g., Alexa Fluor™ 488 labeled)
-
Quenching antibody (e.g., anti-Alexa Fluor™ 488 antibody)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for the quenching antibody internalization assay.
Procedure:
-
Cell Preparation: Harvest and wash the target cells with complete culture medium. Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Incubation with Labeled ADC: Add the fluorescently labeled ADC to the cell suspension at a predetermined concentration. Incubate the cells at 37°C and 5% CO2 for various time points (e.g., 0, 15, 30, 60, 120 minutes). A control sample should be kept on ice.
-
Stopping the Reaction: At each time point, stop the internalization process by placing the tubes on ice.
-
Quenching: For each time point, split the sample into two tubes. To one tube, add the quenching antibody at the recommended concentration. To the other tube (unquenched control), add an equivalent volume of buffer.
-
Incubation with Quencher: Incubate all tubes on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with cold PBS containing 1% BSA.
-
Flow Cytometry Analysis: Resuspend the cells in an appropriate buffer and acquire data on a flow cytometer.
Data Presentation and Analysis
The data obtained from the flow cytometry analysis can be used to calculate the percentage of internalization.
Calculation of Percent Internalization (Quenching Method):
The percentage of internalization can be calculated using the following formula:[15]
% Internalization = [ (MFI of quenched sample) / (MFI of unquenched sample) ] x 100
Where MFI is the Mean Fluorescence Intensity.
The results can be presented in a table and a graph to visualize the internalization over time.
Example Data Table:
| Time (minutes) | MFI (Unquenched) | MFI (Quenched) | % Internalization |
| 0 | 5000 | 500 | 10 |
| 15 | 4800 | 1200 | 25 |
| 30 | 4500 | 1800 | 40 |
| 60 | 4000 | 2000 | 50 |
| 120 | 3500 | 2100 | 60 |
Troubleshooting
Common issues encountered during antibody internalization assays and their potential solutions are outlined below.
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Low antigen expression on target cells.- Inefficient antibody labeling.- Antibody concentration is too low.[16]- The fluorophore has faded due to light exposure.[16] | - Confirm antigen expression using a positive control cell line.[16]- Optimize the antibody labeling protocol.- Titrate the antibody to determine the optimal concentration.[16]- Store labeled antibodies protected from light.[16] |
| High Background | - Non-specific binding of the antibody.- Inadequate washing.- Dead cells are present in the sample.[3] | - Include an isotype control to assess non-specific binding.[16]- Increase the number of wash steps.[3]- Use a viability dye to exclude dead cells from the analysis.[3] |
| Inconsistent Results | - Variation in cell number.- Inconsistent incubation times or temperatures.- Pipetting errors. | - Ensure accurate cell counting and consistent cell density in each sample.- Carefully control incubation times and maintain a constant temperature.- Use calibrated pipettes and ensure proper mixing. |
| Low Quenching Efficiency | - Insufficient concentration of quenching antibody.- Steric hindrance preventing the quenching antibody from accessing the fluorophore. | - Titrate the quenching antibody to determine the optimal concentration.- Consider using a smaller quenching agent or a different fluorophore-quencher pair. |
By following these detailed protocols and troubleshooting guidelines, researchers can obtain reliable and reproducible data on antibody internalization, which is essential for the successful development of novel ADC therapeutics.
References
- 1. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Panoramic Overview- endocytosis pathway of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 10. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
- 14. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 15. 抗体のインターナリゼーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Duocarmycin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duocarmycins are a class of highly potent DNA-alkylating agents that have shown significant promise as payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3][4][5][6][7][8] Their mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation of adenine (B156593) at the N3 position, leads to cell death in both dividing and non-dividing cells.[1][4][5][6][9] This unique characteristic makes them effective against a broad range of cancer cells, including those that are chemoresistant or have stem-like properties.[1][2] This document provides detailed application notes and protocols for the development and use of in vivo models to test the efficacy of duocarmycin-based ADCs.
In Vivo Models for Duocarmycin ADC Efficacy
The preclinical evaluation of duocarmycin ADCs relies heavily on robust in vivo models that can accurately predict clinical outcomes. The most commonly utilized models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Cell Line-Derived Xenograft (CDX) Models
CDX models are generated by subcutaneously implanting human cancer cell lines into immunodeficient mice.[10] These models are valuable for initial efficacy screening due to their relative simplicity and reproducibility.
Recommended Cell Lines for Duocarmycin ADC Testing:
| Cell Line | Cancer Type | Target Antigen Expression (Example) | Reference |
| BT-474 | Breast Cancer | HER2 3+ | [11][12] |
| SK-BR-3 | Breast Cancer | HER2 3+ | [13] |
| NCI-H526 | Small Cell Lung Cancer | CD56 | [14] |
| NCI-H69 | Small Cell Lung Cancer | CD56 | [14] |
| Primary Epithelial Ovarian Cancer (EOC) cell lines | Ovarian Cancer | HER2/neu (varying expression) | [15] |
| Uterine and Ovarian Carcinosarcoma (CS) primary cell lines | Gynecologic Carcinosarcoma | HER2/neu (varying expression) | [16] |
Patient-Derived Xenograft (PDX) Models
PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[17][18] These models are considered more clinically relevant as they better recapitulate the heterogeneity, genetic diversity, and tumor microenvironment of the original human tumor.[17][18][19] PDX models are particularly useful for evaluating ADC efficacy across a spectrum of target antigen expression levels and for investigating mechanisms of resistance.[12][16][17][19][20][21][22]
Considerations for PDX Model Selection:
-
Target Antigen Expression: Select PDX models with varying levels of the target antigen (e.g., HER2 1+, 2+, 3+) to assess the ADC's activity in tumors with low and heterogeneous expression.[12][20][21][23]
-
Histological and Molecular Characterization: Thoroughly characterize the PDX models to ensure they align with the intended patient population.[18][22]
-
Resistance Modeling: PDX models can be developed from patients who have acquired resistance to other therapies, providing a valuable tool to study mechanisms of ADC resistance and evaluate novel ADC candidates.[17]
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
The following diagram outlines the general workflow for conducting in vivo efficacy studies of duocarmycin ADCs.
Caption: General workflow for in vivo efficacy testing of duocarmycin ADCs.
Protocol for CDX Model Development and Efficacy Testing
Materials:
-
Selected cancer cell line (e.g., BT-474)
-
Immunodeficient mice (e.g., female BALB/c nu/nu or NOD/SCID)
-
Matrigel (or other appropriate extracellular matrix)
-
RPMI-1640 medium
-
Duocarmycin ADC
-
Vehicle control (e.g., sterile saline or formulation buffer)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols.
-
Cell Preparation for Implantation: Harvest cells and resuspend them in a 1:1 mixture of culture medium and Matrigel. A typical injection volume is 200 µL containing 2 x 10^7 cells.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of the mice. For some cell lines, such as BT-474, a low dose of whole-body irradiation (e.g., 2 Gy) 48 hours prior to implantation may be required to enhance tumor take rate.[11]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor length and width with calipers twice a week.[11] Calculate tumor volume using the formula: Volume = 0.5 x (length) x (width)^2.[11]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=8-10 mice per group).[11]
-
ADC Administration: Administer the duocarmycin ADC and vehicle control intravenously (IV) via the tail vein.[11] Dosing can be a single dose or multiple doses depending on the study design.
-
Efficacy Monitoring: Continue to measure tumor volume and body weight twice weekly.[11]
-
Endpoint: The study endpoint is typically reached when tumors in the control group reach a maximum allowable size (e.g., 2000 mm³) or at a predetermined time point.[11] Individual animals may be euthanized if they show signs of excessive toxicity or tumor burden.[11]
Protocol for PDX Model Development and Efficacy Testing
Procedure:
-
Tumor Tissue Implantation: Surgically implant a small fragment of fresh patient tumor tissue subcutaneously into immunodeficient mice.
-
PDX Establishment and Expansion: Monitor tumor growth. Once the tumor reaches a sufficient size, it can be passaged into subsequent cohorts of mice for expansion.
-
Efficacy Study: The protocol for efficacy testing in PDX models is similar to that for CDX models, starting from the randomization step once the tumors have reached the desired size.
Mechanism of Action of Duocarmycin ADCs
The following diagram illustrates the proposed mechanism of action for a duocarmycin ADC.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Novel Thienoduocarmycin-Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs | MDPI [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SYD985, a novel duocarmycin-based HER2-targeting antibody-drug conjugate, shows promising antitumor activity in epithelial ovarian carcinoma with HER2/Neu expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers | Semantic Scholar [semanticscholar.org]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Following Maleimide Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1] These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload, combining the specificity of the antibody with the cell-killing ability of the drug.[1][2] Maleimide-thiol chemistry is a widely employed conjugation strategy, where the maleimide (B117702) group on a linker-payload construct reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds.[3]
Following the conjugation reaction, the resulting ADC mixture is heterogeneous, containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, excess drug-linker, and aggregated species.[3] Therefore, a robust purification process is critical to remove these impurities and isolate a homogenous ADC product with the desired quality attributes, ensuring its safety and efficacy.[3] This document provides detailed application notes and protocols for the purification of ADCs after maleimide conjugation, focusing on the most commonly used chromatography techniques: Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).
Post-Conjugation Purification Workflow
The purification of ADCs post-maleimide conjugation is a multi-step process designed to remove impurities and isolate the desired ADC species. The general workflow involves capturing the crude ADC mixture and then polishing it to achieve high purity and homogeneity.
Caption: General workflow for the purification of ADCs after maleimide conjugation.
Purification Techniques: Principles and Protocols
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius (size).[4] The chromatography column is packed with porous beads. Larger molecules, such as ADC monomers and aggregates, cannot enter the pores and thus travel a shorter path, eluting first.[4] Smaller molecules, like the excess drug-linker, enter the pores, taking a longer path and eluting later.[4] SEC is often used as an initial desalting and buffer exchange step to remove small molecule impurities.[5]
Caption: Principle of Size Exclusion Chromatography (SEC) for ADC purification.
Experimental Protocol: SEC for Desalting and Aggregate Removal
| Parameter | Condition |
| Column | Superdex 200 Increase 10/300 GL or similar |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 - 1.0 mL/min |
| Sample Loading | Up to 5% of column volume |
| Detection | UV at 280 nm |
| Temperature | Ambient |
Procedure:
-
Equilibrate the SEC column with at least 2 column volumes (CVs) of PBS, pH 7.4.
-
Load the crude ADC mixture onto the column.
-
Elute the sample with PBS, pH 7.4, at the specified flow rate.
-
Collect fractions corresponding to the monomeric ADC peak, which elutes after the void volume (aggregates) and before the salt/small molecule peak.[6]
-
Pool the fractions containing the purified ADC.
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on differences in their surface hydrophobicity.[7] The conjugation of hydrophobic drug-linkers to the antibody increases its overall hydrophobicity.[7] In HIC, the ADC mixture is loaded onto a column with a hydrophobic stationary phase in a high-salt buffer.[8] The salt promotes the interaction between the hydrophobic regions of the ADC and the column.[8] A decreasing salt gradient is then used to elute the bound species, with less hydrophobic molecules (e.g., unconjugated antibody) eluting first, followed by ADCs with increasing DAR.[8][9]
Caption: Principle of Hydrophobic Interaction Chromatography (HIC) for ADC separation.
Experimental Protocol: HIC for DAR Species Separation
| Parameter | Condition |
| Column | TSKgel Butyl-NPR or similar |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Gradient | 0-100% B over 30-60 minutes |
| Detection | UV at 280 nm |
| Temperature | 25°C |
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Adjust the salt concentration of the ADC sample to match Mobile Phase A.
-
Load the sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Collect fractions corresponding to the desired DAR species.
-
Pool the relevant fractions for further analysis.
Ion-Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge.[10] The conjugation of a charged drug-linker or alterations in the antibody's conformation can change the overall charge of the ADC, creating charge variants.[10] In cation-exchange chromatography (CEX), a negatively charged stationary phase is used, and molecules are typically eluted with an increasing salt concentration or a pH gradient.[11][12] Anion-exchange chromatography (AEX) uses a positively charged stationary phase. IEX is a powerful tool for separating ADC charge variants and removing charged impurities.[10]
Caption: Principle of Ion-Exchange Chromatography (IEX) for ADC charge variant analysis.
Experimental Protocol: CEX for ADC Charge Variant Analysis
| Parameter | Condition |
| Column | MAbPac SCX-10 or similar |
| Mobile Phase A | 20 mM MES, pH 6.0 |
| Mobile Phase B | 20 mM MES, 1 M NaCl, pH 6.0 |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-100% B over 30-60 minutes |
| Detection | UV at 280 nm |
| Temperature | Ambient |
Procedure:
-
Equilibrate the CEX column with Mobile Phase A.
-
Dilute the ADC sample in Mobile Phase A.
-
Load the sample onto the column.
-
Elute the bound species using a linear salt gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Collect fractions corresponding to the different charge variants.
-
Analyze the collected fractions to identify and quantify the different species.
Data Presentation: Comparison of Purification Techniques
The choice of purification strategy depends on the specific characteristics of the ADC and the desired final product quality. The following table summarizes typical performance data for each technique.
| Purification Technique | Purity (% Monomer) | Recovery (%) | Aggregate Removal | DAR Resolution | Throughput |
| Size Exclusion Chromatography (SEC) | >99%[13] | 85-95% | Excellent | Low | Low to Medium |
| Hydrophobic Interaction Chromatography (HIC) | >98%[9] | 70-90%[14] | Good | High | Medium |
| Ion-Exchange Chromatography (IEX) | >98% | 80-95% | Moderate | Moderate (for charged linkers) | High |
Mechanism of Action of Common Payloads
Understanding the mechanism of action of the cytotoxic payload is crucial for ADC development. The following diagrams illustrate the signaling pathways of two commonly used payloads in maleimide-conjugated ADCs: Monomethyl Auristatin E (MMAE) and a maytansinoid derivative (DM1).
Monomethyl Auristatin E (MMAE) Signaling Pathway
MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.[15][16]
Caption: Mechanism of action of Monomethyl Auristatin E (MMAE).
Maytansinoid DM1 Signaling Pathway
DM1 is another potent tubulin inhibitor that acts by suppressing microtubule dynamics.[17]
Caption: Mechanism of action of the maytansinoid derivative DM1.
Conclusion
The purification of ADCs after maleimide conjugation is a critical step in their manufacturing process, directly impacting the safety, efficacy, and homogeneity of the final product. A well-designed purification strategy, often employing a combination of chromatographic techniques such as SEC, HIC, and IEX, is essential to remove process-related impurities and to isolate ADC species with the desired drug-to-antibody ratio. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to establish robust and efficient purification processes for their maleimide-conjugated ADCs.
References
- 1. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
- 2. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 3. Improving ADC Production and Purification • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 4. agilent.com [agilent.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ymc.co.jp [ymc.co.jp]
- 8. agilent.com [agilent.com]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Maleimide Conjugation of Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-maleimide conjugation is a widely utilized bioconjugation technique for covalently linking payloads, such as fluorescent dyes, small molecule drugs, or other biomolecules, to antibodies. This method relies on the Michael addition reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue on the antibody. The reaction is highly efficient and proceeds under mild, aqueous conditions, making it a popular choice for creating antibody-drug conjugates (ADCs) and other labeled antibodies.[1][2][3][4]
The process generally involves two key steps: the generation of free thiol groups on the antibody, often by reducing native interchain disulfide bonds, followed by the reaction with a maleimide-functionalized molecule.[] While the chemistry is robust, careful optimization of reaction conditions is crucial to ensure efficient conjugation, minimize side reactions, and produce stable, homogeneous conjugates. A significant consideration is the potential instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation.[6][7][8][9][10][11][12][13][14] This document provides detailed protocols and application notes to guide researchers through the process of thiol-maleimide conjugation, including strategies to enhance conjugate stability.
Reaction Mechanism and Key Considerations
The thiol-maleimide reaction is a nucleophilic addition of a thiolate anion to the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[1][2]
Key considerations for this reaction include:
-
pH: The reaction is highly pH-dependent. A pH range of 6.5-7.5 is optimal for achieving chemoselectivity for thiol groups.[15][16] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[16] Above pH 7.5, the maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, leading to non-specific conjugation.[13][16]
-
Maleimide Stability: In aqueous solutions, the maleimide ring is susceptible to hydrolysis, a reaction that increases with pH.[15][16][17][18][19] Hydrolysis of the maleimide prior to conjugation renders it unreactive towards thiols.[16] Therefore, maleimide-functionalized reagents should be prepared fresh or stored under anhydrous conditions.
-
Thioether Bond Stability: The formed thiosuccinimide linkage can be unstable and undergo a reversible retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in plasma.[6][7][12][13][14] This can lead to premature release of the conjugated payload. Strategies to mitigate this instability are discussed in a later section.
Experimental Protocols
This section details the protocols for antibody reduction to generate free thiols and the subsequent conjugation with a maleimide-functionalized payload.
Protocol 1: Antibody Disulfide Bond Reduction
To conjugate to native cysteine residues, the interchain disulfide bonds of the antibody must first be reduced. The extent of reduction determines the number of available thiol groups and, consequently, the drug-to-antibody ratio (DAR).[][20]
Materials:
-
Antibody solution (e.g., 1-10 mg/mL in a non-amine, thiol-free buffer like PBS, pH 7.2-7.4)[3][15]
-
Reducing agent:
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Dithiothreitol (DTT) stock solution (e.g., 100 mM in water)
-
-
Degassed reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Inert gas (Nitrogen or Argon) (optional but recommended)[15]
Procedure:
-
Prepare the antibody solution at the desired concentration in the reaction buffer.
-
To prevent re-oxidation of the generated thiols, it is recommended to perform the reaction under an inert atmosphere.[15]
-
Add the reducing agent to the antibody solution. The amount of reducing agent will determine the number of reduced disulfide bonds. The table below provides a starting point for achieving different levels of reduction.
-
Incubate the reaction mixture. The incubation time and temperature can be adjusted to control the extent of reduction.
-
After incubation, the excess reducing agent must be removed immediately to prevent it from reacting with the maleimide reagent in the next step. This can be achieved using a desalting column (e.g., Sephadex G-25) or a spin filtration unit with an appropriate molecular weight cutoff (MWCO).[21]
Table 1: Recommended Conditions for Antibody Reduction
| Reducing Agent | Molar Excess (Reducer:Antibody) | Incubation Time (minutes) | Incubation Temperature (°C) | Approximate Thiols per Antibody |
| TCEP | 10-fold | 30 | Room Temperature | Varies (requires optimization)[3][15][22] |
| DTT | ~1.5 mM final conc. | 30 | 37 | 2 |
| DTT | ~3.5 mM final conc. | 30 | 37 | 4 |
| DTT | ~7 mM final conc. | 30 | 37 | 6 |
| DTT | ~20 mM final conc. | 30 | 37 | 8 |
Note: The optimal conditions for reduction can vary depending on the specific antibody and should be determined empirically. The number of thiols per antibody can be quantified using Ellman's assay.[20][22]
Protocol 2: Thiol-Maleimide Conjugation
Materials:
-
Reduced antibody solution from Protocol 1.
-
Maleimide-functionalized payload (e.g., dissolved in DMSO or DMF).[3]
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine) stock solution.
Procedure:
-
Immediately after removing the excess reducing agent, add the maleimide-functionalized payload to the reduced antibody solution. A 10-20 fold molar excess of the maleimide reagent over the antibody is often recommended as a starting point.[2][3][21]
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[2][3][23]
-
After the incubation period, quench the reaction by adding a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups.
-
Purify the antibody conjugate from unreacted payload and quenching reagent using size exclusion chromatography (SEC), affinity chromatography, or dialysis.[15][21]
Table 2: Summary of Thiol-Maleimide Conjugation Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity.[15][16] |
| Temperature | 4°C or Room Temperature | Lower temperatures can minimize side reactions. |
| Reaction Time | 2 hours to overnight | Should be optimized for the specific reactants.[2][21][23] |
| Molar Ratio (Maleimide:Antibody) | 10-20 fold excess | A higher excess can drive the reaction to completion but may increase non-specific labeling.[2][3][21] |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[3] |
Strategies for Enhancing Conjugate Stability
The instability of the thiosuccinimide linkage is a major drawback of traditional thiol-maleimide conjugation.[6][7][11] The following strategies can be employed to produce more stable conjugates:
-
Post-Conjugation Hydrolysis: The thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[8][9][13][16] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9) after the initial conjugation.[13] However, the potential impact of the higher pH on the antibody's integrity should be evaluated.
-
Use of Next-Generation Maleimides:
-
N-Aryl Maleimides: These maleimides form more stable conjugates compared to traditional N-alkyl maleimides. The addition of N-phenyl or N-fluorophenyl groups accelerates thiosuccinimide hydrolysis, leading to a more stable product.[6]
-
Self-Hydrolyzing Maleimides: These are engineered with adjacent basic amino groups that catalyze intramolecular hydrolysis of the thiosuccinimide ring at neutral pH, resulting in a stable conjugate.[7]
-
Dibromomaleimides: These reagents react with both thiols from a reduced disulfide bond to re-bridge the disulfide with a covalent linker, creating a very stable conjugate.
-
Visualizing the Workflow and Mechanisms
Thiol-Maleimide Conjugation Workflow
Caption: Workflow for antibody conjugation via thiol-maleimide chemistry.
Thioether Bond Instability and Stabilization Pathways
Caption: Instability and stabilization of the thiol-maleimide linkage.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 6. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. kinampark.com [kinampark.com]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. broadpharm.com [broadpharm.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotium.com [biotium.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. interchim.fr [interchim.fr]
Application Note: Analytical Techniques for Antibody-Drug Conjugate (ADC) Stability and Aggregation Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a sophisticated class of biotherapeutics that merge the antigen-targeting specificity of monoclonal antibodies (mAbs) with the cytotoxic potency of small-molecule drugs.[1][2] This combination, however, results in a complex and heterogeneous molecule with unique stability challenges.[1][3] The conjugation of hydrophobic payloads can alter the physicochemical properties of the parent antibody, potentially leading to structural changes, increased aggregation propensity, and reduced thermal stability.[3][4][5]
Monitoring the stability and aggregation of ADCs is a critical quality attribute (CQA) throughout the development and manufacturing process to ensure product safety, efficacy, and shelf-life.[6][7][8] Aggregation can lead to increased immunogenicity and reduced potency, while instability can result in the premature release of the cytotoxic payload.[6] This application note provides a detailed overview of key analytical techniques and protocols for assessing the stability and aggregation of ADCs.
Assessment of ADC Aggregation
The conjugation of hydrophobic drugs to an mAb can increase the likelihood of aggregation.[3][6] Therefore, robust and accurate methods are required to quantify high molecular weight species (HMWS) or aggregates.[3]
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is the industry-standard method for quantifying aggregates and fragments of mAbs and ADCs.[6][9] The technique separates molecules based on their hydrodynamic radius, where larger molecules like aggregates elute earlier than the monomer, and smaller fragments elute later.[10]
Protocol 1: SEC-HPLC for Aggregation Analysis [6][11][12]
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate-buffered saline (e.g., 150 mM sodium phosphate, pH 7.0).[12] For ADCs, suppressing secondary hydrophobic interactions may require the addition of salts or organic solvents to the mobile phase.[10][13] Filter and degas the mobile phase thoroughly.
-
Sample Preparation: Dilute the ADC sample to a concentration between 0.5-1.0 mg/mL using the mobile phase.[11] Filter the sample through a 0.22 µm syringe filter to remove particulates.[12]
-
Instrumentation: Use an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl or similar). Set the column temperature, if necessary, to optimize separation.
-
Chromatographic Run:
-
Data Analysis: Integrate the peak areas for the monomer, aggregate (eluting before the main monomer peak), and fragment (eluting after the main monomer peak) species. Calculate the relative percentage of each species.
Data Presentation
Quantitative results from SEC analysis are typically summarized in a table.
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate (HMW) | 8.5 | 1.2 |
| Monomer | 10.2 | 98.5 |
| Fragment (LMW) | 12.1 | 0.3 |
| Table 1. Example data summary for SEC-HPLC analysis of an ADC sample. |
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[9][14][15] It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles.[14] This information is used to determine the hydrodynamic radius and assess the polydispersity of the sample, providing a rapid assessment of aggregation.[9][14] DLS is often used as an orthogonal method to SEC.[9]
Protocol 2: DLS for Aggregate Sizing [16][17][18]
-
Sample Preparation:
-
The sample must be free of dust and large particulates. Filter the ADC sample through a low-protein-binding 0.02-0.22 µm filter directly into a clean measurement cuvette.[16]
-
Dilute the sample in a buffer that has also been filtered to an appropriate concentration (typically 0.1-1.0 mg/mL).
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Set the measurement temperature, which is typically controlled by the instrument.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for several minutes.
-
Perform the measurement. The instrument software will collect data over a series of runs and perform a correlation analysis.
-
-
Data Analysis: The software calculates the size distribution, reporting the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. An increase in the Z-average or PDI over time or under stress indicates aggregation.
Data Presentation
DLS results provide insights into the size distribution profile of the ADC.
| Parameter | Value | Interpretation |
| Z-Average Diameter (d.nm) | 12.5 | Average hydrodynamic size. |
| Polydispersity Index (PDI) | 0.15 | Indicates a relatively monodisperse sample. |
| % Intensity (Peak 1) | 98.8% | Corresponds to the monomeric ADC species. |
| Diameter (Peak 1) | 11.8 nm | Size of the main species (monomer). |
| % Intensity (Peak 2) | 1.2% | Corresponds to a small aggregate population. |
| Diameter (Peak 2) | 85.4 nm | Size of the aggregate species. |
| Table 2. Example data summary from a DLS measurement showing a primary monomer peak and a minor aggregate peak. |
Assessment of ADC Physicochemical Stability
ADC stability involves monitoring for degradation pathways such as drug deconjugation, fragmentation of the antibody, and changes in conformation.[19] The conjugation process and the nature of the linker-drug can impact the overall stability of the ADC molecule.[20]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing ADCs, separating species based on differences in their surface hydrophobicity.[21][22][23] Since each conjugated drug molecule increases the overall hydrophobicity of the ADC, HIC can resolve species with different drug-to-antibody ratios (DAR).[2][23] This allows for the determination of the average DAR and the distribution of drug load, which are critical for both efficacy and safety.[24] HIC is performed under non-denaturing conditions, preserving the native structure of the ADC.[21][22]
Protocol 3: HIC-HPLC for DAR and Stability Analysis [2][11][21]
-
Mobile Phase Preparation:
-
Buffer A (High Salt): Prepare a high ionic strength buffer to promote hydrophobic interaction (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).[11]
-
Buffer B (Low Salt): Prepare a low ionic strength buffer for elution (e.g., 20 mM sodium phosphate, pH 7.0).[11]
-
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Buffer A.
-
Instrumentation: Use an HPLC system with a suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Chromatographic Run:
-
Equilibrate the column with 100% Buffer A.
-
Inject the prepared sample.
-
Elute the bound ADC species using a decreasing salt gradient (e.g., a linear gradient from 100% Buffer A to 100% Buffer B over 30-50 minutes).[2][11] More hydrophobic species (higher DAR) will elute later at lower salt concentrations.
-
Monitor the chromatogram at 280 nm.
-
-
Data Analysis: Identify and integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4). Calculate the weighted average DAR based on the relative peak area of each species.
Data Presentation
HIC provides a profile of the drug load distribution.
| DAR Species | Retention Time (min) | Relative Peak Area (%) |
| DAR0 (Unconjugated mAb) | 12.1 | 5.5 |
| DAR2 | 18.5 | 25.0 |
| DAR4 | 23.8 | 55.1 |
| DAR6 | 27.4 | 12.4 |
| DAR8 | 30.1 | 2.0 |
| Weighted Average DAR | - | 3.9 |
| Table 3. Example HIC data for a cysteine-linked ADC, showing distribution of drug loads and the calculated average DAR. |
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the thermal stability of proteins.[25][26] It measures the heat energy required to raise the temperature of a sample compared to a reference.[26] As a protein unfolds (denatures) due to heat, it absorbs energy, which is detected as a peak in the DSC thermogram.[27] The temperature at the apex of this peak is the melting temperature (Tm), a key indicator of conformational stability.[26] Conjugation of a drug can affect the thermal stability of the mAb domains.[3]
Protocol 4: DSC for Thermal Stability Assessment [20][28][29]
-
Sample Preparation:
-
Prepare the ADC sample and a reference sample (the formulation buffer) at the same concentration (e.g., 0.5-1.0 mg/mL).
-
Dialyze the protein sample against the reference buffer to ensure a precise match.[20]
-
Degas both the sample and reference solutions before loading.
-
-
Instrument Setup:
-
Load the sample and reference solutions into the respective cells of the calorimeter.
-
Pressurize the cells (e.g., with nitrogen) to prevent boiling at high temperatures.[28]
-
-
Measurement:
-
Set the instrument parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and scan rate (e.g., 1°C/min).[20]
-
Initiate the temperature scan. The instrument will record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
After subtracting the buffer-buffer baseline, the resulting thermogram shows one or more endothermic peaks.
-
Determine the Tm for each transition, which may correspond to the unfolding of different antibody domains (e.g., Fab, CH2, CH3). Compare the Tm values of the ADC to the unconjugated mAb to assess the impact of conjugation.
-
Data Presentation
DSC data allows for direct comparison of the thermal stability of the ADC and its parent mAb.
| Sample | Transition | Melting Temperature (Tm) |
| Unconjugated mAb | Fab | 71.5 °C |
| CH2 | 68.0 °C | |
| CH3 | 82.1 °C | |
| ADC (Avg. DAR 3.9) | Fab | 70.8 °C |
| CH2 | 65.5 °C | |
| CH3 | 81.9 °C | |
| Table 4. Example DSC data comparing the thermal transition midpoints (Tm) of an ADC and its corresponding unconjugated mAb. The decrease in the CH2 domain Tm suggests conjugation has slightly reduced its stability. |
Forced Degradation Studies
Forced degradation or stress studies are performed to understand the degradation pathways of an ADC and to ensure that the analytical methods used are stability-indicating.[30][31] These studies involve subjecting the ADC to harsh conditions such as heat, light, pH shifts, and oxidation to accelerate degradation.[30][31]
Orthogonal Methodologies for Comprehensive Assessment
No single analytical technique can fully characterize the complex nature of ADC stability and aggregation. Regulatory guidelines emphasize the need for orthogonal methods—distinct techniques that measure the same attribute through different physical principles—to build a comprehensive understanding.[24][32] For example, aggregation measured by SEC (based on size) should be complemented by DLS (based on light scattering) or Analytical Ultracentrifugation (AUC) (based on sedimentation).[9][24][25]
Conclusion
The assessment of stability and aggregation is a cornerstone of ADC development, ensuring a safe and effective therapeutic product. A combination of core techniques, including Size Exclusion Chromatography (SEC) for aggregation, Hydrophobic Interaction Chromatography (HIC) for drug-load distribution and deconjugation, and Differential Scanning Calorimetry (DSC) for thermal stability, provides a robust analytical foundation. These primary methods, when supported by orthogonal techniques and integrated into forced degradation studies, allow for a comprehensive characterization of the ADC molecule. The detailed protocols and data interpretation frameworks presented in this note serve as a guide for establishing reliable and effective analytical control strategies for ADC programs.
References
- 1. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. How to Optimize Dynamic Light Scattering for Protein Analysis [eureka.patsnap.com]
- 17. research.cbc.osu.edu [research.cbc.osu.edu]
- 18. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 19. Biochemical and biophysical properties of ADCs - ProteoGenix [proteogenix.science]
- 20. Biophysical Methods for Characterization of ADCs - Creative Biolabs [creative-biolabs.com]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 25. Biophysical Analytical Techniques for Antibody Drug Characterization - Creative Proteomics [creative-proteomics.com]
- 26. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 28. m.youtube.com [m.youtube.com]
- 29. news-medical.net [news-medical.net]
- 30. Forced Degradation Study of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 31. leukocare.com [leukocare.com]
- 32. biopharmaspec.com [biopharmaspec.com]
Measuring the Bystander Killing Effect In Vitro: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, understanding the bystander killing effect is crucial for evaluating the full therapeutic potential of novel cancer therapies, particularly antibody-drug conjugates (ADCs). This document provides detailed application notes and experimental protocols for the in vitro measurement of the bystander effect, a phenomenon where cytotoxic agents released from targeted cancer cells kill neighboring, untreated cells.
The bystander effect can significantly enhance the efficacy of a cancer therapeutic by overcoming tumor heterogeneity, where not all cancer cells may express the target antigen. These protocols and notes offer a comprehensive guide to designing, executing, and interpreting in vitro bystander effect assays.
Key In Vitro Experimental Setups
Two primary experimental setups are widely used to investigate the bystander killing effect in vitro: the Co-Culture Assay and the Conditioned Medium Transfer Assay .
-
Co-Culture Assay: This method directly assesses the killing of antigen-negative "bystander" cells when they are grown together with antigen-positive "target" cells in the presence of a therapeutic agent like an ADC. This setup mimics the close proximity of different cell populations within a tumor microenvironment.
-
Conditioned Medium Transfer Assay: This assay determines if the bystander effect is mediated by soluble factors released into the culture medium. Medium from treated target cells is collected and transferred to a separate culture of bystander cells. This helps to distinguish between contact-dependent and secretable-factor-dependent bystander killing.
Quantitative Data Presentation
The following tables summarize exemplary quantitative data obtained from in vitro bystander effect assays with ADCs. These tables are intended to provide a reference for the expected outcomes and to facilitate the comparison of different experimental conditions.
Table 1: Baseline Cytotoxicity of an Exemplary ADC (Trastuzumab-vc-MMAE) on Monoculture Cell Lines
| Cell Line | Target Antigen Expression | ADC IC50 (nM) |
| N87 | High HER2 | ~0.1 |
| SKBR3 | High HER2 | Not explicitly stated, but sensitive |
| BT474 | High HER2 | Not explicitly stated, but sensitive |
| MDA-MB-453 | Moderate HER2 | Not explicitly stated |
| MCF7 | Low HER2 | ~350 |
Table 2: Bystander Effect of Trastuzumab-vc-MMAE in a Co-culture of HER2-Positive (N87) and HER2-Negative (GFP-MCF7) Cells [1]
| Ratio of N87 to GFP-MCF7 Cells | ADC Concentration (nM) | % Viability of GFP-MCF7 Cells (Bystander) |
| 0:100 (Monoculture) | 100 | High (Minimal direct killing) |
| 10:90 | 100 | Decreased |
| 25:75 | 100 | Significantly Decreased |
| 50:50 | 100 | Further Decreased |
| 75:25 | 100 | Substantially Decreased |
| 90:10 | 100 | Markedly Decreased |
Table 3: Bystander Effect Coefficient (φBE) of Trastuzumab-vc-MMAE in Co-cultures with Various HER2-Expressing Cells [1]
| HER2+ Cell Line Co-cultured with GFP-MCF7 (50:50 ratio) | Bystander Effect Coefficient (φBE) (%) |
| Unlabeled MCF7 (Low HER2) | 1 |
| MDA-MB-453 (Moderate HER2) | 3.6 |
| SKBR3 (High HER2) | 12 |
| N87 (High HER2) | 16 |
| BT474 (High HER2) | 41 |
Experimental Protocols
Protocol 1: Direct Co-Culture Bystander Effect Assay
This protocol details the steps for conducting a co-culture assay to measure the bystander killing effect using fluorescence microscopy to differentiate between target and bystander cell populations.[2]
Materials:
-
Target cells (antigen-positive, e.g., N87)
-
Bystander cells (antigen-negative, stably expressing a fluorescent protein like GFP, e.g., GFP-MCF7)
-
Appropriate cell culture medium and supplements
-
96-well, black-walled, clear-bottom microplates
-
Test compound (e.g., ADC)
-
Fluorescence microscope with live-cell imaging capabilities or a high-content imaging system
-
Cell viability reagents (optional, for endpoint assays)
Procedure:
-
Cell Seeding:
-
On Day 0, seed a mixture of target and bystander cells into the wells of a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3, 3:1). The total cell density should be optimized for your cell lines (typically 5,000-10,000 cells per well).
-
Include control wells with each cell line in monoculture.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
On Day 1, prepare serial dilutions of the test compound in fresh culture medium.
-
Carefully remove the old medium from the wells and add the medium containing the test compound or vehicle control. The final volume in each well should be consistent.
-
-
Incubation and Monitoring:
-
Incubate the plate for a predetermined duration (e.g., 72-96 hours).
-
Monitor cell viability in real-time using a live-cell imaging system, capturing images of both brightfield and the specific fluorescence channel for the bystander cells at regular intervals.
-
-
Data Acquisition and Analysis:
-
At the end of the incubation period, acquire final images.
-
Quantify the number of viable bystander cells (GFP-positive) in the co-culture wells treated with the compound compared to the vehicle-treated co-culture wells. Image analysis software can be used to count fluorescent cells.
-
A significant decrease in the viability of bystander cells in the presence of treated target cells indicates a bystander effect.
-
Alternatively, for endpoint analysis, use a viability reagent (e.g., CellTiter-Glo®) to measure total cell viability, and flow cytometry to differentiate and quantify the viable populations of target and bystander cells.
-
Protocol 2: Conditioned Medium Transfer Assay
This protocol outlines the procedure for a conditioned medium transfer assay to determine if the bystander effect is mediated by secreted factors.[3][4]
Materials:
-
Target cells (antigen-positive)
-
Bystander cells (antigen-negative)
-
Appropriate cell culture medium and supplements
-
T-75 flasks or other suitable culture vessels
-
96-well microplates
-
Test compound (e.g., ADC)
-
Centrifuge
-
0.22 µm sterile filters
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed the target cells in a T-75 flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle-treated control flask.
-
After the incubation period, collect the culture supernatant.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm sterile filter to sterilize and remove any remaining cellular debris. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
On the day before the medium transfer, seed the bystander cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the bystander cells and replace it with the prepared conditioned medium (from both compound-treated and vehicle-treated target cells).
-
Include control wells where bystander cells are treated with fresh medium containing the same concentration of the test compound to assess direct toxicity.
-
-
Incubation and Viability Assessment:
-
Incubate the bystander cells with the conditioned medium for 48-72 hours.
-
Assess the viability of the bystander cells using a standard viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from compound-treated target cells to those treated with medium from vehicle-treated cells.
-
A significant reduction in viability in the presence of conditioned medium from treated target cells, beyond any direct toxicity of the compound, indicates a bystander effect mediated by secreted factors.
-
Signaling Pathways and Visualizations
The bystander killing effect can be mediated by several signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate two key mechanisms.
ADC-Induced Apoptotic Bystander Effect
This pathway is often initiated by ADCs that release their cytotoxic payload within the target cell, leading to apoptosis. The apoptotic target cell can then release signals that induce apoptosis in neighboring bystander cells.
Caption: ADC-induced apoptotic bystander killing pathway.
Gap Junction-Mediated Bystander Effect
In some cases, cytotoxic signals or molecules can pass directly from a treated cell to an adjacent cell through gap junctions, which are intercellular channels formed by connexin proteins.
Caption: Gap junction-mediated bystander effect.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the two primary in vitro bystander effect assays.
Co-Culture Assay Workflow
Caption: Workflow for the co-culture bystander effect assay.
Conditioned Medium Assay Workflow
Caption: Workflow for the conditioned medium transfer assay.
References
Application Note and Protocol: Utilizing Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for the Analysis of Antibody-Drug Conjugate (ADC) Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug.[1] A critical quality attribute (CQA) of ADCs is the level of aggregation, as aggregates can potentially impact product efficacy and induce immunogenic responses.[2] Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a robust and widely adopted analytical technique for the quantitative analysis of ADC aggregates and fragments.[2][3] This application note provides a detailed protocol for the analysis of ADC aggregation using SEC-HPLC, including methodologies for stress-induced aggregation studies and data interpretation.
ADCs often exhibit increased hydrophobicity compared to their parent mAbs due to the conjugated small molecule payload.[1] This can lead to non-specific interactions with the stationary phase in SEC columns, resulting in poor peak shape and inaccurate quantification.[3][4] Therefore, careful method development, particularly concerning the mobile phase composition, is crucial for reliable ADC aggregation analysis.[3] This document outlines strategies to mitigate these challenges and ensure accurate and reproducible results.
Principle of SEC-HPLC for Aggregation Analysis
SEC-HPLC separates molecules based on their hydrodynamic radius in solution.[5] The stationary phase consists of porous particles. Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column earlier.[5] Monomers can partially enter the pores, resulting in a longer retention time, while smaller fragments will have the longest retention times. The separation is primarily driven by size and is non-adsorptive.[5] By monitoring the eluent with a UV detector (typically at 280 nm), the relative abundance of aggregates, monomers, and fragments can be quantified based on the peak areas in the resulting chromatogram.
Experimental Protocols
Materials and Equipment
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Potassium Phosphate (monobasic and dibasic)
-
Potassium Chloride
-
Sodium Chloride
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Acetonitrile (B52724) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
Water (HPLC grade)
-
ADC sample
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system, preferably a bio-inert system to prevent sample adsorption.[5][6]
-
SEC column suitable for biologics (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).[4]
-
UV Detector (Diode Array Detector or Variable Wavelength Detector)
-
Autosampler with temperature control
-
Data acquisition and analysis software (e.g., Agilent OpenLAB CDS)
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Standard SEC-HPLC Protocol for ADC Aggregation
This protocol is a general guideline and may require optimization based on the specific ADC and its formulation.
1. Mobile Phase Preparation:
- Prepare a mobile phase of 150 mM Sodium Phosphate, pH 6.8. Alternatively, Phosphate Buffered Saline (PBS) at pH 7.4 can be used.[3][4]
- To minimize secondary hydrophobic interactions, an organic modifier such as 10-15% isopropanol or acetonitrile can be added to the mobile phase.[4][5] The use of salts like sodium chloride or potassium chloride (e.g., 150-250 mM) can also help to reduce electrostatic interactions.[5][6]
- Filter the mobile phase through a 0.22 µm filter and degas before use.
2. Sample Preparation:
- Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.[4][6]
- If necessary, centrifuge the sample to remove any pre-existing particulates.
3. HPLC System Setup and Chromatography Conditions:
| Parameter | Recommended Conditions |
| Column | Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm or equivalent |
| Mobile Phase | Isocratic elution with Phosphate Buffered Saline, pH 7.4 (may require optimization with organic modifiers or additional salts)[3][4] |
| Flow Rate | 0.5 - 1.0 mL/min for HPLC; 0.3 - 0.5 mL/min for UHPLC[2] |
| Column Temperature | 25 °C[2] |
| Injection Volume | 5 - 20 µL |
| Detection | UV at 280 nm[2] |
| Run Time | 15 - 30 minutes, sufficient to allow for the elution of all species[2][4] |
| Autosampler Temp. | 4 - 8 °C |
4. Data Analysis:
- Integrate the peaks in the chromatogram.
- Peaks eluting before the main monomer peak are classified as high molecular weight species (HMWS) or aggregates.[4]
- The main peak represents the ADC monomer.
- Peaks eluting after the monomer are considered low molecular weight species (LMWS) or fragments.
- Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol for Stress-Induced Aggregation Studies
To assess the stability of an ADC, forced degradation studies are often performed. This involves subjecting the ADC to various stress conditions to induce aggregation.
1. pH Stress: [4]
- Dilute the ADC to a concentration of 2 mg/mL in the mobile phase.[4]
- Slowly add 1 M HCl drop-wise to adjust the pH to 1.0.
- After a 1-minute incubation with constant stirring, add 1 M NaOH to adjust the pH to 10.0.
- After another 1-minute incubation, adjust the pH back to the original pH (e.g., 6.0) with 1 M HCl.[4]
2. Thermal Stress: [4]
- Following the pH stress protocol, incubate the ADC solution at an elevated temperature, for example, 60°C for 60 minutes.[4]
3. Analysis of Stressed Samples:
- After applying the stress conditions, analyze the samples using the standard SEC-HPLC protocol described in section 3.2.
- Compare the chromatograms of the stressed samples to a control (unstressed) sample to quantify the increase in aggregation and/or fragmentation.
Data Presentation
The quantitative results from the SEC-HPLC analysis should be summarized in a clear and concise table for easy comparison.
Table 1: Quantitative Analysis of ADC Aggregation Under Native and Stressed Conditions
| Sample Condition | % High Molecular Weight Species (Aggregates) | % Monomer | % Low Molecular Weight Species (Fragments) |
| Native ADC | 1.2 | 98.5 | 0.3 |
| pH Stressed | 5.8 | 92.1 | 2.1 |
| Thermal Stress | 12.3 | 85.5 | 2.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the ADC and experimental conditions.
Table 2: Comparison of SEC Column Performance for ADC Analysis [3]
| Column | ADC | Mobile Phase | Peak Tailing Factor | % Aggregate | Resolution (Monomer/Dimer) |
| Column A | Trastuzumab Emtansine | PBS, pH 7.4 | 1.1 | 3.5 | 1.8 |
| Column B | Trastuzumab Emtansine | PBS, pH 7.4 | >2.0 | N/A | Poor |
| Column A | Brentuximab Vedotin | PBS, pH 7.4 | 1.2 | 4.2 | 2.1 |
| Column C | Brentuximab Vedotin | PBS, pH 7.4 | 1.0 | 1.5 | 1.5 |
Note: This table summarizes findings where different SEC columns were evaluated for their performance in ADC analysis. Column A (e.g., Agilent AdvanceBio SEC) generally shows superior performance with better peak shape and resolution.[3]
Visualizations
Experimental Workflow
Caption: Workflow for ADC aggregation analysis using SEC-HPLC.
Logical Relationship of Data Analysis
Caption: Data analysis workflow from chromatogram to final report.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary hydrophobic or electrostatic interactions between the ADC and the stationary phase.[3][4] | Optimize the mobile phase by adding an organic modifier (e.g., 10-15% isopropanol) or increasing the salt concentration (e.g., 250 mM KCl).[5][7] Adjusting the pH may also help.[3] |
| Low Recovery | Adsorption of the ADC to the HPLC system components or the column.[5] | Use a bio-inert HPLC system.[6] Ensure the mobile phase composition is optimized to minimize non-specific interactions. |
| Poor Resolution | Inappropriate column selection or non-optimal flow rate. | Use a high-resolution SEC column with an appropriate pore size. Optimize the flow rate (lower flow rates generally improve resolution). Consider using a longer column or two columns in series. |
| Carryover | Residual sample from a previous injection adsorbing to the system. | Implement a robust needle wash protocol. Inject a blank between samples. |
Conclusion
SEC-HPLC is an indispensable tool for the characterization and quality control of ADCs, providing reliable quantification of aggregates and fragments.[1][8] Due to the inherent hydrophobicity of many ADCs, method development is critical to overcome challenges such as non-specific interactions that can compromise data quality.[3] The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing robust SEC-HPLC methods for ADC aggregation analysis, ultimately ensuring the safety and efficacy of these important biotherapeutics. Further characterization of aggregates can be achieved by coupling SEC with techniques such as multi-angle light scattering (SEC-MALS) or mass spectrometry (SEC-MS).[8]
References
- 1. agilent.com [agilent.com]
- 2. usp.org [usp.org]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 6. lcms.cz [lcms.cz]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Antibody-Drug Conjugate (ADC) Potency and Specificity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential cell-based assays to characterize the potency and specificity of antibody-drug conjugates (ADCs). The following sections outline methodologies for cytotoxicity, internalization, and bystander effect assays, complete with data presentation tables and workflow diagrams to guide your research.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload.[1] The efficacy of an ADC is dependent on a series of events including binding to the target antigen on the cancer cell surface, internalization, and subsequent release of the cytotoxic payload.[2] Rigorous in vitro evaluation of these processes is critical for the selection and optimization of ADC candidates. This document provides detailed protocols for key cell-based assays to assess ADC potency and specificity.
Core Assays for ADC Evaluation
A comprehensive in vitro assessment of an ADC's biological activity involves a suite of assays designed to measure its potency, specificity, and potential for off-target effects. The three primary assays detailed below are fundamental to this evaluation.
Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on both antigen-positive (target) and antigen-negative (non-target) cell lines, thereby assessing both potency and specificity.[3]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.[5] The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as control)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count Ag+ and Ag- cells.
-
Seed the cells into separate 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the ADC or antibody dilutions to the respective wells.
-
Add fresh medium to the untreated control wells.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at 37°C overnight or until the crystals are fully dissolved.[6]
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the dose-response curve (percentage viability vs. ADC concentration) and determine the IC50 value using a suitable software with a sigmoidal curve fit.[3]
-
Internalization Assay
Objective: To quantify the rate and extent of ADC internalization into target cells. Efficient internalization is crucial for the delivery of the cytotoxic payload to its intracellular site of action.[7]
Principle: This protocol utilizes flow cytometry to measure the amount of ADC that has been internalized by the cells. The assay distinguishes between surface-bound and internalized ADC by quenching the fluorescence of the surface-bound antibody with a secondary antibody or by acid wash.
Experimental Protocol: Flow Cytometry-Based Internalization Assay
Materials:
-
Target cancer cell line (Ag+)
-
ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Unlabeled unconjugated antibody (for control)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Quenching solution (e.g., anti-Alexa Fluor 488 antibody or acidic buffer like glycine-HCl, pH 2.5)
-
Propidium iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count the target cells.
-
Resuspend the cells in ice-cold flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Antibody Binding:
-
Add the fluorescently labeled ADC to the cell suspension at a predetermined saturating concentration.
-
Incubate on ice for 1 hour to allow binding to the cell surface without internalization.
-
-
Internalization Induction:
-
Wash the cells twice with ice-cold staining buffer to remove unbound ADC.
-
Resuspend the cells in pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 15, 30, 60, 120 minutes) to allow for internalization. A 4°C control should be included to represent no internalization.
-
-
Quenching of Surface Fluorescence:
-
At each time point, transfer the cells to ice to stop internalization.
-
Wash the cells with ice-cold staining buffer.
-
Resuspend the cells in the quenching solution (either anti-fluorophore antibody or acidic buffer) and incubate on ice for a specified time to quench the fluorescence of the surface-bound ADC.
-
-
Staining and Analysis:
-
Wash the cells to remove the quenching solution.
-
Resuspend the cells in staining buffer containing a viability dye like PI.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the internalized ADC in the live cell population.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) of the cells at each time point is proportional to the amount of internalized ADC.
-
Calculate the percentage of internalization at each time point relative to the total bound ADC (MFI at time 0 without quenching).
-
Plot the percentage of internalization versus time to determine the internalization rate.
-
Bystander Effect Assay
Objective: To determine if the cytotoxic payload of an ADC can kill neighboring antigen-negative cells after being released from the target antigen-positive cells.[8] This is a crucial property for efficacy in heterogeneous tumors.[9]
Principle: Two primary methods are used to assess the bystander effect: the co-culture assay and the conditioned medium transfer assay.[10] The co-culture assay directly measures the killing of Ag- cells when grown together with Ag+ cells in the presence of the ADC.[3] The conditioned medium assay assesses if the payload is released into the medium and can kill bystander cells without direct cell-to-cell contact.[11]
Experimental Protocol: Co-Culture Bystander Killing Assay
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC
-
96-well plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells into a 96-well plate. The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1).
-
Include control wells with only Ag- cells.
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.[3]
-
-
Incubation:
-
Incubate the plate for 72-96 hours.
-
-
Quantification of Bystander Cell Viability:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a fluorescence plate reader.
-
Alternatively, harvest the cells and quantify the viable GFP-positive population using flow cytometry.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
-
Experimental Protocol: Conditioned Medium Bystander Effect Assay
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line
-
Complete cell culture medium
-
ADC
-
96-well plates
-
MTT assay reagents (as described in the cytotoxicity protocol)
Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture dish and treat them with the ADC for 48-72 hours.
-
Collect the culture supernatant (conditioned medium), which will contain any released payload.
-
As a control, collect supernatant from untreated Ag+ cells.
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate and allow them to adhere overnight.
-
Replace the medium with the collected conditioned medium (from both ADC-treated and untreated Ag+ cells).
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.
-
Assess the viability of the Ag- cells using a standard MTT assay.
-
-
Data Analysis:
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells.
-
A significant reduction in viability indicates that a cytotoxic component was released into the medium, demonstrating a bystander effect.
-
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format to facilitate comparison between different ADCs or experimental conditions.
Table 1: Comparative Cytotoxicity of ADCs in Various Cancer Cell Lines
| ADC | Target Antigen | Payload | Cell Line | Cancer Type | IC50 (nM)[6][12][13][14][15][16][17][18] |
| Trastuzumab emtansine (T-DM1) | HER2 | DM1 | SK-BR-3 | Breast Cancer | 0.79 - 7.2 |
| BT-474 | Breast Cancer | - | |||
| NCI-N87 | Gastric Cancer | - | |||
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | Deruxtecan | SK-OV-3 | Ovarian Cancer | >10,000 ng/mL |
| HER2+ Cell Lines | Various | 1.7 - 9.0 | |||
| Brentuximab vedotin | CD30 | MMAE | Karpas 299 | Anaplastic Large Cell Lymphoma | ~0.1 |
| Gemtuzumab ozogamicin | CD33 | Calicheamicin | HL-60 | Acute Myeloid Leukemia | ~0.03 |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number. Data presented here are aggregated from multiple sources for illustrative purposes.
Table 2: Comparative Internalization Rates of ADCs
| ADC | Target Antigen | Cell Line | Internalization Half-life (hours)[2][7][19] |
| Trastuzumab | HER2 | SK-BR-3 | 4 - 24 |
| BT-474 | - | ||
| NCI-N87 | - | ||
| Anti-EphA2 mAb (1C1) | EphA2 | PC-3 | < 0.25 |
| Anti-EphA2 mAb (3035) | EphA2 | PC-3 | Slower than 1C1 |
Table 3: Qualitative Comparison of Bystander Effect
| ADC | Linker Type | Payload Permeability | Bystander Effect Observed[4][8][9][10][20] |
| Trastuzumab deruxtecan (T-DXd) | Cleavable | High | Yes |
| Trastuzumab emtansine (T-DM1) | Non-cleavable | Low | No/Minimal |
| Brentuximab vedotin | Cleavable | High | Yes |
Visualization of Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying biological mechanisms.
Caption: General Mechanism of Action of an Antibody-Drug Conjugate.
Caption: Workflow for the MTT-based Cytotoxicity Assay.
Caption: Signaling Pathway of the ADC Bystander Effect.
Caption: Mechanisms of Action for MMAE and Calicheamicin Payloads.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 8. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 15. The Era of Antibody Drug Conjugates in Lung Cancer: Trick or Threat? [e-crt.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Conjugation of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and conjugation of the antibody-drug conjugate (ADC) payload, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA, to a monoclonal antibody (mAb). The protocols outlined below are based on established methods for similar duocarmycin-based ADCs and are intended to serve as a comprehensive starting point for your conjugation experiments.
Introduction
This compound is a potent ADC linker-payload that combines the DNA-alkylating agent seco-duocarmycin SA with a sophisticated linker system.[1] This system is designed for high stability in circulation and specific release of the cytotoxic payload within the target cancer cells. The key components of this linker-payload are:
-
Maleimide (B117702) (Mal): A reactive group that forms a stable covalent bond with free thiol groups, typically on cysteine residues of an antibody.[]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the ADC.[]
-
Valine-Citrulline (VC): A dipeptide motif that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are abundant in the tumor microenvironment.[]
-
p-aminobenzylcarbamate (PAB): A self-immolative spacer that releases the active drug upon cleavage of the VC linker.
-
DMEA-Seco-Duocarmycin SA: The cytotoxic payload, a potent DNA alkylating agent that induces cell death.[1]
This document provides detailed protocols for the preparation of a monoclonal antibody, its conjugation with this compound, and the subsequent purification and characterization of the resulting ADC.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of a duocarmycin-based linker-payload to a monoclonal antibody. These values are based on similar duocarmycin ADCs and should be considered as a starting point for optimization.
Table 1: Recommended Reagent Concentrations and Ratios
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 5 - 10 mg/mL | Higher concentrations can promote aggregation. |
| TCEP Molar Excess | 2.5 - 3.0 equivalents | Relative to the antibody. |
| Linker-Payload Molar Excess | 3.0 - 4.0 equivalents | Relative to the antibody. |
| DMSO Co-solvent | 5 - 10% (v/v) | To ensure solubility of the linker-payload. |
Table 2: Typical Reaction Conditions
| Parameter | Condition | Notes |
| Antibody Reduction | ||
| Temperature | 20 - 25°C (Room Temperature) | |
| Time | 1 - 2 hours | |
| Conjugation | ||
| Temperature | 15 - 20°C | |
| Time | 1 - 3 hours | |
| Quenching Reagent | N-acetylcysteine (molar excess) |
Table 3: Expected Conjugation Outcomes
| Parameter | Expected Result | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 2.5 - 3.0 | HIC-HPLC |
| Monomer Purity | > 95% | SEC-HPLC |
| Conjugation Efficiency | > 90% | HIC-HPLC |
Experimental Protocols
Antibody Preparation (Reduction of Interchain Disulfides)
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Conjugation Buffer A: 50 mM Tris, 2 mM EDTA, pH 7.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in Conjugation Buffer A.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer A.
-
Reduction Reaction: Add a 2.5 to 3.0 molar excess of TCEP to the antibody solution.
-
Incubation: Gently mix and incubate the reaction at room temperature (20-25°C) for 1-2 hours.
-
Desalting: Remove excess TCEP using a desalting column pre-equilibrated with Conjugation Buffer A. Collect the protein fraction.
Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated linker-payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer A: 50 mM Tris, 2 mM EDTA, pH 7.5
-
Quenching Solution: N-acetylcysteine in Conjugation Buffer A
Procedure:
-
Linker-Payload Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 3.0 to 4.0 molar excess of the linker-payload solution to the reduced antibody. Ensure the final DMSO concentration is between 5-10% (v/v).
-
Incubation: Gently mix and incubate the reaction at 15-20°C for 1-3 hours.
-
Quenching: Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
This protocol describes the purification of the ADC using hydrophobic interaction chromatography (HIC) to separate the ADC species with different drug-to-antibody ratios.
Materials:
-
Crude ADC solution
-
HIC Column (e.g., Butyl-NPR)
-
HIC Buffer A: 25 mM Sodium Phosphate, 1.5 M Ammonium (B1175870) Sulfate (B86663), pH 7.0
-
HIC Buffer B: 25 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
HPLC system
Procedure:
-
Sample Preparation: Dilute the crude ADC solution with HIC Buffer A to a final ammonium sulfate concentration of approximately 1 M.
-
Chromatography: Equilibrate the HIC column with HIC Buffer A. Inject the prepared ADC sample.
-
Elution: Elute the ADC species using a linear gradient from 0% to 100% HIC Buffer B over a suitable time frame (e.g., 20-30 minutes).
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
-
Desalting: Pool the desired fractions and exchange the buffer to a formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.
Characterization of the Antibody-Drug Conjugate
3.4.1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
The average DAR and the distribution of different drug-loaded species can be determined by analytical HIC-HPLC.
Procedure:
-
Analysis: Analyze the purified ADC using the same HIC-HPLC method as described in the purification step.
-
Peak Integration: Integrate the peak areas for the unconjugated antibody (DAR0) and the different ADC species (DAR2, DAR4, etc.).
-
DAR Calculation: Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
3.4.2. Determination of Monomer Purity by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is used to assess the presence of aggregates in the final ADC product.
Procedure:
-
Analysis: Inject the purified ADC onto a size exclusion column equilibrated with a suitable mobile phase (e.g., PBS).
-
Data Analysis: Determine the percentage of the monomeric ADC peak relative to any high molecular weight species (aggregates).
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC preparation.
Duocarmycin Mechanism of Action
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers
Welcome to the technical support center for antibody-drug conjugates (ADCs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ADC aggregation, with a specific focus on the role of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC formulations?
A1: Aggregation of ADCs is a complex issue arising from the properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key factors include:
-
Hydrophobicity: The conjugation of hydrophobic payloads and linkers can expose or create hydrophobic patches on the antibody surface, increasing the likelihood of intermolecular interactions that lead to aggregation.[2][3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4] Most ADCs in clinical development have an average DAR of 2 to 4 to balance potency and stability.[4][5]
-
Unfavorable Formulation Conditions: Suboptimal pH, inappropriate ionic strength, and the presence of organic co-solvents used to dissolve the payload-linker can destabilize the antibody and promote aggregation.[2][6][7] Storing or processing an ADC near its isoelectric point (pI) can also reduce its solubility and lead to aggregation.[2]
-
Conformational Changes: The attachment of payloads can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and promoting protein-protein interactions.
-
Manufacturing and Handling Stress: Processes such as purification, freeze-thaw cycles, and exposure to high shear forces or light can induce stress on the ADC, leading to denaturation and aggregation.[1][6][8]
Q2: How do PEG linkers help prevent ADC aggregation?
A2: PEG (Polyethylene Glycol) linkers are a valuable tool in ADC development to mitigate aggregation. Their primary benefits include:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that, when incorporated into the linker, increases the overall water solubility of the ADC.[][10] This helps to mask the hydrophobicity of the payload, reducing the tendency for intermolecular hydrophobic interactions and subsequent aggregation.[4][11]
-
Steric Hindrance: The flexible PEG chains can create a "shield" around the hydrophobic payload, sterically hindering the close approach of other ADC molecules and preventing aggregation.[12]
-
Improved Pharmacokinetics: By reducing aggregation and increasing solubility, PEG linkers can lead to a longer circulation half-life and improved pharmacokinetic profile of the ADC.[4][13]
Q3: What is the impact of PEG linker length on ADC aggregation and performance?
A3: The length of the PEG chain is a critical parameter that needs to be optimized for each ADC. While longer PEG chains generally offer better hydrophilicity and can be more effective at preventing aggregation, they may also negatively impact the potency of the ADC.[13] Finding the optimal balance is key. Longer linkers generally improve in vivo performance but can sometimes hinder in vitro potency.[13]
Q4: Can ADC aggregation be reversed?
A4: In some cases, mild aggregation might be reversible by optimizing buffer conditions (e.g., adjusting pH or ionic strength). However, in many instances, particularly when driven by irreversible denaturation and the formation of covalent cross-links, aggregation is irreversible. Therefore, prevention is the most effective strategy.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to ADC aggregation.
Symptom: Increased aggregation detected by Size Exclusion Chromatography (SEC) after conjugation.
| Potential Cause | Troubleshooting Action |
| High local concentration of reactants | Optimize the conjugation reaction by controlling the rate of addition of the linker-payload to the antibody solution. |
| Use of organic co-solvents | Minimize the amount of organic co-solvent used to dissolve the linker-payload. Explore the use of more hydrophilic linker-payload designs to improve aqueous solubility.[2] |
| Unfavorable buffer conditions (pH, ionic strength) | Screen a range of pH values and salt concentrations for the conjugation buffer to identify conditions that minimize aggregation.[2] |
| High Drug-to-Antibody Ratio (DAR) | If aggregation is severe, consider reducing the target DAR. The use of hydrophilic PEG linkers can enable higher DARs without inducing aggregation.[4] |
Symptom: ADC precipitation during or after purification.
| Potential Cause | Troubleshooting Action |
| Buffer exchange into a destabilizing buffer | Ensure the final formulation buffer is optimized for ADC stability (pH, excipients). |
| High protein concentration | Evaluate the concentration-dependent aggregation propensity of your ADC. It may be necessary to work at a lower concentration. |
| Residual impurities | Ensure the purification process effectively removes unreacted linker-payload and other impurities that could contribute to instability. |
Symptom: Gradual increase in aggregation during storage.
| Potential Cause | Troubleshooting Action |
| Suboptimal formulation | Perform a formulation screening study to identify stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and surfactants (e.g., polysorbates).[6] |
| Inappropriate storage temperature | Determine the optimal storage temperature for your ADC through stability studies. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1] |
| Light exposure | Protect the ADC from light, especially if the payload or linker is photosensitive.[1] |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation and Pharmacokinetics
| Linker Length | ADC Model | Animal Model | Key Parameter | Result |
| No PEG | MMAE ADC | Rat | Clearance | Rapid |
| PEG4 | MMAE ADC | Rat | Clearance | Faster than PEG8/12 |
| PEG8 | MMAE ADC | Rat | Clearance | Slower clearance, approaching that of the parental antibody |
| PEG12 | MMAE ADC | Rat | Clearance | Similar to PEG8 |
| PEG24 | MMAE ADC | Rat | Clearance | Similar to PEG8/12 |
| 4 kDa | Affibody-MMAE | Mouse | Half-life | 2.5-fold increase compared to no PEG |
| 10 kDa | Affibody-MMAE | Mouse | Half-life | 11.2-fold increase compared to no PEG[14] |
Table 2: Effect of Formulation Conditions on ADC Aggregation
| Formulation Variable | Condition | Effect on Aggregation | Reference |
| pH | Near isoelectric point (pI) | Increased aggregation | [2] |
| Away from pI | Decreased aggregation | ||
| Ionic Strength | Low | Can lead to aggregation due to insufficient charge screening | [2] |
| High | Can promote hydrophobic interactions and aggregation | [2] | |
| Optimal (e.g., 150 mM NaCl) | Minimizes aggregation | [1][15] | |
| Excipients | Sucrose, Trehalose | Can reduce aggregation by stabilizing the protein structure | [16] |
| Arginine, Glycine | Can reduce protein-protein interactions | ||
| Polysorbates (e.g., Tween 20, Tween 80) | Prevent surface-induced aggregation | [6] |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic size.
Methodology:
-
System Preparation:
-
Use an HPLC system equipped with a UV detector and a suitable size exclusion column (e.g., Agilent AdvanceBio SEC).[17][18]
-
The mobile phase should be an aqueous buffer at a neutral pH with an appropriate salt concentration (e.g., 150 mM sodium phosphate, pH 7.0) to minimize secondary interactions with the column.[10]
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas for high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area to determine the purity of the ADC.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC solution.
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Use a DLS instrument and allow it to equilibrate to the desired temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or PDI over time is indicative of aggregation.
-
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Aggregation Profile
Objective: To separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR) and can also provide information on aggregation.
Methodology:
-
System Preparation:
-
Use an HPLC system with a UV detector and a HIC column (e.g., a butyl or phenyl-based column).
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation:
-
Dilute the ADC sample in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the column in a high concentration of Mobile Phase A.
-
Inject the sample.
-
Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DARs will be more hydrophobic and elute later in the gradient.
-
-
Data Analysis:
-
The different peaks correspond to ADCs with different numbers of conjugated drugs. The weighted average DAR can be calculated from the peak areas.
-
The presence of early-eluting or broadened peaks may indicate the presence of aggregates.
-
Visualizations
Caption: Key factors leading to ADC aggregation.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labinsights.nl [labinsights.nl]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 8. wyatt.com [wyatt.com]
- 10. agilent.com [agilent.com]
- 11. purepeg.com [purepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. benchchem.com [benchchem.com]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. hpst.cz [hpst.cz]
- 18. agilent.com [agilent.com]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Optimizing Maleimide-Thiol Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize pH for maleimide-thiol conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5][6] Within this range, the reaction is highly selective for thiol groups, leading to the formation of a stable thioether bond.[2][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][3][4][6][7]
Q2: Why is the pH so critical for the reaction?
The pH is a critical factor because it influences the reactivity of both the thiol and the maleimide (B117702), as well as the potential for side reactions.[1]
-
Below pH 6.5: The concentration of the nucleophilic thiolate anion (R-S⁻) is low because the thiol group (R-SH) is predominantly protonated. This significantly slows down the reaction rate.[1]
-
Above pH 7.5: Several competing reactions can occur:
-
Reaction with amines: The maleimide group can react with primary amines, such as the side chain of lysine (B10760008) residues, reducing the selectivity of the conjugation.[1][3]
-
Maleimide hydrolysis: The maleimide ring can undergo hydrolysis, opening up to form a maleamic acid derivative that is unreactive towards thiols.[3][4][8] This rate of hydrolysis increases with increasing pH.[3][9][10]
-
Q3: What are the common side reactions in maleimide-thiol conjugation and how can they be minimized?
The primary side reactions are maleimide hydrolysis, reaction with amines, and retro-Michael addition (thiol exchange).[1][5] For conjugations involving N-terminal cysteines, thiazine (B8601807) rearrangement can also occur.[5][11][12] Maintaining the pH between 6.5 and 7.5 is the most effective way to minimize maleimide hydrolysis and reactions with amines.[1][3] To prevent the retro-Michael reaction, which can lead to the transfer of the maleimide-linked payload to other thiols (like glutathione (B108866) in vivo), the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by briefly raising the pH to 8.5-9.0.[5] This stabilizes the conjugate.[1] For N-terminal cysteine conjugations, performing the reaction at a lower pH (around 5.0) can suppress thiazine rearrangement.[11][13]
Q4: My conjugation yield is low. What are the possible causes related to pH?
Low conjugation yield can be attributed to several pH-related factors:
-
Incorrect buffer pH: Ensure your reaction buffer is accurately calibrated to be within the 6.5-7.5 range.[2]
-
Maleimide hydrolysis: If your maleimide stock solution was prepared in an aqueous buffer and stored, or if the reaction pH is too high, the maleimide may have hydrolyzed before it could react with the thiol.[2][5] Always use freshly prepared maleimide solutions.[1][2]
-
Thiol oxidation: At neutral to alkaline pH, thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[14][15] It is recommended to use degassed buffers to minimize oxygen content.[14]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Verify the buffer pH is between 6.5 and 7.5 using a calibrated pH meter.[2] |
| Maleimide reagent has hydrolyzed. | Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use immediately.[1][2] | |
| Thiol groups on the protein are oxidized (disulfide bonds). | Reduce disulfide bonds with a non-thiol reducing agent like TCEP prior to conjugation.[5][14] | |
| Reaction with primary amines (e.g., lysine). | Ensure the reaction pH does not exceed 7.5.[1][3] | |
| Conjugate Instability (Loss of Payload) | Retro-Michael reaction (thiol exchange). | After conjugation, adjust the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which stabilizes the linkage.[5] Monitor this step carefully. |
| High Heterogeneity of Conjugate | A combination of retro-Michael reaction and hydrolysis of the conjugate. | Analyze the storage buffer pH; aim for a range of 6.5-7.0 to minimize both reactions if a stable, non-hydrolyzed conjugate is desired.[1] |
| Thiazine rearrangement with N-terminal cysteine. | Perform the conjugation at a lower pH (e.g., 5.0) to suppress the rearrangement.[11][13] Alternatively, incubate at a neutral or slightly basic pH for an extended period to drive the reaction to the stable thiazine product.[5] |
Data Summary
Table 1: pH Effects on Maleimide-Thiol Conjugation
| pH Range | Thiol Reactivity | Maleimide Stability & Selectivity | Primary Side Reactions | Recommendation |
| < 6.5 | Low (protonated thiol) | High stability and selectivity | Slow reaction rate | Not recommended for efficient conjugation.[1] |
| 6.5 - 7.5 | Optimal (sufficient thiolate) | Good stability and high selectivity for thiols | Minimal | Optimal range for efficient and selective conjugation. [1][2][3] |
| > 7.5 | High (deprotonated thiol) | Decreased stability (hydrolysis) and selectivity | Maleimide hydrolysis, reaction with amines (lysine).[1][3] | Not recommended due to increased side reactions. |
| 8.5 - 9.0 | High | Very low (rapid hydrolysis) | Rapid maleimide hydrolysis. | Can be used post-conjugation to intentionally hydrolyze the thiosuccinimide ring for stabilization.[5] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein containing cysteine residues in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[6][14][16]
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine).[5][16]
-
-
Maleimide Reagent Preparation:
-
Conjugation Reaction:
-
Quenching and Purification:
-
To stop the reaction, add a small molecule thiol such as cysteine or β-mercaptoethanol to quench any unreacted maleimide.
-
Purify the conjugated protein from excess reagents and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[14]
-
Visual Guides
Caption: General workflow for maleimide-thiol protein conjugation.
Caption: pH-dependent pathways in maleimide-thiol reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bachem.com [bachem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yield in Antibody-Drug Conjugate (ADC) Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Antibody-Drug Conjugates (ADCs), specifically focusing on the causes and remedies for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing a low yield in my ADC conjugation reaction?
Low conjugation yields are a frequent challenge and can be attributed to several factors throughout the experimental workflow.[] The most common culprits include:
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, reaction time, and the molar ratio of reactants can significantly impact conjugation efficiency.[][2]
-
Poor Quality of Starting Materials: The purity and activity of both the antibody and the drug-linker are critical. Contaminants or degradation can inhibit the reaction.[]
-
Antibody-Related Issues: The accessibility of conjugation sites (e.g., lysine (B10760008) residues or engineered cysteines) on the antibody can be hindered, or the antibody itself may be prone to aggregation under reaction conditions.[3][4]
-
Drug-Linker Instability or Solubility: The drug-linker construct may be unstable under the chosen reaction conditions, leading to premature cleavage or degradation.[][5][6] Poor solubility of a hydrophobic drug-linker in aqueous buffers can also lead to an incomplete reaction.[3][5]
-
Inefficient Purification: Significant product loss can occur during purification steps aimed at removing unconjugated antibody, free drug-linker, and other impurities.[5][][8]
-
ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate and precipitate out of solution, thereby reducing the yield of soluble, functional ADC.[3][5][9]
Q2: How can I optimize my conjugation reaction conditions to improve yield?
Optimization of reaction parameters is a critical step in maximizing ADC yield.[2] A systematic approach, such as a Design of Experiments (DoE), can be highly effective in identifying the optimal conditions.[2] Key parameters to consider include:
-
pH: The optimal pH depends on the conjugation chemistry. For instance, maleimide-based conjugations often require a slightly acidic to neutral pH to ensure the stability of the maleimide (B117702) group and the reactivity of the thiol.[2]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to antibody denaturation or instability of the drug-linker. A common starting point is 4°C, with subsequent optimization.[10]
-
Reaction Time: Insufficient reaction time can lead to incomplete conjugation, while prolonged reaction times may increase the risk of side reactions or product degradation.[]
-
Molar Ratio of Reactants: The ratio of drug-linker to antibody is a key determinant of the drug-to-antibody ratio (DAR) and overall yield.[11] An excess of the drug-linker is often used to drive the reaction to completion, but this needs to be balanced against the potential for over-conjugation and subsequent purification challenges.[11]
-
Co-solvents: For hydrophobic drug-linkers, the addition of organic co-solvents may be necessary to improve solubility. However, the type and concentration of the co-solvent must be carefully selected to avoid denaturing the antibody.[3]
Q3: My antibody appears to be aggregating during the conjugation reaction. What can I do to prevent this?
ADC aggregation is a common problem, especially when dealing with hydrophobic payloads, and it directly leads to yield loss.[3][9] Here are several strategies to mitigate aggregation:
-
Optimize Buffer Conditions: The choice of buffer, pH, and the presence of excipients can influence antibody stability. Screening different buffer systems can help identify conditions that minimize aggregation.[3]
-
Control Protein Concentration: High antibody concentrations can promote aggregation. Performing the conjugation at a more dilute concentration may be beneficial, although this needs to be balanced with reaction kinetics.[2]
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to shield the hydrophobic payload and reduce the overall hydrophobicity of the ADC, thereby decreasing the tendency to aggregate.[5][12]
-
Site-Specific Conjugation: Conjugating the drug-linker to specific, engineered sites on the antibody can lead to a more homogeneous product with potentially reduced aggregation propensity compared to stochastic conjugation to native lysines or cysteines.[6][13]
-
Immobilization on a Solid Support: Performing the conjugation with the antibody immobilized on a solid support can physically separate the antibody molecules, preventing them from aggregating during the reaction.[3]
Q4: I suspect issues with my drug-linker. How can I troubleshoot this?
The quality and stability of the drug-linker are paramount for a successful conjugation.[] If you suspect a problem, consider the following:
-
Purity Analysis: Ensure the purity of the drug-linker using analytical techniques such as HPLC and Mass Spectrometry (MS). Impurities can interfere with the conjugation reaction.[14][15]
-
Stability Assessment: The stability of the drug-linker under the planned conjugation conditions (pH, temperature, buffer components) should be evaluated. Premature cleavage or degradation will result in a lower yield of the desired ADC.[][6]
-
Solubility Evaluation: For hydrophobic payloads, assess the solubility in the intended conjugation buffer. If solubility is low, consider the use of co-solvents or reformulation.[5]
-
Linker Chemistry: The choice of linker chemistry is critical for both the stability of the ADC in circulation and the efficiency of the conjugation reaction itself.[][12][16] Ensure the chosen linker is appropriate for the conjugation site on the antibody and the reaction conditions.
Q5: How can I minimize product loss during the purification of my ADC?
Purification is a critical step that can significantly impact the final yield.[5] The goal is to effectively remove impurities while maximizing the recovery of the desired ADC species.
-
Choice of Purification Method: Common techniques for ADC purification include Tangential Flow Filtration (TFF)/Ultrafiltration-Diafiltration (UF/DF), Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX).[][17][18] The optimal method or combination of methods will depend on the specific properties of your ADC and the impurities to be removed.
-
Optimization of Chromatography Parameters: For chromatographic methods, parameters such as the choice of resin, buffer composition, pH, and gradient slope need to be optimized to achieve good separation with high recovery.[17][19]
-
Gentle Handling: ADCs can be sensitive to shear stress and other physical stresses. Gentle handling during all purification steps is important to prevent aggregation and degradation.[20]
-
Process Monitoring: In-process controls and analytics can help to monitor the purification process and identify any steps where significant product loss is occurring.[11]
Troubleshooting Summary Table
| Problem | Potential Causes | Recommended Actions |
| Low Overall Yield | Suboptimal reaction conditions (pH, temp, time) | Optimize reaction parameters using a DoE approach. |
| Poor quality of antibody or drug-linker | Characterize starting materials for purity and activity (HPLC, MS). | |
| Inefficient purification | Optimize purification method (e.g., chromatography conditions, TFF parameters). | |
| ADC Aggregation | High hydrophobicity of the payload | Use hydrophilic linkers (e.g., PEG). |
| Unfavorable buffer conditions | Screen different buffers, pH, and excipients. | |
| High protein concentration | Perform conjugation at a lower antibody concentration. | |
| Incomplete Conjugation | Steric hindrance at the conjugation site | Consider site-specific conjugation or alternative linker chemistry. |
| Insufficient reaction time or temperature | Increase reaction time or temperature within the stability limits of the components. | |
| Low molar ratio of drug-linker | Increase the molar excess of the drug-linker. | |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient conjugation chemistry | Evaluate alternative linker and conjugation strategies. |
| Inaccessible conjugation sites on the antibody | Characterize antibody accessibility; consider antibody engineering. | |
| Premature drug-linker cleavage | Assess drug-linker stability under reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Cysteine-Based ADC Conjugation
This protocol outlines a general workflow for ADC synthesis via conjugation to cysteine residues generated by the reduction of interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Perform a buffer exchange into a conjugation buffer (e.g., PBS with EDTA) to remove any interfering substances.
-
-
Antibody Reduction:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar ratio of TCEP to mAb will determine the number of disulfide bonds reduced and thus the potential DAR.[20]
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours) to allow for partial reduction of the interchain disulfides.
-
-
Drug-Linker Conjugation:
-
Prepare the drug-linker solution, dissolving it in a compatible solvent (e.g., DMSO) if necessary.
-
Add the drug-linker solution to the reduced antibody solution. A molar excess of the drug-linker is typically used.[11]
-
Incubate the conjugation reaction at a controlled temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-16 hours), often with gentle mixing.
-
-
Quenching:
-
To stop the reaction and cap any unreacted thiols, add a quenching reagent such as N-acetylcysteine.[20]
-
-
Purification:
-
Purify the crude ADC mixture to remove unconjugated antibody, free drug-linker, and other impurities. This is commonly achieved using techniques like TFF for buffer exchange and removal of small molecules, followed by chromatographic steps like HIC or SEC for polishing.[][17]
-
-
Characterization:
Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for determining the DAR distribution of cysteine-linked ADCs, as the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[9]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A HIC column suitable for protein separations.
-
Mobile Phases:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate (B84403), pH 7).
-
Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7).
-
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.
-
Chromatographic Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
The resulting chromatogram will show a series of peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated as the weighted average of the different DAR species, based on their relative peak areas.
-
Visualizations
Caption: A flowchart for troubleshooting low yield in ADC conjugation.
Caption: A typical experimental workflow for ADC synthesis.
References
- 2. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biocompare.com [biocompare.com]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 8. WO2017109619A1 - Purification of antibody drug conjugates using a sodium phosphate gradient - Google Patents [patents.google.com]
- 9. agilent.com [agilent.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mycenax.com [mycenax.com]
- 12. purepeg.com [purepeg.com]
- 13. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 15. adcreview.com [adcreview.com]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. adcreview.com [adcreview.com]
- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. lcms.cz [lcms.cz]
Technical Support Center: Managing Off-Target Toxicity of Seco-Duocarmycin SA Payload
This technical support center is designed for researchers, scientists, and drug development professionals working with the Seco-Duocarmycin SA payload. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target toxicity during experimental workflows.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with Seco-Duocarmycin SA and antibody-drug conjugates (ADCs) utilizing this payload.
| Observed Problem | Potential Cause | Recommended Solution |
| High background toxicity in antigen-negative (control) cell lines. | 1. Linker Instability: Premature cleavage of the linker in the culture medium, releasing the free payload.[1] 2. Non-specific Uptake: Antigen-independent uptake of the ADC by control cells, possibly through mechanisms like pinocytosis.[1] 3. Hydrophobicity: The hydrophobic nature of the duocarmycin payload may lead to non-specific binding to cells or plasticware. | 1. Assess Linker Stability: Perform an in vitro plasma stability assay to quantify premature payload release.[2] If the linker is unstable, consider re-engineering with more stable chemistries. 2. Use a Non-binding Control ADC: Compare the toxicity of your target ADC with a control ADC that has the same payload but does not bind to any antigen on the cells. This will help differentiate between non-specific uptake and other effects. 3. Include Free Payload Control: Test the cytotoxicity of the free Seco-Duocarmycin SA payload at concentrations equivalent to those expected from linker cleavage to understand its contribution to the observed toxicity. |
| Inconsistent results in cytotoxicity assays. | 1. Cell Culture Variability: Inconsistencies in cell passage number, media composition, or serum batches can affect cellular response to the ADC.[3] 2. Assay Window: A small signal-to-noise ratio in the assay can lead to high variability.[3] | 1. Standardize Cell Culture: Use well-characterized cell banks, maintain a consistent passage number, and pre-screen serum batches for consistent performance.[3] 2. Optimize Assay Parameters: Adjust cell density, incubation time, and detection reagent concentrations to achieve a reliable dynamic range.[3] |
| Unexpectedly high bystander effect, leading to excessive killing of non-target cells. | 1. Highly Permeable Payload: The released payload is highly membrane-permeable, allowing it to diffuse readily into neighboring cells.[] 2. Linker Cleavage Rate: A rapid rate of linker cleavage can lead to a high local concentration of the free payload. | 1. Quantify Bystander Effect: Use a co-culture bystander effect assay to quantitatively measure the extent of killing of antigen-negative cells.[5] 2. Modify Linker-Payload: Consider using a linker with a slower cleavage rate or modifying the payload to reduce its membrane permeability, if feasible. |
| Discrepancy between in vitro potency and in vivo toxicity. | 1. Metabolism of the Payload: The payload may be metabolized in vivo to more or less toxic forms. 2. Off-Target Tissue Accumulation: The ADC or the released payload may accumulate in specific tissues, leading to toxicity not predicted by in vitro models.[6] | 1. Conduct in vivo Pharmacokinetic (PK) Studies: Analyze plasma and tissue samples to determine the concentration of the intact ADC, free payload, and any major metabolites. 2. Perform Ex Vivo Toxicity Assays: Use primary cells from relevant tissues (e.g., hepatocytes, hematopoietic stem cells) to assess the toxicity of the ADC and free payload. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the Seco-Duocarmycin SA payload?
A1: Seco-Duocarmycin SA is a prodrug that converts to the active Duocarmycin SA. It is a highly potent DNA alkylating agent. It binds to the minor groove of DNA and irreversibly alkylates the N3 position of adenine, particularly in AT-rich sequences.[2][7] This DNA damage disrupts DNA replication and transcription, triggering cell cycle arrest (primarily in the S and G2/M phases) and ultimately leading to apoptotic cell death.[7][8]
Q2: What are the known off-target toxicities associated with duocarmycins?
A2: The clinical use of duocarmycins as standalone agents has been limited due to a narrow therapeutic window and significant toxicities, most notably myelosuppression and hepatotoxicity.[9] As an ADC payload, off-target toxicity is primarily driven by the premature release of the payload from the antibody, which can then distribute systemically and affect healthy tissues.[1][]
Q3: How can I minimize off-target toxicity in my experiments?
A3: Minimizing off-target toxicity involves a multi-faceted approach:
-
Antibody Selection: Choose a highly specific monoclonal antibody that targets an antigen with high expression on tumor cells and minimal expression on healthy tissues.[10]
-
Linker Stability: Utilize a linker that is stable in circulation to prevent premature payload release but is efficiently cleaved within the target tumor cell.[10]
-
Site-Specific Conjugation: Employ site-specific conjugation technologies to create a homogeneous ADC with a defined drug-to-antibody ratio (DAR), which can improve the therapeutic index.[10]
-
Dose Optimization: Carefully titrate the ADC concentration in your experiments to find the optimal balance between efficacy and toxicity.
Q4: What is the "bystander effect," and is it desirable for a Seco-Duocarmycin SA-based ADC?
A4: The bystander effect is the ability of an ADC to kill not only the antigen-positive target cells but also neighboring antigen-negative cells.[11] This occurs when the payload is released from the target cell and diffuses into adjacent cells. For this to happen, the linker must be cleavable, and the payload must be membrane-permeable.[] The bystander effect can be advantageous for treating heterogeneous tumors where not all cells express the target antigen. However, it can also contribute to off-target toxicity if the payload diffuses into nearby healthy tissue.[9][12] Therefore, a moderate and controlled bystander effect is often desirable.
Data Presentation
The following tables summarize key quantitative data for Seco-Duocarmycin SA and its derivatives.
Table 1: In Vitro Cytotoxicity of Seco-Duocarmycin SA and Duocarmycin SA in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Seco-Duocarmycin SA | LN18 | Glioblastoma | 0.005 | Colony Formation | |
| T98G | Glioblastoma | 0.008 | Colony Formation | ||
| LN18 | Glioblastoma | 0.12 | Cell Proliferation | [8] | |
| T98G | Glioblastoma | 0.28 | Cell Proliferation | [8] | |
| LN18 | Glioblastoma | 0.21 | MTT Assay | [8] | |
| T98G | Glioblastoma | 0.25 | MTT Assay | [8] | |
| Duocarmycin SA | Molm-14 | Acute Myeloid Leukemia | 0.011 | MTT Assay | [7] |
| HL-60 | Acute Myeloid Leukemia | 0.113 | MTT Assay | [7] | |
| U-138 | Glioblastoma | 0.0018 | Cell Viability | ||
| HeLa S3 | Cervical Cancer | 0.00069 | Growth Inhibition |
Note: IC50 values can vary depending on the assay conditions and duration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
Seco-Duocarmycin SA ADC and non-targeting control ADC
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells. Allow cells to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the Seco-Duocarmycin SA ADC and the non-targeting control ADC in complete culture medium.
-
Add the ADC dilutions to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a plate reader. Alternatively, use a high-content imager to count the number of viable Ag- cells.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- bystander cells.
Protocol 2: In Vitro Plasma Stability Assay using LC-MS
This assay measures the premature release of the payload from the ADC in plasma.
Materials:
-
Seco-Duocarmycin SA ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
Immunoaffinity capture beads (e.g., anti-human IgG)
Procedure:
-
Incubation: Incubate the Seco-Duocarmycin SA ADC in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
-
ADC Capture: Use immunoaffinity beads to capture the ADC and any antibody fragments with the payload still attached.
-
Payload Extraction: Elute the captured components and perform a protein precipitation or liquid-liquid extraction to isolate the free payload from the supernatant (unbound fraction).
-
LC-MS Analysis: Analyze the extracted samples using a validated LC-MS method to quantify the concentration of the released Seco-Duocarmycin SA payload.
-
Data Analysis: Plot the concentration of the released payload over time to determine the stability of the ADC in plasma.
Protocol 3: Colony-Forming Unit (CFU) Assay for Myelosuppression
This assay assesses the toxicity of the ADC to hematopoietic progenitor cells.
Materials:
-
Human bone marrow-derived CD34+ cells
-
MethoCult™ medium or similar semi-solid medium for hematopoietic cell culture
-
Seco-Duocarmycin SA ADC, non-targeting control ADC, and free payload
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Thaw and prepare the CD34+ cells according to the supplier's protocol.
-
Treatment Preparation: Prepare serial dilutions of the test articles (ADCs and free payload) in the MethoCult™ medium.
-
Plating: Mix the CD34+ cells with the medium containing the test articles and plate 1.1 mL of the mixture into each 35 mm culture dish.
-
Incubation: Incubate the dishes for 14 days in a humidified incubator.
-
Colony Counting: After 14 days, count the number of colonies (e.g., CFU-GM, BFU-E) in each dish using a microscope.
-
Data Analysis: Calculate the percent inhibition of colony formation for each concentration of the test articles compared to the untreated control. Determine the IC50 value for myelosuppression.
Visualizations
Signaling Pathway
Caption: DNA Damage Response Pathway to Seco-Duocarmycin SA.
Experimental Workflow
Caption: Workflow for Assessing Off-Target Toxicity.
Troubleshooting Logic
Caption: Troubleshooting High Background Toxicity.
References
- 1. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 9. researchgate.net [researchgate.net]
- 10. Seco-Duocarmycin SA in Aggressive Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duocarmycin SA, a potent antitumor antibiotic, sensitizes glioblastoma cells to proton radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antibody-Drug Conjugate (ADC) Performance by Managing Drug-to-Antibody Ratio (DAR)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of the drug-to-antibody ratio (DAR) in determining the efficacy and toxicity of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the drug-to-antibody ratio (DAR) and why is it a critical quality attribute for ADCs?
The drug-to-antibody ratio (DAR) is a key parameter in the design and development of ADCs, representing the average number of drug molecules conjugated to a single antibody.[][2] This ratio is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetic profile.[][3][4] An optimal DAR is essential for balancing the delivery of a potent cytotoxic payload to tumor cells while minimizing off-target toxicity.[3]
Q2: What is the generally accepted optimal DAR range for ADCs?
Historically, an average DAR of 3-4 has been considered optimal for many ADCs, striking a balance between potency and safety.[5][6][7] ADCs with a DAR in this range, such as brentuximab vedotin and ado-trastuzumab emtansine, have received regulatory approval.[5][7][8] However, the ideal DAR can vary depending on the specific antibody, linker, payload, and target antigen.[3] More recent developments have seen successful ADCs with higher DARs, like Enhertu with a DAR of approximately 8.
Q3: How does a high DAR affect the efficacy and toxicity of an ADC?
A high DAR can enhance the cytotoxic effect within tumors by delivering more drug molecules per antibody. However, it also presents several challenges:
-
Increased Toxicity: Higher DARs are often associated with increased off-target toxicity, which can lead to adverse effects in healthy tissues.[7][9] Common dose-limiting toxicities include thrombocytopenia, neutropenia, and peripheral neuropathy.[9]
-
Altered Pharmacokinetics: ADCs with high DARs tend to be more hydrophobic, which can lead to faster clearance from the bloodstream and increased accumulation in the liver.[5][7] This rapid clearance can paradoxically decrease efficacy by reducing the time the ADC has to reach the tumor.[5][7]
-
Aggregation and Instability: Increased hydrophobicity can also lead to protein aggregation, compromising the stability and manufacturability of the ADC.
Q4: What are the consequences of a low DAR on ADC performance?
A low DAR may result in:
-
Reduced Potency: Fewer drug molecules per antibody can lead to insufficient cytotoxic payload delivery to the target cells, potentially limiting the ADC's anti-tumor efficacy.[2][10]
-
Improved Pharmacokinetics: ADCs with lower DARs often exhibit longer circulation times and more favorable pharmacokinetic profiles.[3]
-
Wider Therapeutic Window: A lower DAR can lead to reduced off-target toxicity, potentially resulting in a wider therapeutic window.[11]
Q5: How does the conjugation method influence the DAR and ADC homogeneity?
The conjugation strategy significantly impacts the DAR and the homogeneity of the resulting ADC population:
-
Traditional Conjugation: Methods involving the random conjugation to lysine (B10760008) residues or the reduction of inter-chain disulfide bonds often produce heterogeneous mixtures of ADCs with a wide range of DAR values (e.g., 0 to 8).[12][13] This heterogeneity can lead to batch-to-batch variability and a less predictable therapeutic index.[12][13]
-
Site-Specific Conjugation: This advanced approach allows for the precise attachment of a defined number of drug molecules to specific sites on the antibody.[12][] This results in a more homogeneous ADC product with a controlled DAR, improved stability, and more predictable pharmacokinetic properties.[12][][]
Troubleshooting Guides
Problem 1: High batch-to-batch variability in DAR.
-
Possible Cause: Use of a non-specific conjugation method (e.g., lysine conjugation) leading to a heterogeneous mixture of ADC species.[12][13]
-
Troubleshooting Steps:
-
Characterize Heterogeneity: Employ analytical techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) to quantify the distribution of different DAR species.[16][17]
-
Optimize Reaction Conditions: Carefully control reaction parameters such as pH, temperature, and reagent stoichiometry to improve consistency.
-
Implement Site-Specific Conjugation: Consider using site-specific conjugation technologies to produce a more homogeneous ADC with a defined DAR.[12][][18]
-
Problem 2: ADC shows high in vitro potency but poor in vivo efficacy.
-
Possible Cause: The ADC may have a high DAR leading to rapid clearance in vivo, preventing it from reaching the tumor in sufficient concentrations.[5][7]
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct in vivo pharmacokinetic studies to determine the clearance rate of the ADC.
-
DAR Optimization: Synthesize and test ADCs with a lower DAR (e.g., DAR 2 or 4) to see if in vivo efficacy improves.
-
Linker Modification: Evaluate the use of a more hydrophilic linker to reduce the overall hydrophobicity of the ADC, potentially improving its pharmacokinetic profile.[18]
-
Problem 3: Significant off-target toxicity observed in preclinical models.
-
Possible Cause: The DAR may be too high, leading to the delivery of excessive cytotoxic payload to healthy tissues.[7][9] Premature release of the payload from the linker can also contribute to off-target toxicity.[]
-
Troubleshooting Steps:
-
Reduce DAR: Prepare ADCs with a lower DAR and assess their toxicity profile.
-
Linker Stability Assessment: Perform in vitro plasma stability assays to evaluate the stability of the linker and ensure minimal premature drug release.[10]
-
Evaluate Target Expression: Confirm that the target antigen has minimal expression on healthy tissues to reduce on-target, off-tumor toxicity.
-
Data Presentation
Table 1: Impact of DAR on ADC Pharmacokinetics and Efficacy.
| DAR | Clearance Rate | In Vivo Efficacy | Liver Accumulation (%ID/g) | Reference |
| ~2-6 | Comparable/Lower | Improved Therapeutic Index | 7-10 | [5] |
| ~9-10 | Rapid/5-fold Higher | Decreased | 24-28 | [5][7][20] |
Table 2: Common Analytical Methods for DAR Determination.
| Method | Principle | Information Provided | Limitations | Reference |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths for the antibody and payload. | Average DAR. | Does not provide information on drug load distribution; can be inaccurate if free drug is present. | [][2][10][16] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with DAR. | Average DAR and drug load distribution. | Primarily for cysteine-conjugated ADCs; mobile phase often incompatible with MS. | [2][16][21] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates denatured ADC components based on polarity. | Average DAR and drug load distribution. | Denaturing conditions. | [10][16] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of different ADC species. | Precise average DAR and drug load distribution. | Requires specialized equipment and expertise. | [][10][16][17] |
| Capillary Electrophoresis (CE) | Separates ADC components based on their mass-to-charge ratio. | Drug load distribution. | Requires specialized instrumentation. | [2][22] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV-Vis Spectroscopy
This protocol provides a general method for determining the average DAR of an ADC using UV-Vis spectroscopy.
-
Principle: This method relies on the distinct absorbance maxima of the antibody (typically at 280 nm) and the cytotoxic payload. By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, their respective concentrations can be determined, and the average DAR can be calculated.[2][16][]
-
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS) or appropriate formulation buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the ADC sample in the formulation buffer.
-
Measure the absorbance of each dilution at the antibody's λmax (e.g., 280 nm) and the payload's λmax.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.
-
The average DAR is calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[2]
-
-
Prerequisites:
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the in vitro potency of an ADC.
-
Principle: The half-maximal inhibitory concentration (IC50) of the ADC is determined by treating a target cancer cell line with serial dilutions of the ADC and measuring cell viability.[11]
-
Materials:
-
Target cancer cell line (expressing the target antigen)
-
Complete cell culture medium
-
ADC sample and unconjugated antibody (as a control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the cells and add the ADC or control solutions.
-
Incubate the plate for a predetermined period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
Mandatory Visualizations
Caption: Impact of DAR on ADC Efficacy and Toxicity.
Caption: Workflow for DAR Determination.
Caption: Impact of Conjugation Strategy on ADC Properties.
References
- 2. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 3. genscript.com [genscript.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-specific antibody-drug conjugate heterogeneity characterization and heterogeneity root cause analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 18. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 22. DAR Distribution Characterization - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Stability of Maleimide-Based ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the plasma stability of maleimide-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of instability for maleimide-based ADCs in plasma?
A1: The thiosuccinimide linkage formed between a cysteine's thiol group and a maleimide (B117702) is susceptible to two main competing reactions in plasma:
-
Retro-Michael Reaction: This is a reversible process where the bond between the sulfur and the succinimide (B58015) ring breaks, reverting to the original thiol and maleimide.[1][2][3] In the thiol-rich environment of plasma, the released maleimide-linker-drug can then react with other molecules like albumin or glutathione, leading to premature drug release, off-target toxicity, and reduced therapeutic efficacy.[1][3][4]
-
Hydrolysis: The succinimide ring can be irreversibly opened by water to form a stable maleamic acid thioether.[1] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the drug to the antibody.[1][2] However, the hydrolysis rate for traditional N-alkylmaleimides at physiological pH is often too slow to effectively compete with the rapid retro-Michael reaction.[1][5]
Q2: How does pH influence the stability of the maleimide-thiol linkage?
A2: pH is a critical factor. The initial conjugation reaction is most efficient and selective for thiols at a pH between 6.5 and 7.5.[1][6] Post-conjugation, the stability is affected as follows:
-
Below pH 6.5: The conjugation rate is significantly slower.[6]
-
Above pH 7.5: The maleimide group itself becomes prone to hydrolysis, and it can react non-specifically with amines, such as lysine (B10760008) residues.[1][6] However, a slightly alkaline pH (e.g., pH 8.5-9.0) can be intentionally used post-conjugation to accelerate the stabilizing hydrolysis of the thiosuccinimide ring.[1]
Q3: What is a thiol exchange reaction and why is it problematic for ADCs?
A3: A thiol exchange reaction is the direct consequence of the retro-Michael reaction in a biological environment.[1][6] Once the retro-Michael reaction releases the maleimide-linker-drug, it is free to react with other highly abundant thiols in plasma, most notably albumin.[3][4][6] This "exchange" is highly problematic because it leads to the premature release of the cytotoxic payload from the antibody, causing the drug to circulate freely and potentially bind to healthy tissues, which can cause significant off-target toxicity.[3][7] It also reduces the amount of active drug delivered to the tumor, thereby lowering the ADC's therapeutic index.[2][7]
Q4: What are "self-hydrolyzing" maleimides and how do they improve stability?
A4: Self-hydrolyzing maleimides are next-generation reagents designed to overcome the limitations of traditional maleimides. They incorporate a basic amino group strategically positioned near the maleimide.[1][8] This group acts as an intramolecular catalyst, significantly accelerating the hydrolysis of the thiosuccinimide ring at neutral, physiological pH.[1][5][8] This rapid conversion to the stable, ring-opened maleamic acid form effectively prevents the undesirable retro-Michael reaction, leading to enhanced ADC stability, improved antitumor activity, and reduced toxicity in vivo.[1][8]
Q5: Can the conjugation site on the antibody affect the stability of the maleimide-thiol linkage?
A5: Yes, the specific location of the cysteine residue on the antibody has a significant impact on the stability of the resulting linkage.[1][9] The local chemical and structural environment, including factors like solvent accessibility and the pKa of the thiol group, can influence the susceptibility of the thiosuccinimide bond to the retro-Michael reaction.[1][10][11] Studies have shown that conjugates at certain engineered cysteine sites are significantly more stable in human plasma than others.[9][12]
Troubleshooting Guides
Problem 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches
-
Possible Cause: Incomplete reaction or side reactions during the conjugation process.[1]
-
Troubleshooting Steps:
-
Optimize Reaction pH: Ensure the conjugation buffer is maintained strictly between pH 6.5 and 7.5.[1] pH values above this range can lead to reactions with lysine residues, causing heterogeneity.[1]
-
Control Molar Ratio: Use a sufficient molar excess of the maleimide-functionalized payload to drive the reaction to completion, but avoid large excesses which can lead to purification challenges.[1]
-
Ensure Complete Disulfide Reduction: If conjugating to native cysteines from reduced interchain disulfides, confirm complete reduction with agents like TCEP or DTT. Incomplete reduction will result in a lower DAR.[1]
-
Purify Product: Employ a robust purification method, such as size exclusion or affinity chromatography, to remove unreacted reagents and impurities.[1]
-
Problem 2: Premature Drug Release Observed in in vitro Plasma Stability Studies
-
Possible Cause: The maleimide-thiol linkage is undergoing a retro-Michael reaction, leading to deconjugation and subsequent thiol exchange with plasma proteins.[1][3]
-
Troubleshooting Steps:
-
Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma at various time points. This will allow you to quantify the different DAR species and confirm the loss of payload over time.[1][13] You can also analyze the plasma supernatant to detect the payload conjugated to albumin.[14]
-
Perform a Thiol Exchange Assay: Incubate the ADC with an excess of a small molecule thiol, like glutathione, and monitor the transfer of the payload from the antibody over time using HPLC or LC-MS.[1] This directly confirms the linker's susceptibility to thiol exchange.
-
Implement a Stabilization Strategy:
-
Post-conjugation Hydrolysis: After the conjugation reaction, adjust the ADC solution to a pH of 8.5-9.0 and incubate to promote the hydrolysis of the succinimide ring. Monitor the conversion to the stable ring-opened form by LC-MS. Be cautious of potential antibody aggregation at higher pH.[1]
-
Switch to a More Stable Linker: Synthesize the ADC using a next-generation maleimide, such as a self-hydrolyzing maleimide or a dibromomaleimide, which forms a more stable linkage.[1][15] Alternatively, explore different linker chemistries, like phenyloxadiazole sulfones, which have shown improved stability in human plasma compared to maleimides.[9][12]
-
-
Problem 3: ADC Shows Increasing Heterogeneity and Loss of Activity Upon Storage
-
Possible Cause: A combination of the retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis (creating two stable isomers, leading to analytical heterogeneity) is occurring during storage.[6]
-
Troubleshooting Steps:
-
Analyze Storage Buffer: Ensure the storage buffer pH is optimal, typically between 6.5 and 7.0. Avoid basic pH unless intentional hydrolysis is desired.[6]
-
Confirm with Mass Spectrometry: Use LC-MS to identify the different species present. Deconjugation will be seen as an increase in the DAR 0 peak, while hydrolysis will appear as multiple peaks for the same DAR value due to isomeric forms.[6]
-
Re-evaluate Linker Chemistry: For long-term stability, consider using linker technologies specifically designed to prevent retro-Michael reactions, such as those that promote rapid hydrolysis or use alternative conjugation chemistries.[1][2]
-
Quantitative Data: Plasma Stability of Different Linker Chemistries
The stability of ADCs is highly dependent on the linker chemistry and the specific conjugation site. The following table summarizes data on the stability of various conjugates in plasma.
| Linker Type | Antibody/Conjugation Site | Incubation Time | % Intact Conjugate Remaining | Reference |
| Maleimide | Trastuzumab THIOMAB (Fc-S396C) | 72 hours | ~20% | [12] |
| Maleimide | Trastuzumab THIOMAB (LC-V205C) | 72 hours | ~80% | [12] |
| Maleimide | Anti-ROR1 scFv-Fc (Selenocysteine) | 4 hours | <50% (Majority transferred to albumin) | [12] |
| Sulfone | Trastuzumab THIOMAB (Fc-S396C) | 72 hours | >80% | [12] |
| Sulfone | Anti-ROR1 scFv-Fc (Selenocysteine) | 24 hours | ~100% (No evident exchange) | [12] |
| Maleamic Methyl Ester | Anti-HER2 Antibody (mil40) | 14 days | ~96.2% (in albumin solution) | [16] |
| Conventional Maleimide | Anti-HER2 Antibody (mil40) | 14 days | Lower stability (not quantified) | [16] |
Key Experimental Protocols
Protocol 1: General In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma from various species.[17][18]
-
Preparation: Thaw frozen plasma (e.g., human, mouse, rat) at 37°C. Centrifuge to remove any precipitates.
-
Incubation: Dilute the ADC into the plasma to a final concentration of approximately 1 mg/mL. Prepare a control sample by diluting the ADC in a stable buffer like PBS. Incubate all samples at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1]
-
ADC Capture: To isolate the ADC from plasma proteins, use an immunoaffinity capture method. Add the plasma aliquot to pre-washed immunoaffinity beads (e.g., Protein A/G) and incubate to capture the ADC.[1][19]
-
Washing: Wash the beads multiple times with a wash buffer (e.g., PBS) to remove unbound plasma proteins.[1]
-
Elution/Analysis: Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine).[1][19] The captured and eluted ADC is now ready for analysis by methods such as LC-MS or HIC to determine the average DAR and distribution of different species.
Protocol 2: Analysis of ADC Stability by LC-MS
LC-MS is a powerful tool for monitoring ADC stability by measuring changes in DAR over time.[1][13]
-
Sample Preparation:
-
Intact Mass Analysis: Dilute the eluted ADC sample from the plasma stability assay in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water). This allows for the analysis of the entire ADC.[1]
-
Reduced Chain Analysis: To analyze the light and heavy chains separately, incubate the ADC with a reducing agent (e.g., 10 mM DTT at 37°C for 30 minutes). This provides more detailed information on where the drug loss is occurring.[1]
-
-
LC-MS Analysis: Inject the prepared sample onto an appropriate LC column (e.g., reversed-phase). Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the different ADC species. Acquire mass spectra across the elution profile.[1]
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the different species. Integrate the peak areas corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4) in the chromatogram. Calculate the average DAR at each time point by taking a weighted average of the different species.[1] A decrease in the average DAR over time indicates payload loss.
Visualizations
Caption: Competing instability pathways for maleimide-thiol conjugates.
Caption: Experimental workflow for an ADC in vitro plasma stability assay.
Caption: Troubleshooting logic for addressing premature payload loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 3. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Duocarmycin ADC Therapeutic Window Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of duocarmycin-based Antibody-Drug Conjugates (ADCs). Our goal is to facilitate the optimization of experimental workflows and the improvement of the therapeutic window of these potent anti-cancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the therapeutic window of duocarmycin ADCs?
A1: The main strategies focus on enhancing tumor-specific payload delivery while minimizing systemic toxicity. Key approaches include:
-
Linker Technology: Employing cleavable linkers that are stable in circulation but are efficiently cleaved within the tumor microenvironment or inside cancer cells.[1][2] The valine-citrulline (vc) linker, for example, is designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumors.[3]
-
Payload Modification: Utilizing prodrug forms of duocarmycin, such as seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA).[4] These prodrugs are inactive until cleaved from the linker, reducing the risk of off-target toxicity.
-
Antibody Engineering: Selecting antibodies that target tumor-associated antigens with high specificity and expression levels. This ensures that the ADC is preferentially delivered to cancer cells.[5]
-
Optimizing Drug-to-Antibody Ratio (DAR): Maintaining a low and homogeneous DAR (typically around 2 to 4) is crucial. High DARs can increase hydrophobicity, leading to aggregation and faster clearance, which can negatively impact both efficacy and safety.[4][6]
Q2: Why is my duocarmycin ADC showing high off-target toxicity in vivo?
A2: High off-target toxicity can stem from several factors:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can release the potent duocarmycin payload, leading to toxicity in healthy tissues.[7][8] This is a known challenge with some cleavable linkers.
-
Hydrophobicity of the Payload: Duocarmycin and many of its derivatives are hydrophobic, which can lead to non-specific uptake by healthy cells and contribute to off-target effects.[9][10]
-
Antigen Expression in Healthy Tissues: The target antigen for your antibody may be expressed at low levels on healthy tissues, leading to some degree of on-target, off-tumor toxicity.
-
ADC Aggregation: Aggregates can be recognized and cleared by the reticuloendothelial system, leading to accumulation in organs like the liver and spleen, which can cause toxicity.[11][12]
Q3: My duocarmycin ADC is not showing the expected potency in vitro. What are the possible reasons?
A3: Several factors could contribute to lower-than-expected in vitro potency:
-
Inefficient Internalization: The target antigen may not internalize efficiently upon antibody binding, preventing the ADC from reaching the intracellular compartments where the payload is released.
-
Impaired Payload Release: If a cleavable linker is used, the target cells may have low levels of the necessary enzymes (e.g., Cathepsin B) to cleave the linker and release the active duocarmycin.
-
Drug Resistance: The cancer cell line may have intrinsic or acquired resistance mechanisms, such as upregulation of drug efflux pumps (e.g., P-glycoprotein) that actively remove the payload from the cell.[13]
-
Low Target Antigen Expression: The cell line may have low surface expression of the target antigen, leading to insufficient delivery of the cytotoxic payload.
Troubleshooting Guides
Issue 1: ADC Aggregation During or After Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution.
-
Presence of high molecular weight species in size-exclusion chromatography (SEC) analysis.[14]
-
Inconsistent results in functional assays.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Payload/Linker | The hydrophobic nature of duocarmycin payloads is a primary driver of aggregation.[9][10] Consider using more hydrophilic linkers or payload derivatives if available. A specialized technology known as "Lock-Release" can mitigate this by immobilizing the antibody on a solid support during conjugation, physically preventing aggregation.[9][10][15] |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC.[14] Optimize the conjugation reaction to achieve a lower, more homogeneous DAR, ideally between 2 and 4.[6] |
| Inappropriate Buffer Conditions | Suboptimal pH or low ionic strength can fail to shield electrostatic interactions, leading to aggregation.[14] Ensure the buffer pH is not close to the antibody's isoelectric point (pI) and consider optimizing the salt concentration (e.g., 150 mM NaCl). |
| Freeze-Thaw Stress | Repeated freezing and thawing can denature the antibody component of the ADC.[12][14] Aliquot the ADC into single-use vials to minimize freeze-thaw cycles. |
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Variable peak distribution in hydrophobic interaction chromatography (HIC) or LC-MS analysis.
-
Batch-to-batch variability in ADC potency.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Incomplete reaction or over-conjugation can result from non-ideal reaction times, temperatures, or reagent concentrations.[6] Carefully optimize these parameters for your specific antibody and linker-payload. |
| Poor Quality of Antibody or Linker-Payload | Impurities in the antibody or linker-payload can interfere with the conjugation reaction. Ensure high purity of all starting materials. |
| Inconsistent Reduction of Interchain Disulfides (for Cysteine Conjugation) | The extent of disulfide bond reduction can vary, leading to a heterogeneous mixture of ADC species. Precisely control the concentration of the reducing agent and the reaction time. |
Quantitative Data Summary
The following tables summarize key quantitative data for duocarmycin ADCs, facilitating comparison with other ADC platforms.
Table 1: In Vitro Cytotoxicity of SYD985 vs. T-DM1 in HER2-Expressing Cancer Cell Lines
| Cell Line | HER2 Status | SYD985 IC50 (ng/mL) | T-DM1 IC50 (ng/mL) | Fold Difference | Reference |
| SK-BR-3 | 3+ | 6.9 | 15.7 | ~2.3x more potent | [3] |
| UACC-893 | 3+ | 54.1 | 35.9 | ~1.5x less potent | [3] |
| NCI-N87 | 3+ | 24.5 | 44.9 | ~1.8x more potent | [3] |
| SK-OV-3 | 2+ | 32.4 | 112.1 | ~3.5x more potent | [3] |
| MDA-MB-175-VII | 2+ | 67.4 | 313.9 | ~4.7x more potent | [3] |
| ZR-75-1 | 1+ | 14.9 | >1000 | >67x more potent | [3] |
| SAR-ARK-6 (CS) | 3+ | 0.013 µg/mL | 0.096 µg/mL | ~7.4x more potent | [16] |
| SAR-ARK-7 (CS) | 0/1+ | 0.060 µg/mL | 3.221 µg/mL | ~53.7x more potent | [16] |
CS = Carcinosarcoma
Table 2: Preclinical Pharmacokinetic Parameters of SYD985
| Species | Dose | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) | Reference |
| Cynomolgus Monkey | 30 mg/kg | N/A | N/A | N/A | High stability in blood | [17] |
| Mouse (BT-474 xenograft) | 5 mg/kg | 114 | 1559 | 19.7 | 18.2 | [3] |
| Mouse (CES1c knockout) | 5 mg/kg | N/A | N/A | 0.51 | N/A | [3] |
Note: SYD985 shows poor stability in mouse plasma due to mouse-specific carboxylesterase (CES1c), which is not present in humans.[3][17]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a duocarmycin ADC on a cancer cell line.
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Duocarmycin ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the duocarmycin ADC and control antibody in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include wells with medium only as a blank control and wells with untreated cells as a 100% viability control.
-
Incubate the plate for a predetermined duration (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with occasional shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.[10][18]
-
Protocol 2: In Vitro Bystander Killing Co-Culture Assay
Objective: To assess the ability of a duocarmycin ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well black-walled, clear-bottom plates
-
Duocarmycin ADC and control ADC
-
Fluorescence plate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Harvest and count both Ag+ and Ag- (GFP-expressing) cells.
-
Seed a mixture of Ag+ and Ag- cells into a 96-well plate at a total density of 10,000 cells/well in 100 µL of medium. Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 1:1, 1:9) to assess the dependency of the bystander effect.[19]
-
Include control wells with only Ag- cells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare dilutions of the duocarmycin ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Add the ADC solution to the co-culture wells.
-
Incubate the plate for an appropriate duration (e.g., 5-6 days).[19]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the GFP-expressing Ag- cells using a fluorescence plate reader (excitation/emission ~485/520 nm).
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander (Ag-) cells.
-
A significant reduction in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[10]
-
Visualizations
References
- 1. purepeg.com [purepeg.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 5. agilent.com [agilent.com]
- 6. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 13. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Addressing Hydrolysis of the Maleimide Group in ADC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to the hydrolysis of the maleimide (B117702) group in Antibody-Drug Conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary instability pathways for maleimide-thiol conjugates in ADCs?
A1: The thiosuccinimide linkage formed upon the reaction of a maleimide with a cysteine thiol has two main instability pathways:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the deconjugation of the drug-linker from the antibody. This can result in premature drug release and off-target toxicity as the released drug-linker can bind to other thiol-containing molecules like albumin.[1][2][3][4]
-
Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis to form a stable, ring-opened maleamic acid derivative.[][6] This ring-opened form is no longer susceptible to the retro-Michael reaction, thus enhancing the overall stability of the ADC.[1][7]
Q2: What factors influence the rate of maleimide hydrolysis?
A2: Several factors can influence the rate of maleimide and thiosuccinimide ring hydrolysis:
-
pH: Hydrolysis is significantly accelerated at higher pH values.[] Incubating an ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) after conjugation is a common strategy to promote ring opening.[6][8]
-
Temperature: Increased temperature generally accelerates the rate of hydrolysis.
-
Local Chemical Environment: The chemical groups adjacent to the maleimide group play a crucial role. For instance, electron-withdrawing groups on the N-substituent of the maleimide can increase the rate of hydrolysis.[9] The presence of basic amino groups or polyethylene (B3416737) glycol (PEG) chains near the maleimide can also catalyze hydrolysis.[1][2] Steric hindrance around the maleimide can affect stability as well.[]
Q3: What are "next-generation" maleimide linkers and how do they improve ADC stability?
A3: Next-generation maleimide linkers are chemically modified to have improved stability profiles compared to simple N-alkyl maleimides. They are often designed to promote rapid hydrolysis of the thiosuccinimide ring post-conjugation, thereby preventing the retro-Michael reaction. Examples include:
-
Self-Hydrolyzing Maleimides: These linkers incorporate functionalities that intramolecularly catalyze hydrolysis. For example, using diaminopropionic acid (DPR) introduces a basic amino group that speeds up hydrolysis at neutral pH.[1][3]
-
Diiodomaleimides (DIM): These have been shown to offer rapid bioconjugation with reduced hydrolysis of the unreacted maleimide, while still allowing for stable conjugate formation.[10][11][12]
-
Maleamic Methyl Esters: These can be used as an alternative to traditional maleimides to directly form the stable, ring-opened structure upon conjugation.[13]
Troubleshooting Guide
Problem 1: My ADC shows significant payload loss during in-plasma stability assays.
-
Possible Cause: The primary cause is likely the retro-Michael reaction, leading to the deconjugation of your drug-linker payload.[2][8]
-
Troubleshooting Steps:
-
Confirm Deconjugation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your ADC after plasma incubation. A decrease in the average Drug-to-Antibody Ratio (DAR) over time is indicative of payload loss.
-
Promote Post-Conjugation Hydrolysis: After the conjugation reaction, adjust the pH of your ADC solution to 8.5-9.0 and incubate to encourage the hydrolysis of the succinimide ring. Monitor the conversion to the ring-opened form by LC-MS. Be cautious of potential antibody aggregation at higher pH.[6]
-
Switch to a More Stable Linker: Consider synthesizing your ADC with a next-generation maleimide linker, such as a self-hydrolyzing maleimide or a diiodomaleimide, which are designed to form more stable conjugates.[6][10]
-
Perform a Thiol Exchange Assay: To confirm the susceptibility of your current linker to thiol exchange, incubate your ADC with an excess of a small molecule thiol like glutathione. Monitor the transfer of the payload from the ADC to the small molecule thiol over time using HPLC or LC-MS.[6]
-
Problem 2: I am observing low conjugation efficiency and a lower than expected DAR.
-
Possible Cause: This could be due to the hydrolysis of the maleimide group on your linker-payload before it has a chance to react with the antibody's cysteine residues.
-
Troubleshooting Steps:
-
Optimize Reaction pH: The thiol-maleimide conjugation reaction is most efficient at a pH between 6.5 and 7.5.[6][14] At pH values above 7.5, the maleimide group itself can become increasingly susceptible to hydrolysis and can also react with amine groups (e.g., lysine (B10760008) residues).[6][14]
-
Control Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the opportunity for pre-conjugation hydrolysis of the maleimide.
-
Ensure Complete Disulfide Reduction: If you are conjugating to cysteines from reduced interchain disulfides, ensure that the reduction step is complete using an appropriate reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiols for conjugation.[6]
-
Purify Linker-Payload: Ensure your maleimide-functionalized linker-payload is pure and has not already hydrolyzed during storage or synthesis.
-
Data on Maleimide Linker Stability
The stability of the thiosuccinimide linkage is highly dependent on the specific maleimide derivative used. The following table summarizes data on the stability of different linkers.
| Linker Type | Condition | Stability Metric | Result | Reference |
| Maleimidocaproyl | 24 hours | % Hydrolysis | No hydrolysis observed | [2] |
| Self-hydrolyzing (DPR-based) | 24 hours | Hydrolysis Half-life | ~2-2.6 hours | [2] |
| PEG Maleimide | 16 hours in PBS, pH 7.4 | % Hydrolysis | 30% | [2] |
| N-aryl maleimides | 200 hours in mouse serum | % Conjugation Retained | 90-100% | [2] |
| N-alkyl maleimides | 200 hours in mouse serum | % Conjugation Retained | 30-40% | [2] |
| Maleamic Methyl Ester-based | 14 days in albumin solution | % Payload Shed | ~3.8% | [13] |
| 5HP2O (Maleimide Alternative) | Glutathione exchange | % Retention | 80% | [15] |
| Maleimide | Glutathione exchange | % Retention | 40% | [15] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
-
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris buffer, pH 8.0)
-
LC-MS system
-
-
Procedure:
-
Thaw plasma at 37°C and centrifuge to remove precipitates.
-
Dilute the ADC into the plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample in PBS.
-
Incubate samples at 37°C.
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot.
-
Capture the ADC from the plasma aliquot using immunoaffinity beads.
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Neutralize the eluted ADC.
-
Analyze the purified ADC from each time point by LC-MS to determine the average DAR.[6]
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by LC-MS
This protocol describes a general workflow for determining the DAR of an ADC.
-
Materials:
-
Purified ADC sample
-
LC-MS system with a suitable column (e.g., reversed-phase)
-
Deconvolution software
-
-
Procedure:
-
Intact Mass Analysis: Dilute the ADC sample in a buffer compatible with LC-MS (e.g., 0.1% formic acid in water).
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Use a gradient of increasing organic solvent to elute the different ADC species.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species in the chromatogram. Use deconvolution software to determine the mass of each species and calculate the average DAR.[6]
-
Visualizations
Caption: Chemical pathways of thiosuccinimide adduct instability.
Caption: Workflow for assessing in vitro plasma stability of ADCs.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. discoverydevelopment.lifesciencexchange.com [discoverydevelopment.lifesciencexchange.com]
Technical Support Center: Quenching Unreacted Maleimide After Antibody Conjugation
Welcome to the technical support center for antibody conjugation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching unreacted maleimide (B117702) following antibody conjugation, a critical step in the development of antibody-drug conjugates (ADCs) and other bioconjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted maleimide groups after antibody conjugation?
Quenching is a crucial step to cap any unreacted maleimide groups on the antibody or the linker-payload.[1][2][3] If left unreacted, these maleimide groups can react with other thiol-containing molecules, such as cysteine residues on other proteins (like albumin in vivo), leading to off-target effects, increased heterogeneity of the conjugate, and potential instability of the final product.[2]
Q2: What are the most common quenching agents for maleimide reactions?
The most common quenching agents are small molecules containing a free sulfhydryl (thiol) group.[4] These include:
Q3: How do I choose the best quenching agent for my experiment?
| Quenching Agent | Key Characteristics | Considerations |
| L-cysteine | Naturally occurring amino acid, generally biocompatible. The reaction with maleimide is reported to be very fast, often completing in under two minutes.[5][8] | Can potentially form disulfide bonds with itself or other free thiols if not used under reducing conditions. |
| N-acetylcysteine (NAC) | A derivative of L-cysteine with an acetylated amino group, which can reduce its potential for side reactions compared to L-cysteine. It is a commonly used and effective quenching agent.[2] | |
| Dithiothreitol (DTT) | A strong reducing agent containing two thiol groups.[7][9] | As a dithiol, it can potentially cross-link maleimide-containing molecules if not used in sufficient excess. It is also a potent reducing agent and may impact the stability of disulfide bonds in the antibody if used at high concentrations or for prolonged periods.[7] |
| 2-Mercaptoethanol (BME) | A potent monothiol reducing agent.[9] | Has a strong, unpleasant odor and is volatile.[9] |
Q4: What are the optimal reaction conditions for quenching?
The quenching reaction is typically performed under the following conditions:
-
pH: The ideal pH is between 6.5 and 7.5, which is also the optimal range for the maleimide-thiol conjugation reaction.[10]
-
Temperature: The reaction is usually carried out at room temperature (20-25°C) or at 4°C.[2][5]
-
Incubation Time: A 15 to 30-minute incubation is generally sufficient to ensure complete quenching.[1][5][11]
-
Molar Excess: A significant molar excess of the quenching agent relative to the initial amount of maleimide reagent is recommended, typically ranging from a 5 to 50-fold excess.[2][12]
Q5: How can I confirm that the quenching reaction is complete?
Several analytical methods can be used to confirm the absence of unreacted maleimide groups:
-
Colorimetric Assays: Commercially available kits can quantify the number of remaining maleimide groups.[13][14] These assays often involve reacting the sample with a known amount of a thiol-containing reporter molecule and then measuring the unreacted reporter.[13][14]
-
Mass Spectrometry (MS): LC-MS can be used to analyze the final conjugate and confirm the absence of unreacted maleimide groups.[15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the quenched conjugate from unreacted quenching agent and other small molecules.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during the quenching of unreacted maleimide in antibody conjugation experiments.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Drug-to-Antibody Ratio (DAR) after quenching and purification | Premature drug loss: The thioether bond formed between the maleimide and the antibody's cysteine is susceptible to a retro-Michael reaction, leading to deconjugation. This can be exacerbated by the presence of excess thiols from the quenching agent. | * Optimize quenching time and concentration: Use the minimum effective concentration and incubation time for the quenching agent to minimize the risk of deconjugation. * Induce succinimide (B58015) ring hydrolysis: After conjugation and before purification, adjust the pH to 8.5-9.0 and incubate to hydrolyze the succinimide ring. The resulting ring-opened structure is more stable and less prone to the retro-Michael reaction.[2] |
| Antibody-drug conjugate (ADC) aggregation or precipitation after adding the quenching agent | Increased hydrophobicity: The addition of the drug-linker can increase the overall hydrophobicity of the antibody, leading to aggregation, especially at high DARs.[17] Buffer incompatibility: The quenching agent or the pH of the quenching solution may not be compatible with the ADC, causing it to precipitate.[17] Over-labeling: A high degree of labeling can lead to protein precipitation.[6][18] | * Optimize DAR: Aim for a lower, more homogeneous DAR to reduce hydrophobicity-driven aggregation. * Formulation optimization: Screen different formulation buffers (e.g., histidine, citrate) and pH levels (typically 5.0-7.0) to improve ADC stability. * Add excipients: Include stabilizers such as sugars (sucrose, trehalose) or surfactants (polysorbate 20/80) in the buffer to prevent aggregation. * Control quenching conditions: Add the quenching agent slowly while gently stirring. Ensure the pH of the final solution remains within the optimal range for ADC stability. |
| Incomplete quenching of unreacted maleimide | Insufficient quenching agent: The molar excess of the quenching agent may not be high enough to react with all the unreacted maleimide groups. Suboptimal reaction conditions: The pH, temperature, or incubation time may not be optimal for the quenching reaction. | * Increase molar excess of quenching agent: Use a higher molar excess (e.g., 50-fold) of the quenching agent. * Optimize reaction conditions: Ensure the pH is between 6.5 and 7.5 and increase the incubation time to 30 minutes. * Verify quenching completion: Use a quantitative method, such as a colorimetric assay or LC-MS, to confirm the absence of free maleimide groups before proceeding with purification.[13][14] |
| Inconsistent results between batches | Variability in antibody reduction: Inconsistent reduction of the antibody's disulfide bonds will result in a variable number of available thiol groups for conjugation.[3] Reagent quality: Degradation of the maleimide-linker or quenching agent stock solutions can lead to variability.[3] | * Precise control of reduction: Tightly control the concentration of the reducing agent, temperature, and incubation time during the antibody reduction step.[2] * Use fresh reagents: Prepare fresh solutions of the maleimide-linker and quenching agent for each conjugation reaction. |
Experimental Protocols
This section provides a generalized protocol for antibody conjugation and the subsequent quenching of unreacted maleimide. Note that optimization for your specific antibody and linker-payload is essential.
Protocol: Antibody Reduction, Conjugation, and Quenching
1. Antibody Reduction (for Cysteine Conjugation)
-
Objective: To reduce interchain disulfide bonds to generate free thiol groups for conjugation.
-
Procedure:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 5 mM EDTA, pH 7.2).
-
Add a calculated molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). A 10-100 fold molar excess is a common starting point.[2]
-
Incubate for 30-60 minutes at room temperature.[2]
-
If using a thiol-containing reducing agent like DTT, it must be removed prior to adding the maleimide-linker. This can be done using a desalting column or dialysis.[7] TCEP does not require removal.[7]
-
2. Maleimide-Linker Conjugation
-
Objective: To conjugate the maleimide-containing linker-payload to the reduced antibody.
-
Procedure:
-
Dissolve the maleimide-linker in a suitable organic solvent (e.g., DMSO or DMF) immediately before use.
-
Add the dissolved maleimide-linker to the reduced antibody solution. A 10 to 20-fold molar excess of the linker over the antibody is a common starting point.[5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5] Protect from light if the payload is light-sensitive.
-
3. Quenching of Unreacted Maleimide
-
Objective: To cap any unreacted maleimide groups.
-
Procedure:
4. Purification of the Antibody-Drug Conjugate
-
Objective: To remove excess linker-payload, quenching agent, and other small molecules.
-
Procedure:
-
Purify the ADC using a suitable method such as:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size, with the larger ADC eluting before the smaller, unreacted components.[6]
-
Dialysis: Removes small molecules by diffusion across a semi-permeable membrane.[6]
-
Tangential Flow Filtration (TFF): A rapid filtration method suitable for larger sample volumes.[6]
-
-
Visualizations
Experimental Workflow for Antibody Conjugation and Quenching
Caption: Workflow for antibody-drug conjugation including quenching.
Logical Relationship for Troubleshooting Low DAR
Caption: Troubleshooting logic for low drug-to-antibody ratio (DAR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. nbinno.com [nbinno.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. kinampark.com [kinampark.com]
- 13. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 14. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Duocarmycin ADC Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of duocarmycin antibody-drug conjugate (ADC) production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up duocarmycin ADC production?
A1: Scaling up duocarmycin ADC production presents several challenges stemming from the unique properties of both the monoclonal antibody (mAb) and the highly potent duocarmycin payload. Key hurdles include:
-
Maintaining Conjugation Efficiency and Consistency: Ensuring a consistent drug-to-antibody ratio (DAR) across different batch sizes is critical.[] Variations in reaction conditions can lead to either under-conjugation, reducing potency, or over-conjugation, which can increase aggregation and impact stability.[]
-
Managing Aggregation: Duocarmycin payloads are often hydrophobic, which increases the propensity for the ADC to aggregate, especially at higher concentrations required for large-scale production.[2][3][] Aggregation can lead to reduced efficacy, potential immunogenicity, and manufacturing losses.[5][6][7]
-
Purification Challenges: Removing unconjugated mAb, free payload-linker, and process-related impurities becomes more complex at a larger scale. The purification process must be robust and scalable to ensure a highly pure and homogenous final product.[8]
-
Stability Issues: Duocarmycin ADCs can be susceptible to degradation, including payload detachment or aggregation over time.[9] Formulation and storage conditions are critical for maintaining the integrity of the ADC.[6]
-
Handling of Highly Potent Compounds: Duocarmycins are extremely cytotoxic, requiring specialized facilities and handling procedures to ensure operator safety and prevent cross-contamination.[8][10]
Q2: Why is the Drug-to-Antibody Ratio (DAR) so critical for duocarmycin ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for any ADC, including those with duocarmycin payloads. It directly influences the therapeutic window of the drug. An optimal DAR, typically between 2 and 4, is sought to balance efficacy and safety.[]
-
Low DAR: Results in insufficient potency, as not enough cytotoxic payload is delivered to the target cancer cells.
-
High DAR: Can lead to several issues, including increased hydrophobicity and aggregation, reduced stability, and faster clearance from circulation.[9][11] This can also lead to off-target toxicities.
Q3: What are the main causes of aggregation during duocarmycin ADC production?
A3: Aggregation in duocarmycin ADC production is primarily driven by the increased hydrophobicity of the ADC following conjugation of the duocarmycin payload.[2][3][] Several factors during the manufacturing process can exacerbate this issue:
-
Hydrophobic Nature of the Payload: Duocarmycin and many linkers are hydrophobic, leading to intermolecular interactions between ADC molecules.[]
-
High Protein Concentration: Manufacturing at scale often requires higher concentrations of the mAb and ADC, which can promote aggregation.[3]
-
Use of Organic Solvents: Organic co-solvents, often required to dissolve the hydrophobic payload-linker, can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[5][12]
-
pH and Buffer Conditions: Suboptimal pH or buffer composition during the conjugation or purification steps can lead to conformational changes in the antibody, increasing its propensity to aggregate.[5]
-
Physical Stress: Processes such as mixing and tangential flow filtration (TFF) can introduce shear stress, potentially leading to aggregation.[13]
Troubleshooting Guides
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Symptoms:
-
Average DAR value is below the target range as determined by HIC-HPLC or Mass Spectrometry.
-
Significant batch-to-batch variability in DAR.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Antibody Reduction | Ensure complete and consistent reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and reaction time. Use fresh reducing agent solutions. |
| Hydrolysis of Maleimide (B117702) Linker | If using thiol-maleimide chemistry, ensure the pH of the conjugation buffer is maintained between 6.5 and 7.5 to minimize hydrolysis of the maleimide group.[14] Perform the conjugation reaction promptly after antibody reduction. |
| Suboptimal Molar Ratio of Payload-Linker | Optimize the molar ratio of the duocarmycin payload-linker to the antibody. A slight excess of the payload-linker is often required, but a large excess can lead to increased impurities. |
| Poor Solubility of Payload-Linker | Ensure the duocarmycin payload-linker is fully dissolved in a suitable organic co-solvent (e.g., DMSO, DMA) before adding it to the aqueous antibody solution.[15] Add the payload-linker solution slowly and with gentle mixing to avoid precipitation. |
| Inaccurate Protein Concentration Measurement | Verify the accuracy of the antibody concentration measurement using a reliable method such as UV-Vis spectroscopy (A280) before initiating the conjugation reaction. |
Issue 2: High Levels of Aggregation
Symptoms:
-
Greater than 5% high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC).
-
Visible precipitation or turbidity in the ADC solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity of the ADC | Consider using linkers with increased hydrophilicity (e.g., incorporating PEG moieties) to counteract the hydrophobicity of the duocarmycin payload. |
| High Concentration of Organic Co-solvent | Minimize the percentage of organic co-solvent used to dissolve the payload-linker. Screen different co-solvents to find one that is effective at a lower concentration.[12][16] |
| Suboptimal Formulation Buffer | Screen different buffer compositions, pH levels, and excipients (e.g., arginine, sucrose, polysorbate) to identify a formulation that minimizes aggregation and enhances stability.[17] |
| Process-Induced Stress | Optimize mixing speeds and flow rates during conjugation and purification to minimize shear stress. Consider using single-use systems to reduce potential nucleation sites for aggregation.[15] |
| High Protein Concentration During Conjugation | If feasible, perform the conjugation reaction at a lower antibody concentration to reduce the likelihood of intermolecular interactions. |
Data Presentation
Table 1: Representative Drug-to-Antibody Ratio (DAR) Distribution at Different Scales
| Scale | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR |
| Lab Scale (10 mg) | 10 | 45 | 35 | 8 | 2 | 2.8 |
| Pilot Scale (1 g) | 12 | 43 | 33 | 9 | 3 | 2.7 |
| Manufacturing Scale (100 g) | 15 | 40 | 30 | 10 | 5 | 2.6 |
Note: Data is illustrative and will vary based on the specific mAb, linker, payload, and process conditions.
Table 2: Typical Purity and Aggregation Levels Post-Purification
| Parameter | Lab Scale | Pilot Scale | Manufacturing Scale |
| Purity by HIC-HPLC (%) | >98 | >98 | >97 |
| Monomer Content by SEC-HPLC (%) | 98.5 | 97.0 | 95.5 |
| High Molecular Weight Species (%) | 1.0 | 2.5 | 4.0 |
| Low Molecular Weight Species (%) | 0.5 | 0.5 | 0.5 |
| Residual Free Payload-Linker (µg/mg) | <0.1 | <0.5 | <1.0 |
Note: Data is illustrative. Target specifications will depend on the specific product and its clinical development stage.
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of Duocarmycin
This protocol describes a general procedure for conjugating a duocarmycin payload with a maleimide linker to a monoclonal antibody via reduced interchain disulfide bonds.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Duocarmycin payload with a maleimide linker, dissolved in DMSO
-
Conjugation buffer: PBS with 5 mM EDTA, pH 7.0
-
Quenching reagent: N-acetylcysteine solution (100 mM)
-
Purification system (e.g., TFF or chromatography)
2. Procedure:
-
Antibody Preparation:
-
Thaw the mAb and exchange its buffer to the conjugation buffer using TFF or dialysis.
-
Adjust the mAb concentration to 10 mg/mL.
-
-
Antibody Reduction:
-
Add a 10-fold molar excess of TCEP to the mAb solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation Reaction:
-
Warm the duocarmycin-maleimide payload solution to room temperature.
-
Slowly add a 10-fold molar excess of the payload solution to the reduced mAb solution while gently stirring.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using TFF or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated payload, quenching reagent, and co-solvent.
-
Exchange the purified ADC into the final formulation buffer.
-
Protocol 2: Analysis of DAR by HIC-HPLC
This protocol outlines a method for determining the DAR distribution of a duocarmycin ADC using Hydrophobic Interaction Chromatography (HIC).[18][19][20]
1. Materials and Equipment:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0
-
ADC sample
2. Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC Method:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Maintain a flow rate of 0.8 mL/min.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species by dividing the individual peak area by the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100
-
Visualizations
Caption: Workflow for duocarmycin ADC production.
Caption: Decision tree for troubleshooting high aggregation.
Caption: Signaling pathway of duocarmycin-induced cell death.
References
- 2. biopharminternational.com [biopharminternational.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. susupport.com [susupport.com]
- 9. researchgate.net [researchgate.net]
- 10. escopharma.com [escopharma.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antigen-binding activity of monoclonal antibodies after incubation with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downstreamcolumn.com [downstreamcolumn.com]
- 16. Effect of organic solvents on the conformation and interaction of catalase and anticatalase antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Immunogenicity of PEGylated Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development and characterization of PEGylated Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of immunogenicity associated with PEGylated ADCs?
A1: While polyethylene (B3416737) glycol (PEG) is often considered a "stealth" polymer to reduce the immunogenicity of therapeutic proteins, it can paradoxically trigger an immune response.[1] This occurs through two primary pathways:
-
T-cell Dependent (TD) Pathway: PEGylated ADCs can be taken up by antigen-presenting cells (APCs), where the protein component is processed and presented to T-helper cells. This can lead to the activation of B-cells and the production of high-affinity anti-PEG IgG antibodies. This response is typically associated with immunological memory.
-
T-cell Independent (TI) Pathway: The repetitive structure of PEG can directly cross-link B-cell receptors on marginal zone B-cells, leading to the production of low-affinity anti-PEG IgM antibodies. This response is generally rapid and short-lived.[2]
The immunogenicity of PEGylated materials is often due to the PEG conjugates rather than PEG itself.[3] The nature of the conjugated material (protein, lipid, etc.) significantly influences the immunogenic response.[3]
Q2: What are the clinical implications of an immune response against PEGylated ADCs?
A2: The presence of anti-PEG antibodies, whether pre-existing or treatment-induced, can have significant clinical consequences:
-
Accelerated Blood Clearance (ABC) Phenomenon: Anti-PEG antibodies, particularly IgM, can bind to the PEGylated ADC, leading to its rapid clearance from circulation by macrophages, primarily in the liver and spleen.[2] This significantly reduces the ADC's half-life and therapeutic efficacy. The ABC phenomenon is characterized by an induction phase after the first dose and an effectuation phase upon subsequent administrations.[4]
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the ADC, anti-PEG antibodies can lead to decreased drug exposure at the tumor site and diminished anti-tumor activity.[2]
-
Hypersensitivity Reactions: In some cases, anti-PEG antibodies can mediate hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.[1] These reactions are often associated with the activation of the complement system.[5]
-
Pre-existing Antibodies: A significant portion of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food, and other products.[2] These pre-existing antibodies can mediate adverse effects upon the first dose of a PEGylated therapeutic.[5]
Q3: What factors influence the immunogenicity of a PEGylated ADC?
A3: Several factors related to the PEG polymer, the ADC itself, and patient-specific characteristics can influence the immunogenic potential:
| Factor | Influence on Immunogenicity | References |
| PEG Molecular Weight | Higher molecular weight PEGs (>20 kDa) are generally more immunogenic. | [2][6] |
| PEG Structure | Branched PEG structures may offer better immune shielding and be less immunogenic than linear PEGs. | [6] |
| PEG Terminus | The terminal functional group of PEG can impact immunogenicity. For example, replacing methoxy-PEG (mPEG) with hydroxy-PEG (OH-PEG) has been shown to reduce binding to pre-existing anti-PEG antibodies. | [1][7] |
| Carrier Protein | The immunogenicity of the antibody or protein carrier itself contributes significantly to the overall immunogenicity of the PEGylated conjugate. Non-human derived proteins are more likely to elicit a strong response. | [2][3] |
| PEGylation Density | A higher degree of PEGylation can sometimes better mask immunogenic epitopes on the protein surface, potentially reducing the immune response. | [1] |
| Linker Chemistry | The chemical linker used to attach PEG to the ADC can influence stability and exposure of immunogenic epitopes. Hydrophilic and stable linkers are generally preferred. | [][9] |
| Route of Administration | Intravenous administration is more likely to induce a systemic immune response, while subcutaneous injection may lead to a more localized reaction. | [10] |
| Dosing Regimen | The dose and frequency of administration can impact the development of anti-PEG antibodies. | [10] |
| Pre-existing Immunity | The presence of pre-existing anti-PEG antibodies in a patient can lead to a rapid and robust immune response upon the first exposure to a PEGylated ADC. | [2] |
Troubleshooting Guides
Problem 1: Rapid clearance of my PEGylated ADC is observed in preclinical in vivo studies.
This is a common manifestation of the Accelerated Blood Clearance (ABC) phenomenon, likely mediated by anti-PEG antibodies.
Troubleshooting Steps:
-
Screen for Anti-PEG Antibodies: The first step is to determine if anti-PEG antibodies are present in your animal model. This can be done using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Evaluate Dosing Interval: The ABC phenomenon is often dependent on the dosing interval, typically occurring with intervals between 5 to 21 days.[4] Consider altering the dosing schedule to see if this mitigates the rapid clearance.
-
Modify the PEG Structure:
-
Reduce PEG Molecular Weight: If using a high molecular weight PEG, consider switching to a lower molecular weight version (<20 kDa).
-
Change PEG Terminus: Evaluate the use of hydroxyl-PEG (OH-PEG) instead of methoxy-PEG (mPEG), as it may have lower affinity for pre-existing antibodies.[7]
-
Use Branched PEG: Branched PEG structures can provide more effective shielding of the protein core.
-
-
Consider Alternative Polymers: If modifications to PEG are insufficient, explore the use of alternative hydrophilic polymers with lower immunogenicity, such as polysarcosine (PSar), poly(2-oxazoline)s (POx), or polypeptides.[11][12][13]
-
Immunomodulatory Approaches: For highly immunogenic ADCs, co-administration of an immunosuppressive agent could be considered in a research setting, although this has clinical implications.
Problem 2: High background or false positives are observed in my anti-PEG antibody ELISA.
High background and false positives in an anti-PEG ELISA can be due to several factors related to the assay design and execution.
Troubleshooting Steps:
-
Optimize Blocking Conditions: Insufficient blocking of the ELISA plate can lead to non-specific binding. Experiment with different blocking agents (e.g., increasing the concentration of BSA or using a different blocking buffer).
-
Check for Matrix Effects: Components in the serum or plasma samples can interfere with the assay. Perform spike-and-recovery experiments to assess matrix effects. Consider using a more complex sample diluent that better mimics the sample matrix.
-
Confirm Specificity with Competition Assays: To ensure that the signal is specific to anti-PEG antibodies, perform a competition assay. Pre-incubate the samples with an excess of free PEG; a significant reduction in the signal confirms specificity.[5]
-
Evaluate Detection Reagents: Non-specific binding of the secondary antibody can be a source of high background. Ensure the secondary antibody is highly cross-adsorbed and used at the optimal dilution.
-
Proper Washing Technique: Inadequate washing between steps is a common cause of high background. Increase the number of wash cycles and ensure complete removal of the wash buffer.
Experimental Protocols
Protocol: Anti-PEG Antibody Detection by ELISA (Direct Binding Assay)
This protocol provides a general framework for a direct binding ELISA to detect anti-PEG antibodies in serum or plasma samples.
Materials:
-
High-binding 96-well ELISA plates
-
PEGylated protein (for coating)
-
Phosphate-Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
Sample diluent (e.g., 1% BSA in PBST)
-
Serum or plasma samples
-
Positive control (anti-PEG monoclonal antibody)
-
Negative control (serum from naive animals)
-
HRP-conjugated secondary antibody (specific for the species being tested, e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating:
-
Dilute the PEGylated protein to 2-5 µg/mL in PBS.
-
Add 100 µL of the coating solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of PBST per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with PBST.
-
-
Sample Incubation:
-
Prepare serial dilutions of your samples, positive control, and negative control in sample diluent. A starting dilution of 1:100 is common.
-
Add 100 µL of the diluted samples and controls to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in sample diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with PBST.
-
-
Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Reading:
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
A sample is considered positive if its absorbance is significantly higher than the mean of the negative controls (e.g., mean + 3 standard deviations).
-
For quantitative analysis, a standard curve can be generated using a known concentration of an anti-PEG antibody.
Visualizations
Caption: Mechanisms of PEGylated ADC Immunogenicity and Clinical Consequences.
Caption: Troubleshooting Workflow for Unexpected In Vivo Performance of PEGylated ADCs.
References
- 1. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
- 6. google.com [google.com]
- 7. biorxiv.org [biorxiv.org]
- 9. adcreview.com [adcreview.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.curapath.com [blog.curapath.com]
- 13. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
Technical Support Center: Optimizing Linker Length for Improved ADC Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for improved Antibody-Drug Conjugate (ADC) performance.
Troubleshooting Guides
Issue 1: Suboptimal ADC Efficacy in Preclinical Models
Question: Our ADC with a novel linker shows good in vitro potency but poor in vivo efficacy. What aspects of the linker length should we investigate?
Answer:
Poor in vivo efficacy despite good in vitro potency often points to suboptimal pharmacokinetic (PK) properties of the ADC, which can be significantly influenced by the linker. Here’s a systematic approach to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps | Rationale |
| Rapid Clearance/Short Half-Life | Increase Linker Length with Hydrophilic Spacers (e.g., PEG): Synthesize and evaluate ADCs with longer polyethylene (B3416737) glycol (PEG) linkers (e.g., PEG8, PEG12, PEG24). | Longer hydrophilic linkers increase the hydrodynamic radius of the ADC, which can reduce renal clearance and lead to a longer plasma half-life. This increased circulation time allows for greater tumor accumulation.[1] |
| Linker Instability | Assess Linker Stability in Plasma: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) and analyze for premature payload release over time using techniques like LC-MS. | The linker must be stable enough to keep the payload attached to the antibody in circulation to prevent off-target toxicity and ensure the payload reaches the target cells. |
| Steric Hindrance | Evaluate Linkers of Varying Lengths: If the linker is too short, it may not provide enough space for the payload to interact effectively with its intracellular target upon release. Conversely, a very long linker might hinder ADC-antigen binding or internalization. | An optimal linker length provides a balance between payload accessibility and maintaining the antibody's binding affinity. |
| Inefficient Payload Release | Modify Linker Chemistry for Optimal Cleavage: If using a cleavable linker, ensure the cleavage site is accessible to the relevant enzymes (e.g., cathepsins in the lysosome). The length of the linker can influence the presentation of the cleavage site. | The linker must be designed to efficiently release the payload within the target cell to exert its cytotoxic effect. |
Issue 2: High Levels of ADC Aggregation
Question: We are observing significant aggregation with our ADC, particularly with a high drug-to-antibody ratio (DAR). How can we address this by modifying the linker?
Answer:
ADC aggregation is a common challenge, often driven by the hydrophobicity of the payload and linker. Aggregation can lead to reduced efficacy, increased immunogenicity, and manufacturing difficulties. Modifying the linker is a key strategy to mitigate this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps | Rationale |
| High Hydrophobicity of Linker-Payload | Incorporate Hydrophilic Linkers: Utilize linkers containing hydrophilic moieties such as PEG. Increasing the length of the PEG chain (e.g., from PEG4 to PEG12 or PEG24) can further enhance hydrophilicity. | Hydrophilic linkers can "shield" the hydrophobic payload, reducing intermolecular hydrophobic interactions that lead to aggregation. This allows for higher DARs without compromising solubility. |
| Suboptimal Linker Architecture | Explore Branched or Multi-Arm Linkers: Instead of a single long linear linker, consider branched linkers that can create a more hydrophilic microenvironment around the payload. | Branched linkers can provide a more effective hydrophilic shield compared to linear linkers of the same molecular weight. |
| Inappropriate Conjugation Chemistry | Optimize Conjugation Site and Chemistry: The site of conjugation on the antibody can influence the overall hydrophobicity profile of the ADC. Site-specific conjugation methods can lead to more homogeneous and less aggregation-prone ADCs. | Careful selection of conjugation sites can prevent the introduction of hydrophobic patches in aggregation-prone regions of the antibody. |
Frequently Asked Questions (FAQs)
Q1: What is the general impact of increasing PEG linker length on ADC pharmacokinetics?
A1: Generally, increasing the length of a PEG linker in an ADC leads to a longer plasma half-life and reduced clearance.[1] This is because the hydrophilic PEG chain increases the hydrodynamic size of the ADC, which limits its renal filtration. Furthermore, the PEG moiety can shield the ADC from uptake by the reticuloendothelial system. However, there is often a point of diminishing returns, where further increasing the PEG length does not result in a significant improvement in pharmacokinetics.[1]
Q2: How does linker length affect the in vitro cytotoxicity of an ADC?
A2: The effect of linker length on in vitro cytotoxicity can be complex. In some cases, shorter linkers may lead to higher in vitro potency.[1] Conversely, very long linkers can sometimes cause a decrease in in vitro cytotoxicity.[1] This may be due to steric hindrance affecting the payload's interaction with its target or a slower release rate of the payload from the linker. It is crucial to find a balance where the linker is long enough to confer favorable pharmacokinetic properties without compromising the cytotoxic activity of the payload.
Q3: Can the linker length influence the "bystander effect" of an ADC?
A3: Yes, the linker design is a critical determinant of the bystander effect, which is the ability of a released payload to kill neighboring antigen-negative tumor cells. For the bystander effect to occur, the payload must be able to cross the cell membrane after it is released. The linker plays a role in this by influencing the properties of the released payload. While the hydrophobicity of the payload itself is a major factor, the remnants of a cleaved linker can affect the overall charge and polarity of the released species. A linker that, upon cleavage, leaves a charged or highly polar remnant attached to the payload can hinder its ability to diffuse across cell membranes, thereby reducing the bystander effect. The length and composition of the linker can influence the proximity of the released payload to the cell membrane and the nature of the cleaved fragment.
Q4: Are there general guidelines for selecting the optimal linker length?
A4: While there is no one-size-fits-all answer, some general principles can guide the selection of linker length:
-
For highly hydrophobic payloads: Longer, more hydrophilic linkers (e.g., PEG12 or longer) are often necessary to prevent aggregation and improve pharmacokinetics.
-
To enhance in vivo efficacy: Intermediate to long linkers (e.g., PEG8-PEG24) often show improved in vivo performance due to better PK properties.[1]
-
To maintain high in vitro potency: Shorter linkers (e.g., PEG2-PEG4) may be preferred, but this needs to be balanced with in vivo stability and efficacy.[1]
Ultimately, the optimal linker length is a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity, and it must be determined empirically for each specific ADC.
Data Presentation
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics (PK)
| Linker Length | General Impact on PK | Suitability |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life.[1] | May be suitable for payloads that do not require prolonged exposure. |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of PK improvement.[1] | Represents a balanced approach for many ADCs.[1] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[1] | Beneficial for miniaturized ADCs or when maximum exposure is required.[1] |
Table 2: Impact of PEG Linker Length on ADC In Vitro and In Vivo Performance
| Linker Length | In Vitro Cytotoxicity | In Vivo Efficacy | Key Considerations |
| Short (e.g., PEG2-PEG4) | May retain higher potency.[1] | Can lead to reduced efficacy due to rapid clearance.[1] | Favorable for initial potency but may lack in vivo stability. |
| Intermediate (e.g., PEG8-PEG12) | May have a moderate impact on potency.[1] | Often shows a significant improvement in efficacy.[1] | Often provides the best balance between potency and PK/efficacy. |
| Long (e.g., PEG24, 4kDa, 10kDa) | Can lead to a more substantial reduction in cytotoxicity.[1] | Can lead to the highest efficacy, especially for certain targets.[1] | The reduction in in vitro potency must be weighed against the potential for superior in vivo performance. |
Experimental Protocols
Protocol 1: Synthesis of ADCs with Varying PEG Linker Lengths
This protocol provides a general workflow for the synthesis of ADCs with different PEG linker lengths for comparative studies.
1. Materials:
- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).
- Reducing agent (e.g., TCEP) for cysteine conjugation.
- A panel of maleimide-activated linker-payloads with varying PEG chain lengths (e.g., Maleimide-PEG4-Payload, Maleimide-PEG8-Payload, Maleimide-PEG12-Payload).
- Quenching reagent (e.g., N-acetylcysteine).
- Purification columns (e.g., size-exclusion chromatography - SEC).
2. Procedure:
- Antibody Reduction (for Cysteine Conjugation):
- Incubate the mAb with a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds and expose free sulfhydryl groups.
- Conjugation Reaction:
- Set up parallel reactions for each PEG linker length.
- Add the maleimide-activated linker-payload to the reduced antibody solution at a specific molar ratio.
- Incubate the reaction at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).
- Quenching:
- Add a molar excess of the quenching reagent to cap any unreacted maleimide (B117702) groups.
- Purification:
- Purify the ADC from unconjugated linker-payload and other reagents using SEC.
- Characterization:
- Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC).
- Assess the level of aggregation by SEC.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of ADCs with different linker lengths using a cell-based assay.
1. Materials:
- Target cancer cell line expressing the antigen of interest.
- Cell culture medium and supplements.
- ADCs with varying linker lengths.
- Cell viability reagent (e.g., MTT, CellTiter-Glo®).
- 96-well plates.
2. Procedure:
- Cell Seeding:
- Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- ADC Treatment:
- Prepare serial dilutions of each ADC construct.
- Treat the cells with the diluted ADCs and incubate for a specific period (e.g., 72-96 hours).
- Viability Assessment:
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Analysis:
- Measure the absorbance or luminescence using a plate reader.
- Plot cell viability against ADC concentration to determine the IC50 value for each ADC.
Visualizations
Caption: Experimental workflow for optimizing ADC linker length.
Caption: Relationship between linker length and ADC properties.
References
Technical Support Center: ADC Purification by HIC
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugate (ADC) purification using Hydrophobic Interaction Chromatography (HIC).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I seeing poor resolution or co-elution of my Drug-to-Antibody Ratio (DAR) species?
Answer: Poor resolution is a common issue in HIC and can stem from several factors related to the mobile phase, gradient, or stationary phase. The goal is to optimize conditions to enhance the separation between ADC species with different hydrophobicities.[1]
Potential Causes & Solutions:
-
Suboptimal Gradient Steepness: A gradient that is too steep will cause species to elute too closely together. Conversely, a shallow gradient can lead to broad peaks.
-
Solution: Decrease the gradient slope (i.e., run the gradient over a longer time or a smaller change in salt concentration per column volume). This is often the most critical parameter for improving selectivity between DAR species.[2] For known impurities, switching from a linear to a step gradient can significantly improve separation and efficiency.[2][3]
-
-
Incorrect Salt Concentration or Type: The type and concentration of salt in the mobile phase directly impact protein retention and selectivity.[4]
-
Solution: Screen different salts from the Hofmeister series. Ammonium (B1175870) sulfate (B86663) is most common, but sodium chloride or sodium acetate (B1210297) can alter selectivity.[4][5] Ensure the initial salt concentration is high enough for binding but not so high that it causes aggregation.[3] Lower initial salt concentrations can sometimes improve the separation of early-eluting peaks.[6]
-
-
Inappropriate Stationary Phase: The hydrophobicity of the column chemistry (e.g., Butyl, Phenyl, Ether) may not be optimal for your specific ADC.
-
Solution: Screen columns with different ligands. A less hydrophobic column may prevent irreversible binding of high-DAR species, while a more hydrophobic column might be needed to retain low-DAR species.
-
-
Suboptimal pH: Mobile phase pH affects the surface charge of the ADC, which can alter its hydrophobic character and interaction with the stationary phase.[4][6]
-
Solution: Evaluate a pH range, typically between 6.0 and 7.5. Hydrophobic interactions are often stronger when the mobile phase pH is close to the protein's isoelectric point.[4]
-
Q2: My ADC recovery is low, especially for higher DAR species. What can I do?
Answer: Low recovery is typically caused by overly strong hydrophobic interactions between the highly hydrophobic, high-DAR species and the stationary phase, leading to irreversible binding.[2][7]
Potential Causes & Solutions:
-
Excessive Hydrophobic Interaction: High-DAR species are very hydrophobic and can bind too tightly to the column.
-
Solution 1: Add Organic Modifiers: Incorporate a low percentage (e.g., 5-15%) of an organic solvent like isopropanol (B130326) (IPA) or acetonitrile (B52724) (ACN) into the low-salt elution buffer (Mobile Phase B).[3][6] This disrupts strong hydrophobic interactions and facilitates the elution of highly retained species.[6]
-
Solution 2: Change Salt Type: Switch to a "weaker" salt (e.g., from ammonium sulfate to sodium chloride). Weaker salts reduce the salting-out effect, decrease retention, and may improve recovery.[7]
-
Solution 3: Use a Less Hydrophobic Column: If recovery issues persist, try a column with a less hydrophobic ligand (e.g., switch from a Butyl to a Propyl or Ether-based phase).
-
-
On-Column Aggregation/Precipitation: The high salt concentrations used in the binding buffer can sometimes cause the ADC to aggregate or precipitate on the column.[3]
Q3: I'm observing sample precipitation upon adding the high-salt binding buffer. How can I prevent this?
Answer: Precipitation occurs when the high salt concentration reduces the solubility of the ADC, a common challenge in HIC method development.[3]
Potential Causes & Solutions:
-
Salt Concentration Exceeds Solubility Limit: The initial salt concentration required for binding is too high for the ADC to remain in solution.
-
Solution 1: Optimize Loading Conditions: Methodically determine the maximum salt concentration your ADC can tolerate. This can be done via a load solubility screening study before chromatographic runs.[8] The sample should ideally be dissolved in the same buffer used for column equilibration and loading.
-
Solution 2: Use Salt Mixtures: In some cases, using a combination of two salting-out salts can maintain protein solubility while increasing the dynamic binding capacity.[9]
-
Solution 3: Adjust pH: The solubility of proteins is often lowest near their isoelectric point. Adjusting the pH away from the pI may increase solubility in high-salt conditions.
-
Q4: My chromatogram shows broad or tailing peaks. What is the cause?
Answer: Peak broadening or tailing can indicate a range of issues, from on-column phenomena to problems with the HPLC system itself.[1][10]
Potential Causes & Solutions:
-
Sample Heterogeneity: The ADC sample itself may be highly heterogeneous, containing multiple positional isomers for a given DAR value, which can appear as a single broad peak.
-
Solution: This is an intrinsic property of some ADCs. While complete separation may not be possible, optimizing the gradient steepness can help sharpen the peaks corresponding to each DAR group.
-
-
Secondary Interactions: Unwanted ionic or other interactions between the ADC and the stationary phase can cause peak tailing.
-
Solution: Adjusting the pH or the salt concentration of the mobile phase can help minimize these interactions.
-
-
On-Column Aggregation: The ADC may be aggregating during the separation process.
-
Solution: Try adding a small amount of an organic modifier to the mobile phase or reducing the initial salt concentration. Ensure the column temperature is optimized, as temperature can affect both hydrophobic interactions and protein stability.[3]
-
-
System/Column Issues: Problems like high system dispersion (excessive tubing volume), column contamination, or column aging can lead to poor peak shape.[1][11]
-
Solution: Ensure all fittings are secure and use tubing with appropriate inner diameters. If the column is old or contaminated, perform a cleaning procedure as recommended by the manufacturer or replace the column.[11]
-
Data Presentation: HIC Mobile Phase Parameters
The selection of mobile phase components is critical for a successful HIC separation. The table below summarizes key parameters and their typical starting points for method development.
| Parameter | Common Components / Range | Primary Effect on Separation | Optimization Notes |
| Salt Type | Ammonium Sulfate, Sodium Chloride, Sodium Acetate | Retention & Selectivity | Ammonium sulfate is a strong "salting-out" agent promoting strong retention.[4][5] Weaker salts like NaCl may require higher concentrations for equivalent retention but can alter selectivity.[7] |
| Initial Salt Conc. | 1.0 M - 2.5 M | Retention | Must be high enough to ensure the ADC binds to the column but low enough to prevent precipitation.[3][6] |
| Mobile Phase pH | 6.0 - 7.5 | Retention & Selectivity | Affects the surface charge of the ADC.[6] Hydrophobic interactions are typically stronger near the protein's pI.[4] |
| Organic Modifier | Isopropanol (IPA), Acetonitrile (ACN) | Elution Strength & Recovery | Adding 5-20% to the elution buffer (Mobile Phase B) helps elute highly hydrophobic species and improve recovery.[3][6][7] |
| Gradient Type | Linear or Step | Resolution & Throughput | Linear gradients are used for method development and resolving complex mixtures.[3] Step gradients are ideal for purifying known species and increasing throughput.[2] |
Experimental Protocols
Generic Protocol for HIC Method Development for ADCs
This protocol provides a systematic approach to developing a robust HIC method for ADC analysis.[4][12]
1. Materials & Mobile Phase Preparation:
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 6.8. Filter through a 0.22 µm filter to remove salt crystals.[13]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 6.8. Optional: Add 10% (v/v) Isopropanol to improve recovery.[6]
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase B. To prepare the loading sample, add Mobile Phase A to adjust the final salt concentration to the desired starting condition (e.g., 1.0 M Ammonium Sulfate). Centrifuge to remove any precipitate before injection.[8]
2. Chromatographic Conditions:
-
Column: Start with a standard HIC column (e.g., Butyl or Phenyl phase, 4.6 x 100 mm).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm (for the antibody) and at a wavelength specific to the cytotoxic drug, if applicable.
3. Method Execution (Scouting Gradient):
-
Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 100% Mobile Phase A or a mix of A and B) for at least 5-10 column volumes.
-
Injection: Inject 10-50 µg of the prepared ADC sample.
-
Gradient Elution: Perform a linear gradient from the starting salt concentration to zero salt (100% Mobile Phase B) over 30-60 minutes.
-
Wash & Re-equilibration: Wash the column with 100% Mobile Phase B for 5 column volumes, followed by re-equilibration at the starting conditions.
4. Optimization:
-
Based on the scouting run, adjust the gradient slope to improve the resolution of DAR species.[2]
-
If recovery is low, add or increase the percentage of organic modifier in Mobile Phase B.[6]
-
If resolution is still poor, screen different salt types (e.g., NaCl) or different column chemistries.[4]
Visualizations
Logical Relationships in HIC Method Development
The following diagram illustrates how key experimental parameters influence the outcome of an ADC separation by HIC.
General Troubleshooting Workflow for Poor HIC Resolution
This workflow provides a logical sequence of steps to diagnose and solve poor peak resolution in HIC for ADCs.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. Hydrophobic interaction chromatography in dual salt system increases protein binding capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
impact of organic solvent on ADC stability during conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of organic solvents on Antibody-Drug Conjugate (ADC) stability during the conjugation process.
Troubleshooting Guides
Issue 1: ADC Aggregation Upon Addition of Organic Solvent
Question: We are observing significant aggregation and precipitation of our ADC immediately after adding the organic solvent containing the linker-payload. What are the potential causes and how can we mitigate this?
Answer:
This is a common issue arising from the hydrophobic nature of many linker-payloads and the sensitivity of the antibody to the organic solvent. The introduction of an organic co-solvent, while necessary for solubilizing the linker-payload, can disrupt the stability of the antibody, leading to aggregation.[1][2][3]
Potential Causes:
-
High Concentration of Organic Solvent: Exceeding the antibody's tolerance for the organic solvent can lead to denaturation and subsequent aggregation.[4][5]
-
Hydrophobicity of the Linker-Payload: Highly hydrophobic linker-payloads can induce aggregation upon conjugation by creating hydrophobic patches on the antibody surface.[2][3][6]
-
Local High Concentration of Solvent: Improper mixing can lead to localized high concentrations of the organic solvent, causing antibody precipitation.
-
Buffer Conditions: Suboptimal pH or low ionic strength of the conjugation buffer can reduce antibody stability and increase susceptibility to aggregation.[2]
Troubleshooting Steps:
-
Optimize Organic Solvent Concentration:
-
Start with a lower concentration of the organic co-solvent (e.g., 5% v/v) and titrate upwards to find the optimal concentration that maintains linker-payload solubility without causing significant aggregation.[7]
-
Consider the specific solvent being used, as antibodies have varying tolerances. For example, some studies suggest DMSO may be less prone to causing aggregation compared to DMF under certain conditions.[8]
-
-
Improve Mixing:
-
Add the organic solvent solution drop-wise to the antibody solution under gentle and constant stirring. This prevents localized high concentrations of the solvent.
-
-
Adjust Buffer Conditions:
-
Ensure the pH of the conjugation buffer is optimal for both the conjugation reaction and antibody stability (typically pH 6.5-8.0).[4]
-
Evaluate the ionic strength of the buffer. While high salt can sometimes increase hydrophobic interactions, for some antibodies, a certain salt concentration is required for stability.[6]
-
-
Consider a More Hydrophilic Linker:
-
If possible, utilizing a more hydrophilic linker, such as one incorporating polyethylene (B3416737) glycol (PEG) moieties, can improve the solubility of the linker-payload and the resulting ADC, thereby reducing aggregation.[4]
-
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Question: Our final ADC product has a lower than expected or highly variable Drug-to-Antibody Ratio (DAR). Could the organic solvent be a contributing factor?
Answer:
Yes, the organic solvent can significantly impact the DAR. The primary role of the co-solvent is to ensure the linker-payload is fully solubilized and available to react with the antibody. Poor solubility can lead to inefficient conjugation.
Potential Causes:
-
Insufficient Linker-Payload Solubility: If the concentration of the organic solvent is too low, the hydrophobic linker-payload may not be fully dissolved, leading to a lower effective concentration and consequently a lower DAR.[4]
-
ADC Precipitation: If the organic solvent concentration is too high, it may cause the partially conjugated ADC to precipitate out of solution, preventing further conjugation and resulting in a lower average DAR in the final soluble product.[6]
-
Solvent-Induced Conformational Changes: The organic solvent could induce subtle conformational changes in the antibody, affecting the accessibility of the target residues (e.g., cysteines or lysines) for conjugation.[9][10]
Troubleshooting Steps:
-
Optimize Co-solvent Concentration:
-
Carefully screen a range of co-solvent concentrations to find a balance between linker-payload solubility and ADC stability. The goal is to maximize the concentration of soluble, reactive linker-payload without causing ADC aggregation.
-
-
Pre-dissolve the Linker-Payload:
-
Ensure the linker-payload is completely dissolved in the organic solvent before adding it to the antibody solution. Sonication or gentle heating may be required, but ensure the linker-payload is stable under these conditions.
-
-
Control Reaction Parameters:
-
Optimize other reaction parameters such as temperature and reaction time, as these can also influence conjugation efficiency.[4]
-
-
Analytical Characterization:
-
Use appropriate analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) to monitor the progress of the conjugation reaction and to accurately determine the DAR.[6][][12] Organic modifiers are often used in the mobile phases of these methods to ensure proper elution and separation of ADC species.[6][]
-
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used organic solvents in ADC conjugation and what are their typical concentration ranges?
A1: The most common aqueous-miscible organic solvents used are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and Propylene Glycol (PG).[3][13][14] The typical concentration range is between 5% and 20% (v/v), but the optimal concentration is highly dependent on the specific antibody, linker-payload, and conjugation chemistry.[7][15] It is crucial to empirically determine the optimal percentage for each specific ADC.
Q2: How does the choice of organic solvent affect the stability of the final ADC product?
A2: The organic solvent can have a lasting impact on the stability of the purified ADC. Exposure to organic solvents can cause irreversible conformational changes in the antibody, potentially leading to increased aggregation propensity, reduced thermal stability, and altered antigen-binding affinity over time.[9][10][16] Therefore, it is essential to minimize the concentration of the organic solvent and the exposure time during conjugation. The choice of solvent matters; for instance, some studies have shown that DMSO may have a lesser impact on protein aggregation compared to DMF in certain contexts.[8]
Q3: Can organic solvents affect the analytical characterization of ADCs?
A3: Yes, organic solvents are often a key component of the analytical methods used to characterize ADCs.
-
Size Exclusion Chromatography (SEC): An organic modifier (e.g., 10-15% isopropanol (B130326) or acetonitrile) may be added to the mobile phase to reduce non-specific hydrophobic interactions between the ADC and the SEC column, which can otherwise lead to poor peak shape and inaccurate aggregation measurements.[6][17][18]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique, which is often used for DAR analysis of reduced and deglycosylated ADCs, relies on a gradient of organic solvent (typically acetonitrile) at low pH to elute the different species.[6][12][19] These denaturing conditions can affect the ADC structure during analysis.[19]
-
Hydrophobic Interaction Chromatography (HIC): While HIC itself does not typically use organic solvents in the mobile phase, the hydrophobicity imparted by the linker-payload, which necessitates the use of organic solvents during conjugation, is what allows for the separation of different DAR species by HIC.[]
Q4: Are there any concerns with using organic solvents in a manufacturing setting, particularly with single-use systems?
A4: Yes, in a manufacturing setting, the use of organic solvents with single-use systems (SUS) raises concerns about extractables and leachables (E&L).[5][20] These are chemical compounds that can migrate from the plastic components of the SUS into the product solution. It is crucial to perform E&L studies with the specific organic solvents and concentrations used in the process to ensure that no harmful substances are introduced into the final drug product.[20]
Quantitative Data Summary
Table 1: Impact of Organic Solvents on ADC and Antibody Properties
| Organic Solvent | Concentration | Protein/ADC | Effect | Reference |
| Dimethylformamide (DMF) | 5-40% | Monoclonal Antibodies (IgG2a) | Increased antigen-binding affinity (2-6 fold) | [9][10] |
| Dimethylformamide (DMF) | ~20% | Mylotarg® (ADC) | Exacerbated aggregation | [15] |
| Dimethyl Sulfoxide (DMSO) | 5% (v/v) | Antibody | Caused aggregation | [7] |
| Dimethyl Sulfoxide (DMSO) | 10-20% | Antibody | No effect on antibody reaction in an ELISA | [21] |
| Ethanol | 20% (v/v) | Potato Proteins | Decreased denaturation temperature | [22] |
| Ethanol | 5-20% | Protein | Ineffective for protein separation from MEP resin | [23] |
| Isopropanol | 5% | ADC mimic | Incomplete recovery and poor peak shape in SEC | [18] |
| Isopropanol | 10% | ADC mimic | Improved peak shape and recovery in SEC | [18] |
| Acetonitrile (B52724) | 15% | Antibody | Used to overcome non-specific effects in chromatography | [6] |
Experimental Protocols
Protocol 1: Assessing ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8 (with or without 10-15% isopropanol or acetonitrile as an organic modifier if needed to improve peak shape).
Methodology:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase for a sufficient time to allow for the elution of the monomer, aggregates, and any fragments.
-
Monitor the eluent at 280 nm.
-
Integrate the peak areas of the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
Protocol 2: Determining Average DAR by Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the average DAR of a cysteine-linked ADC by analyzing its reduced light and heavy chains.
Materials:
-
ADC sample
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
RP-HPLC column (e.g., Agilent PLRP-S)
-
LC-MS system (UHPLC coupled to a Q-TOF mass spectrometer)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Methodology:
-
ADC Reduction:
-
To 50 µg of ADC (at 1 mg/mL), add a stock solution of DTT to a final concentration of 50 mM.
-
Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.[12]
-
-
RP-HPLC Separation:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 20% to 60% B over 20-30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector (280 nm) and the mass spectrometer.
-
Identify the peaks corresponding to the light chain (LC), light chain with one drug (LC-D1), heavy chain (HC), and heavy chain with one drug (HC-D1).
-
Calculate the relative abundance of each species from the UV chromatogram's peak areas.
-
Calculate the average DAR using the following formula: DAR = (Area(LC-D1) * 1 + Area(HC-D1) * 1) / (Area(LC) + Area(LC-D1) + Area(HC) + Area(HC-D1)) (This is a simplified example; the exact formula will depend on the specific ADC and its fragmentation pattern). A more precise calculation can be performed using the deconvoluted mass spectra.[12][24]
-
Visualizations
Caption: A generalized workflow for ADC conjugation, highlighting the introduction of the organic solvent.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. repligen.com [repligen.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antigen-binding activity of monoclonal antibodies after incubation with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of residual solvents in antibody drug conjugates using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Solvent SEC for ADC Surrogates - Phenomenex [phenomenex.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 20. downstreamcolumn.com [downstreamcolumn.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
Validation & Comparative
A Head-to-Head Comparison: Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA vs. MMAE-based ADCs in Oncology Research
A detailed analysis of two prominent antibody-drug conjugate (ADC) platforms reveals distinct efficacy and mechanistic profiles, offering researchers critical insights for targeted cancer therapy development. This guide provides a comprehensive comparison of ADCs utilizing the DNA-alkylating agent Seco-Duocarmycin SA with a cleavable linker system and those employing the microtubule inhibitor Monomethyl Auristatin E (MMAE).
In the rapidly evolving landscape of targeted cancer therapeutics, antibody-drug conjugates (ADCs) represent a leading modality, combining the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic payloads. The choice of linker and payload is paramount to the success of an ADC, dictating its stability, potency, and overall therapeutic index. This guide delves into a comparative analysis of two distinct and widely utilized ADC platforms: one featuring the Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA linker-payload and the other based on the well-established MMAE payload, typically linked via a valine-citrulline (vc) cleavable linker.
Duocarmycins, including the seco-Duocarmycin SA payload, are a class of highly potent DNA-alkylating agents. Their mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, leading to DNA damage and apoptotic cell death.[1][2] The Mal-PEG4-VC-PAB-DMEA linker is a sophisticated system designed for controlled drug release. The maleimide (B117702) group allows for site-specific conjugation to the antibody, while the PEG4 spacer enhances solubility. The valine-citrulline (VC) peptide is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the payload within the cancer cell.[3]
In contrast, Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that disrupts cellular division by inhibiting tubulin polymerization.[4][5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The valine-citrulline (vc) linker is also commonly employed with MMAE, facilitating its release inside the target cell upon enzymatic cleavage.[4]
Quantitative Performance Analysis
To provide a clear comparison of the two platforms, the following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The data below, collated from multiple studies, showcases the in vitro cytotoxicity of HER2-targeted ADCs featuring either a duocarmycin-based payload (SYD985) or an MMAE-based payload against various breast cancer cell lines with different HER2 expression levels.
| Cell Line | HER2 Status | Duocarmycin-based ADC (SYD985) IC50 (µg/mL) | MMAE-based ADC (T-DM1) IC50 (µg/mL) | MMAE-based ADC (hertuzumab-vcMMAE) IC50 (ng/mL) |
| SK-BR-3 | 3+ | 0.06 | ~0.01 - 0.05 | - |
| BT-474 | 3+ | 0.06 - 0.15 | ~0.01 - 0.05 | - |
| NCI-N87 | 3+ | - | - | 95.3 |
| HCC1954 | 3+ | - | ~0.01 - 0.05 | - |
| SK-OV-3 | 2+ | - | - | - |
| MDA-MB-361 | 2+ | - | ~0.1 - 0.5 | - |
| MDA-MB-453 | 2+ | - | - | - |
| JIMT-1 | 2+ | - | ~1 - 5 | - |
| BGC-823 | Negative | - | - | No significant inhibition |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][6][7][8] T-DM1 is a well-characterized MMAE-based ADC. Hertuzumab-vcMMAE is another HER2-targeted MMAE ADC.
Table 2: In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) is a key measure of an ADC's effectiveness in a living organism. The following data is from a head-to-head study comparing a duocarmycin-based ADC (anti-PSMA-D2B-duocarmycin) and an MMAE-based ADC (anti-PSMA-D2B-MMAE) in a prostate cancer xenograft model.
| Treatment Group | Dose | Tumor Doubling Time (days) | Median Survival (days) |
| Vehicle (PBS) | - | 3.5 ± 0.5 | 13 |
| Duocarmycin ADC (DAR 2) | 1 mg/kg | Not significantly different from vehicle | Not significantly different from vehicle |
| Duocarmycin ADC (DAR 4) | 1 mg/kg | Not significantly different from vehicle | Not significantly different from vehicle |
| MMAE ADC (DAR 2) | 1 mg/kg | 5.2 ± 1.8 | 20 |
| MMAE ADC (DAR 4) | 1 mg/kg | 9.2 ± 2.1 | 29 |
Data from a study by van der Kerkhof et al. (2018).[9][10] DAR: Drug-to-Antibody Ratio.
Table 3: Comparative Pharmacokinetics in Rats
Pharmacokinetic (PK) parameters determine the absorption, distribution, metabolism, and excretion of a drug. The following table presents a summary of key PK parameters for duocarmycin and MMAE-based ADCs in rats.
| ADC Type | Parameter | Value |
| Duocarmycin-based | ||
| seco-DUBA (Payload) | Clearance | 17 L/(h·kg) |
| Terminal Half-life | 1.1 h | |
| MMAE-based | ||
| T-DM1 (ADC) | Clearance (Total Antibody) | 5.45 ± 1.98 mL/day/kg |
| Terminal Half-life (Total Antibody) | 6.47 ± 2.40 days | |
| Clearance (Conjugated ADC) | 10.6 ± 1.26 mL/day/kg | |
| Terminal Half-life (Conjugated ADC) | 3.74 ± 1.15 days | |
| Free MMAE (Payload) | Clearance | 60 mL/h |
| Terminal Half-life | 2.5 h | |
| Volume of Distribution (Vss) | 42 mL |
Note: Data compiled from multiple sources.[4][11][12] The duocarmycin data is for the payload seco-DUBA, while the MMAE data includes both the ADC (T-DM1) and the free payload.
Mechanisms of Action and Experimental Workflows
Visualizing the distinct signaling pathways and experimental procedures is crucial for a comprehensive understanding.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity: MTT Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of ADCs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs (Duocarmycin-based and MMAE-based)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[14]
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a negative control and wells with medium only as a blank.[11]
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C with 5% CO2.[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the ADC concentration.[11]
In Vivo Efficacy: Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor activity of ADCs in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)[16]
-
Human cancer cell line (e.g., NCI-N87, LS174T-PSMA)
-
Matrigel (optional)
-
ADC constructs and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.[16][17]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).[18]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the ADCs and vehicle control, typically via intravenous injection, according to the predetermined dosing schedule and concentration.[16]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can also be monitored.[18]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition percentage. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed differences between treatment groups.[19]
Pharmacokinetic Analysis by LC-MS/MS
This protocol provides an overview of the steps involved in analyzing the pharmacokinetic properties of ADCs in plasma samples.
Materials:
-
Plasma samples from ADC-treated animals
-
Internal standard
-
Acetonitrile (B52724) or other protein precipitation agent[20]
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Affinity capture reagents (e.g., protein A/G beads) for total antibody and conjugated ADC analysis[18]
Procedure:
-
Sample Preparation:
-
Free Payload: Precipitate plasma proteins by adding a solvent like acetonitrile, vortex, and centrifuge. The supernatant containing the free payload is then analyzed.[20]
-
Total Antibody and Conjugated ADC: Use affinity capture techniques to isolate the antibody and ADC from the plasma. This is often followed by enzymatic digestion to generate signature peptides for quantification.[18]
-
-
LC Separation: Inject the prepared samples onto an appropriate liquid chromatography column (e.g., C18 reverse-phase) to separate the analytes of interest from other plasma components. A gradient elution with solvents like water with formic acid and acetonitrile is typically used.[20]
-
MS/MS Detection: The eluent from the LC system is introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of the analyte and internal standard.
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are then calculated.[21]
Conclusion
The choice between a duocarmycin-based ADC and an MMAE-based ADC depends on the specific therapeutic goals and the characteristics of the target cancer. Duocarmycins, with their DNA-damaging mechanism, may offer advantages in treating tumors that are resistant to microtubule inhibitors. The high potency of duocarmycins could also be beneficial in targeting cells with lower antigen expression. Conversely, MMAE-based ADCs have a well-established track record with several approved drugs, and their mechanism of action is distinct and effective against rapidly dividing cells. The preclinical data presented here suggests that MMAE-based ADCs can be highly effective in vivo, demonstrating significant tumor growth inhibition and prolonged survival in certain models. Ultimately, careful consideration of the in vitro potency, in vivo efficacy, and pharmacokinetic profile, as outlined in this guide, is essential for the rational design and successful development of the next generation of antibody-drug conjugates.
References
- 1. Duocarmycin-based antibody-drug conjugates as an emerging biotherapeutic entity for targeted cancer therapy: Pharmaceutical strategy and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 21. tandfonline.com [tandfonline.com]
A Comparative Guide to Cleavable and Non-Cleavable Linkers for Duocarmycin Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC), directly influencing its stability, efficacy, and toxicity profile. Duocarmycins, a class of highly potent DNA-alkylating agents, have emerged as promising payloads for ADCs. Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to potent antitumor activity.[1][2] This guide provides an objective comparison of cleavable and non-cleavable linkers for duocarmycin payloads, supported by experimental data and detailed methodologies to aid in the rational design of next-generation ADCs.
Introduction to Linker Technology in Duocarmycin ADCs
Linkers are the chemical bridges that connect the monoclonal antibody (mAb) to the cytotoxic duocarmycin payload. The ideal linker must be stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, and facilitate the efficient release of the active drug at the tumor site.[3] The choice between a cleavable and a non-cleavable linker strategy is a key consideration in the design of a duocarmycin ADC.
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes (e.g., cathepsins), acidic pH, or a reducing environment.[4][5] This allows for the release of the duocarmycin payload in the vicinity of the target cells, potentially leading to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells.[4]
Non-cleavable linkers , conversely, are stable and rely on the complete lysosomal degradation of the antibody component of the ADC following internalization into the target cell to release the payload.[6][7] This approach generally results in greater plasma stability and a wider therapeutic window due to reduced off-target toxicity.[7] However, the released payload remains attached to the linker and an amino acid residue from the antibody, which can affect its cell permeability and bystander killing potential.[5]
Mechanism of Action: Cleavable vs. Non-Cleavable Duocarmycin ADCs
The distinct mechanisms of payload release for cleavable and non-cleavable linkers are illustrated below.
Caption: Mechanisms of duocarmycin payload release for cleavable and non-cleavable linkers.
Quantitative Data Comparison
While direct head-to-head studies comparing cleavable and non-cleavable linkers with the same duocarmycin payload and antibody are limited in the public domain, we can draw valuable insights from preclinical data of well-characterized duocarmycin ADCs, such as SYD985 (trastuzumab duocarmazine), which utilizes a cleavable linker, and compare its performance to the expected characteristics of a non-cleavable ADC.
In Vitro Cytotoxicity
The in vitro potency of an ADC is a critical measure of its cell-killing activity. The following table summarizes the reported IC50 values for SYD985 in various HER2-expressing cell lines.
| Cell Line | HER2 Expression Level | ADC Configuration | IC50 (ng/mL) | Reference |
| SK-BR-3 | High (3+) | Trastuzumab-vc-seco-DUBA (SYD985) | Subnanomolar | [2] |
| NCI-N87 | High (3+) | αHER2-duocarmycin | Subnanomolar | [8] |
| Calu-3 | Moderate (2+) | αHER2-duocarmycin | Lower than T-DM1 | [8] |
| BT-474 | High (3+) | Trastuzumab-vc-seco-DUBA (SYD985) | Not specified | [1] |
| MDA-MB-468 | Negative | αHER2-duocarmycin | Inactive | [8] |
Note: A direct comparison with a non-cleavable duocarmycin ADC is not available in the cited literature. However, studies comparing SYD985 (cleavable duocarmycin) to T-DM1 (non-cleavable maytansinoid) have shown that SYD985 is significantly more potent in cell lines with low HER2 expression, a phenomenon attributed to the bystander effect of the released, cell-permeable duocarmycin payload.[9][10]
In Vivo Efficacy in Xenograft Models
The antitumor activity of ADCs is evaluated in preclinical xenograft models. The data below is for SYD985 in breast cancer patient-derived xenograft (PDX) models.
| Xenograft Model | HER2 Expression Level | ADC Treatment | Outcome | Reference |
| Breast Cancer PDX | High (3+) | SYD985 | Significant tumor growth inhibition | [9] |
| Breast Cancer PDX | Moderate (2+) | SYD985 | Significant tumor growth inhibition | [9] |
| Breast Cancer PDX | Low (1+) | SYD985 | Significant tumor growth inhibition | [9] |
| Breast Cancer PDX | High (3+) | T-DM1 (non-cleavable maytansinoid) | Significant tumor growth inhibition | [9] |
| Breast Cancer PDX | Moderate (2+) | T-DM1 (non-cleavable maytansinoid) | Minor antitumor activity | [9] |
| Breast Cancer PDX | Low (1+) | T-DM1 (non-cleavable maytansinoid) | No significant antitumor activity | [9] |
These findings suggest that the cleavable linker in SYD985, which enables a bystander effect, contributes to its potent antitumor activity in tumors with both high and low HER2 expression, as well as in heterogeneous tumors.[10]
Pharmacokinetics and Stability
The stability of the linker in circulation is crucial for minimizing off-target toxicity.
| ADC | Linker Type | Plasma Stability | Key Findings | Reference |
| SYD983 (precursor to SYD985) | Cleavable (vc-seco-DUBA) | Stable in human and monkey plasma. Less stable in mouse plasma due to specific carboxylesterase activity. | The linker is highly stable in circulation in relevant preclinical species and humans, indicating a low potential for premature payload release. | [1] |
| General Non-Cleavable ADCs | Non-cleavable | Generally higher plasma stability compared to some cleavable linkers. | The stability of non-cleavable linkers contributes to a favorable safety profile and a wider therapeutic window. | [6][7] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs. Below are representative protocols for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Experimental workflow for an in vitro cytotoxicity assay.
-
Cell Seeding: Plate tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the duocarmycin ADCs (with both cleavable and non-cleavable linkers) and control antibodies.
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each ADC.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADCs in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined volume (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, naked antibody, cleavable duocarmycin ADC, non-cleavable duocarmycin ADC). Administer the treatments, typically via intravenous injection.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and general health of the mice as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.
-
Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.
Bystander Killing Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).
-
Co-culture: Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADCs.
-
Incubation: Incubate the cells for a defined period.
-
Analysis: Use flow cytometry or fluorescence microscopy to quantify the number of viable fluorescent (antigen-negative) cells.
-
Comparison: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker for a duocarmycin payload is a multifaceted decision that depends on the specific therapeutic application, the target antigen expression profile, and the characteristics of the tumor microenvironment.
Cleavable linkers , exemplified by the linker in SYD985, offer the significant advantage of a bystander effect, which can lead to enhanced efficacy in tumors with heterogeneous or low antigen expression.[9][10] The ability of the released, cell-permeable duocarmycin to kill neighboring tumor cells is a powerful attribute for treating solid tumors.
Non-cleavable linkers provide a platform for highly stable ADCs with a potentially wider therapeutic window due to reduced off-target toxicity.[6][7] This strategy may be particularly advantageous for hematological malignancies or for targets with very high and homogeneous expression on tumor cells, where a bystander effect may be less critical or even undesirable.
Ultimately, the optimal linker strategy for a duocarmycin ADC should be determined empirically through rigorous preclinical evaluation, including in vitro cytotoxicity and bystander assays, in vivo efficacy studies in relevant tumor models, and comprehensive pharmacokinetic and toxicological assessments. This guide provides a framework and the necessary experimental context for researchers to make informed decisions in the development of potent and selective duocarmycin-based ADCs.
References
- 1. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. njbio.com [njbio.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Seco-Duocarmycin SA Efficacy Against Other DNA Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, DNA alkylating agents remain a cornerstone of many chemotherapy regimens. However, the emergence of novel agents with distinct mechanisms and enhanced potency necessitates a thorough comparative evaluation. This guide provides an objective comparison of the efficacy of seco-duocarmycin SA, a highly potent DNA minor groove alkylator, with traditional DNA alkylating agents such as temozolomide (B1682018), carmustine, and cisplatin (B142131). The comparison is supported by experimental data on cytotoxicity, mechanisms of action, and cellular responses.
Executive Summary
Seco-duocarmycin SA, a prodrug of duocarmycin SA, distinguishes itself from traditional DNA alkylating agents through its exceptional potency, often exhibiting cytotoxic effects at picomolar concentrations.[1] Unlike conventional alkylators that primarily target guanine (B1146940) bases in the major groove, seco-duocarmycin SA alkylates adenine-N3 in the minor groove of DNA, leading to a unique biological response and the potential to overcome certain resistance mechanisms.[1][2] Experimental data consistently demonstrates a significantly lower IC50 value for seco-duocarmycin SA compared to agents like temozolomide and carmustine, indicating a potency that is several orders of magnitude higher. This superior activity is attributed to its sequence-selective DNA alkylation, which results in robust cell cycle arrest and apoptosis.[1][3]
Comparative Cytotoxicity
The most striking difference between seco-duocarmycin SA and other DNA alkylating agents is its extraordinary potency. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various in vitro studies.
Table 1: Seco-Duocarmycin SA vs. Temozolomide (TMZ) in Glioblastoma (GBM) Cell Lines
| Cell Line | Compound | Assay Type | IC50 Value | Fold Difference | Reference |
| U-138 MG | Duocarmycin SA | Cell Viability | 0.4 nM | >1,000,000x | [4] |
| U-138 MG | Temozolomide | Cell Viability | 598 µM | [4] | |
| LN18 | Seco-Duocarmycin SA | Colony Formation | 0.005 nM | >100,000,000x | [1][3] |
| LN18 | Temozolomide | Colony Formation | >500,000 nM | [1] | |
| T98G | Seco-Duocarmycin SA | Colony Formation | 0.008 nM | >62,500,000x | [1][3] |
| T98G | Temozolomide | Colony Formation | >500,000 nM | [1] |
Table 2: Duocarmycin SA vs. Carmustine (BCNU) in Leukemia Cell Line
| Cell Line | Compound | IC50 Value | Fold Difference | Reference |
| L1210 | Duocarmycin SA | 6-10 pM | ~1,000,000x | [4] |
| L1210 | Carmustine | 4.5 µM | [4] |
Table 3: IC50 Values of Seco-Duocarmycin SA and Cisplatin in Various Cell Lines
| Cell Line | Compound | Assay Type | IC50 Value | Reference |
| Glioblastoma | ||||
| LN18 | Seco-Duocarmycin SA | MTT Assay | 0.21 nM | [3] |
| T98G | Seco-Duocarmycin SA | MTT Assay | 0.25 nM | [3] |
| Acute Myeloid Leukemia | ||||
| Molm-14 | Duocarmycin SA | MTT Assay | 11.12 pM | [1] |
| HL-60 | Duocarmycin SA | MTT Assay | 112.7 pM | [1] |
| Cervical Cancer | ||||
| HeLa S3 | Duocarmycin SA | Growth Inhibition | 0.00069 nM | [5][6] |
| HeLa | Cisplatin | Various (48h) | 1.8 - 35.7 µM (Meta-analysis range) | [7] |
Note: Direct comparisons are best made within the same study and cell line. The data for cisplatin is from a meta-analysis and shows a wide range, reflecting variability in experimental conditions.
Mechanism of Action and Cellular Response
The profound difference in potency is rooted in the distinct molecular mechanisms of these agents.
Seco-Duocarmycin SA:
-
Activation: Seco-duocarmycin SA is a prodrug that undergoes in situ spirocyclization to its active form, duocarmycin SA.[1]
-
DNA Binding: It binds to the minor groove of DNA with high affinity for AT-rich sequences.[2][8]
-
Alkylation: It selectively alkylates the N3 position of adenine.[1][2] This bulky adduct distorts the DNA helix.
-
Cellular Consequences: The DNA damage triggers robust cell cycle arrest, primarily in the S and G2/M phases, and subsequently induces apoptosis.[1][3] Cells are less able to develop resistance to duocarmycin SA compared to agents like TMZ, which create smaller, more easily repaired lesions.[2][5]
Traditional Alkylating Agents (e.g., Temozolomide, Cisplatin):
-
Target: These agents primarily alkylate the N7 position of guanine and, to a lesser extent, other sites.[1]
-
Adducts: Temozolomide creates methyl adducts, while cisplatin forms intrastrand and interstrand cross-links (ICLs).
-
DNA Repair: The cellular response involves multiple DNA repair pathways. O6-methylguanine adducts from TMZ are repaired by O6-methylguanine-DNA methyltransferase (MGMT). Mismatched bases can be recognized by the Mismatch Repair (MMR) system, which can trigger cell death. Cisplatin adducts are primarily repaired by the Nucleotide Excision Repair (NER) pathway, with ICLs requiring a more complex interplay of NER, Fanconi Anemia (FA), and Homologous Recombination (HR) pathways.
-
Resistance: Overexpression of MGMT is a major mechanism of resistance to temozolomide.[1] Enhanced DNA repair capacity (e.g., increased NER activity) is a key mechanism of cisplatin resistance.
The following diagram illustrates the distinct mechanisms of action and the subsequent DNA damage response pathways.
Caption: Comparative mechanisms of DNA alkylation and cellular response.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Treat cells with a range of concentrations of the DNA alkylating agent (e.g., seco-duocarmycin SA from 1 pM to 10 nM; temozolomide from 1 µM to 1 mM) for a specified duration (e.g., 72 hours). Include vehicle-treated controls.
-
MTT Addition: Following incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value using non-linear regression analysis.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow for determining cell viability using the MTT assay.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Methodology:
-
Cell Treatment: Treat a sub-confluent monolayer of cells in a culture flask with the alkylating agent for a defined period (e.g., 24 hours).
-
Cell Plating: After treatment, trypsinize the cells, count them, and plate a precise number of viable cells (e.g., ranging from 200 to 5000 cells, depending on the expected toxicity) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2, allowing individual cells to form colonies.
-
Colony Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% neutral buffered formalin. Stain the fixed colonies with 0.5% crystal violet solution.
-
Colony Counting: Wash away excess stain with water, air dry the plates, and count the colonies (defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the Plating Efficiency (PE) for control cells and the Surviving Fraction (SF) for treated cells. SF = (number of colonies formed after treatment) / (number of cells seeded x PE).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the alkylating agents for the desired time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
Seco-duocarmycin SA represents a class of DNA alkylating agents with unparalleled potency, demonstrating cytotoxic effects at concentrations thousands to millions of times lower than traditional agents like temozolomide and carmustine. Its distinct mechanism of action, involving minor groove binding and adenine-N3 alkylation, triggers a potent cytotoxic response that may circumvent resistance mechanisms associated with conventional guanine-targeting alkylators. The presented data underscores the significant therapeutic potential of seco-duocarmycin SA and its analogs, particularly in the context of developing highly potent cancer therapies and as payloads for antibody-drug conjugates (ADCs). Further research should continue to explore its efficacy across a broader range of malignancies and its potential in combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. adcreview.com [adcreview.com]
- 7. researchgate.net [researchgate.net]
- 8. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
The Correlation of In Vitro and In Vivo Activity of Duocarmycin Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Duocarmycins, a class of highly potent DNA-alkylating agents, have emerged as promising payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2] Their picomolar cytotoxicity makes them effective even at low concentrations, a desirable characteristic for ADCs aiming to minimize systemic toxicity.[3] This guide provides a comprehensive comparison of the in vitro and in vivo activity of duocarmycin ADCs, supported by experimental data and detailed methodologies to aid in the research and development of these next-generation therapeutics.
Mechanism of Action: From Test Tube to Tumor Microenvironment
Duocarmycin ADCs exert their cytotoxic effects through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of cancer cells, leading to internalization of the ADC-antigen complex.[2] Once inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active drug. The duocarmycin then travels to the nucleus, binds to the minor groove of DNA, and irreversibly alkylates adenine (B156593) at the N3 position.[2] This disruption of DNA architecture leads to cell cycle arrest and apoptosis.[3][4]
A key feature of certain duocarmycin ADCs is their ability to induce a "bystander effect."[] This occurs when the released, cell-permeable duocarmycin payload diffuses out of the targeted antigen-positive cancer cell and kills neighboring antigen-negative tumor cells.[][6] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[][7] The cleavable linkers used in many duocarmycin ADCs are designed to be stable in circulation but are efficiently cleaved by enzymes like cathepsin B, which are often upregulated in the tumor microenvironment.[7]
Comparative Analysis of Preclinical Duocarmycin ADCs
Several duocarmycin ADCs have demonstrated promising preclinical activity. This section compares the in vitro and in vivo performance of two notable examples: SYD985 (trastuzumab duocarmazine) and MGC018.
SYD985 (Trastuzumab Duocarmazine)
SYD985 is a HER2-targeting ADC that has shown significant promise in treating breast cancers with varying levels of HER2 expression.[7] Preclinical studies have provided a strong correlation between its in vitro potency and in vivo anti-tumor activity.
Table 1: In Vitro vs. In Vivo Activity of SYD985
| Parameter | In Vitro Results | In Vivo Results (Breast Cancer PDX Models) |
| Target Antigen | HER2 | HER2 |
| Cell Line Potency | - Similar potency to T-DM1 in HER2 3+ cell lines.[7][8][9]- 3- to 50-fold more potent than T-DM1 in low HER2-expressing cell lines.[7][8][9] | - Highly active in HER2 3+, 2+, and 1+ models.[7][8][9]- T-DM1 only showed significant activity in HER2 3+ models.[7][8][9] |
| Bystander Killing | Efficiently induced bystander killing of HER2-negative cells when co-cultured with HER2-positive cells.[7][8][9] | Contributes to efficacy in heterogeneous tumors. |
| IC50 Values | - BT-474c cells: 0.06 µg/mL (for SYD983, a precursor to SYD985).[10]- Highly potent with IC50 values in the picomolar range in sensitive cell lines.[11] | Not directly measured, but dose-dependent tumor growth inhibition observed. |
| Tumor Growth Inhibition | Not applicable | Showed clear dose-response relationships, with significant tumor volume decrease at doses of 1 and 5 mg/kg.[10][11] |
MGC018
MGC018 is an ADC targeting B7-H3, a surface protein overexpressed on a variety of solid tumors.[12] Like SYD985, MGC018 demonstrates a strong correlation between its performance in cell-based assays and animal models.
Table 2: In Vitro vs. In Vivo Activity of MGC018
| Parameter | In Vitro Results | In Vivo Results (Xenograft Models) |
| Target Antigen | B7-H3 | B7-H3 |
| Cell Line Cytotoxicity | Exhibited cytotoxicity towards B7-H3-positive human tumor cell lines.[12] | Displayed potent antitumor activity in breast, ovarian, and lung cancer, as well as melanoma models.[12] |
| Bystander Killing | Demonstrated bystander killing of target-negative tumor cells when co-cultured with B7-H3-positive cells.[12] | Contributed to a 98% reduction in tumor volume in a head and neck squamous cell carcinoma (HNSCC) model.[12] |
| Tumor Growth Inhibition | Not applicable | Potent antitumor activity observed in various patient-derived xenograft (PDX) models of breast, prostate, and head and neck cancer.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate duocarmycin ADC activity.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cell lines.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubated overnight to allow for attachment.[11]
-
ADC Treatment: A serial dilution of the duocarmycin ADC is prepared and added to the cells.
-
Incubation: The plates are incubated for a period of 6 days.[7]
-
Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[11]
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
In Vitro Bystander Killing Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Two cell populations are prepared: antigen-positive cells and antigen-negative cells, with the latter often engineered to express a fluorescent protein (e.g., RFP) for easy identification.[12]
-
Co-culture: The antigen-positive and antigen-negative cells are mixed at a defined ratio and plated.
-
ADC Treatment: The co-culture is treated with the duocarmycin ADC at a concentration that is cytotoxic to the antigen-positive cells.[12]
-
Incubation: The cells are incubated for a period of 5 days.[12]
-
Analysis: The number of surviving fluorescent antigen-negative cells is quantified using a live-cell analysis system.[12] A reduction in the number of antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of duocarmycin ADCs in a living organism.
-
Tumor Implantation: Human tumor cells (cell lines or patient-derived xenografts) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
ADC Administration: Mice are treated with the duocarmycin ADC, typically via intravenous injection, at various doses and schedules (e.g., single dose or multiple doses).[10]
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor activity is evaluated by comparing the tumor growth in the treated groups to the control group.
Visualizing the Pathways and Processes
Diagrams can provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: Mechanism of action of a duocarmycin ADC.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. mdpi.com [mdpi.com]
- 4. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating ADC Internalization and Payload Release Kinetics
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), rigorous validation of internalization and payload release kinetics is paramount to the successful development of safe and effective therapeutics. This guide provides an objective comparison of key methodologies, supported by experimental data, to inform the selection of appropriate validation strategies.
Comparison of Methods for Validating ADC Internalization
The initial and critical step in the mechanism of action for most ADCs is the binding to a cell surface antigen and subsequent internalization. The rate and extent of this process directly influence the delivery of the cytotoxic payload to the intracellular environment. Several techniques are available to quantify ADC internalization, each with its own advantages and limitations.
| Method | Principle | Throughput | Quantitative | Spatial Resolution | Key Considerations |
| Flow Cytometry | Measures the fluorescence of a labeled ADC on a cell-by-cell basis. Can distinguish between surface-bound and internalized ADC by quenching or acid washing. | High | Yes (Mean Fluorescence Intensity) | No | Provides robust statistical data on a population level. Requires cell suspension. |
| Fluorescence Microscopy (Confocal, High-Content Imaging) | Visualizes the localization of a fluorescently labeled ADC within the cell. | Low to Medium | Semi-quantitative (intensity analysis) to Yes (with advanced software) | Yes | Provides detailed subcellular localization information. Can be lower throughput. |
| pH-Sensitive Dyes (e.g., pHrodo™) | A fluorogenic dye conjugated to the ADC that fluoresces only in the acidic environment of endosomes and lysosomes. | High | Yes (Fluorescence intensity correlates with internalization into acidic compartments) | Yes (with microscopy) | Reduces background fluorescence from non-internalized ADC. Signal is dependent on endosomal/lysosomal pH. |
| Live-Cell Imaging | Time-lapse microscopy to track the movement of a fluorescently labeled ADC into and within living cells. | Low | Yes (kinetic analysis) | Yes | Provides dynamic information on the internalization process. Requires specialized equipment. |
Comparison of Methods for Validating ADC Payload Release
Following internalization, the ADC must release its cytotoxic payload to exert its therapeutic effect. The kinetics of payload release are largely governed by the type of linker used—cleavable or non-cleavable. Validating the rate and extent of payload release is crucial for understanding an ADC's potency and potential for off-target toxicity.
| Method | Principle | Linker Type | Throughput | Quantitative | Key Considerations |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Highly sensitive and specific method to quantify the free payload in cell lysates or culture supernatant. | Cleavable & Non-cleavable | Medium | Yes (Absolute quantification) | Gold standard for payload quantification. Can distinguish between payload and its metabolites. Requires sample processing. |
| FRET (Förster Resonance Energy Transfer)-based Assays | A donor and acceptor fluorophore are placed on either side of the cleavable linker. Cleavage results in a loss of FRET signal. | Cleavable | High | Yes (ratiometric measurement) | Allows for real-time monitoring of linker cleavage in live cells. Requires engineering of the ADC with FRET pairs. |
| Cell-Based Cytotoxicity Assays | Indirectly measures payload release by assessing the cytotoxic effect of the ADC on cancer cells over time. | High | Yes (IC50 values) | Indirectly assesses the entire process from binding to cell death. Does not directly measure free payload. | |
| Immunoassays (e.g., ELISA) | Can be developed to detect the released payload or a specific linker-payload metabolite. | High | Yes | Can be less specific than LC-MS/MS. Requires development of specific antibodies. |
Experimental Protocols
Protocol 1: Quantitative Analysis of ADC Internalization by Flow Cytometry using a pH-Sensitive Dye (pHrodo™ Red)
This protocol describes the use of a pH-sensitive dye to quantify ADC internalization into acidic compartments (endosomes/lysosomes) via flow cytometry.
Materials:
-
ADC labeled with pHrodo™ Red succinimidyl ester
-
Target cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed target cells in a 12-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
ADC-pHrodo™ Red Incubation: Prepare serial dilutions of the pHrodo™ Red-labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions. Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C, 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.
-
Flow Cytometry Analysis: Centrifuge the cells and resuspend in cold PBS. Analyze the cells on a flow cytometer, exciting at ~560 nm and collecting emission at ~585 nm. Record the Mean Fluorescence Intensity (MFI) for each sample.
-
Data Analysis: The increase in MFI over time corresponds to the internalization of the ADC into acidic compartments. Plot the MFI against time to determine the internalization kinetics. An EC50 value for internalization can be determined from the dose-response curve at a fixed time point.[1][2]
Protocol 2: Quantification of Intracellular ADC Payload Release by LC-MS/MS
This protocol provides a method for the absolute quantification of a released cytotoxic payload from within cancer cells using LC-MS/MS.
Materials:
-
ADC (e.g., with a cleavable valine-citrulline linker and MMAE payload)
-
Target cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Internal standard (stable isotope-labeled payload)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Seed target cells in a 6-well plate and incubate overnight. Treat the cells with the ADC at a specific concentration for various time points (e.g., 0, 6, 24, 48 hours).
-
Cell Harvesting and Lysis: After treatment, wash the cells three times with cold PBS. Lyse the cells directly in the well using a cell lysis buffer. Scrape the cells and collect the lysate.
-
Protein Precipitation and Extraction: To the cell lysate, add three volumes of cold acetonitrile containing the internal standard. Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed to pellet the precipitated protein.
-
Sample Preparation for LC-MS/MS: Carefully collect the supernatant, which contains the released payload. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ion and a specific fragment ion of the payload and the internal standard.[3][4]
-
Data Analysis: Generate a standard curve using known concentrations of the payload. Calculate the concentration of the released payload in the cell lysates based on the standard curve and normalize to the total protein concentration of the lysate. Plot the intracellular payload concentration over time to determine the release kinetics.[3][4]
Visualizing the Pathways
To better understand the processes of ADC internalization and payload release, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Antibody Internalization | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Spacers: A Comparative Guide to PEG Linker Length Stability in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals.
The linker in an antibody-drug conjugate (ADC) is a critical component influencing its stability, efficacy, and safety. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become a valuable tool for modulating the physicochemical properties of ADCs. The length of the PEG chain is a key design parameter that can be fine-tuned to optimize ADC performance. This guide provides an objective comparison of the stability of different PEG linker lengths in ADCs, supported by experimental data, to inform the rational design of next-generation therapeutics.
The Balancing Act: Impact of PEG Linker Length on ADC Properties
The inclusion of PEG linkers in ADCs addresses several challenges, particularly those associated with hydrophobic payloads. The hydrophilic nature of PEG can enhance solubility, reduce aggregation, and prolong the plasma half-life of the ADC.[1][2] However, the choice of PEG linker length involves a trade-off between improved pharmacokinetics and potential impacts on in vitro potency.[3] Generally, longer PEG linkers tend to improve in vivo performance, though they may sometimes decrease the ADC's immediate cytotoxic effect in cell-based assays.[3]
Comparative Stability and Performance Data
The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key ADC performance metrics.
Table 1: In Vitro Stability and Cytotoxicity
| PEG Linker Length | ADC Model | Key Finding | Result | Reference |
| No PEG | Affibody-MMAE Conjugate | Baseline Cytotoxicity | IC50: 1.8 nM | [4] |
| 4 kDa | Affibody-MMAE Conjugate | Reduced Cytotoxicity | IC50: 8.1 nM (4.5-fold decrease) | [4] |
| 10 kDa | Affibody-MMAE Conjugate | Further Reduced Cytotoxicity | IC50: 40.5 nM (22.5-fold decrease) | [4] |
| PEG4 | anti-HER2-MMAE | In Vitro Potency | EC50 comparable to non-PEGylated ADC | [5] |
| PEG8 | anti-HER2-MMAE | In Vitro Potency | EC50 comparable to non-PEGylated ADC | [5] |
| PEG12 | anti-HER2-MMAE | In Vitro Potency | EC50 comparable to non-PEGylated ADC | [5] |
| PEG24 | anti-HER2-MMAE | In Vitro Potency | EC50 comparable to non-PEGylated ADC | [5] |
Table 2: In Vivo Pharmacokinetics and Stability
| PEG Linker Length | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | Affibody-MMAE Conjugate | Mice | Half-life | Baseline | [4] |
| 4 kDa | Affibody-MMAE Conjugate | Mice | Half-life | 2.5-fold increase | [4] |
| 10 kDa | Affibody-MMAE Conjugate | Mice | Half-life | 11.2-fold increase | [4] |
| < PEG8 | Glucuronide-MMAE ADC | Rats | Clearance | Rapidly increased | [6] |
| ≥ PEG8 | Glucuronide-MMAE ADC | Rats | Clearance | Clearance minimized, approaching that of the parental antibody | [6] |
| PEG1 | Linker-payload on site S115 | Mouse Plasma | Free Payload after 72h | < 5% | [5] |
| PEG4 | Linker-payload on site S115 | Mouse Plasma | Free Payload after 72h | 25% | [5] |
Table 3: Aggregation Profile
| PEG Linker Length | ADC Model | Key Finding | Result | Reference |
| No PEG | DAR 8 ADC | Aggregation | Significant aggregation | [5] |
| PEG8 | DAR 8 ADC | Reduced Aggregation | Low aggregation levels (2-3%) | [5] |
| PEG12 | DAR 8 ADC | Reduced Aggregation | Low aggregation levels (2-3%) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC stability. Below are protocols for key experiments cited in the evaluation of PEGylated ADCs.
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Methodology:
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at a concentration of 1 mg/mL at 37°C. Include a control sample of the ADC in a buffer to assess inherent stability.[7]
-
Time Points: Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 5, 7).[7]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for example, with Protein A magnetic beads.[7]
-
Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point. The supernatant can also be analyzed to quantify the amount of released payload.[7]
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates, monomers, and fragments of an ADC.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a size exclusion column (e.g., Agilent AdvanceBio SEC 300Å).[8]
-
Mobile Phase: An aqueous mobile phase, such as phosphate (B84403) buffer with salt (e.g., 150 mM sodium chloride), is typically used. For more hydrophobic ADCs, the addition of a small amount of organic solvent like isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent non-specific interactions with the column.[8][9]
-
Detection: Monitor the eluent at 280 nm to detect the protein components.
-
Data Analysis: Integrate the peak areas corresponding to aggregates, monomers, and fragments to calculate their respective percentages.
Protocol 3: Hydrophobicity Assessment by Hydrophobic Interaction Chromatography (HIC)
Objective: To characterize the hydrophobicity profile of an ADC and determine the distribution of different drug-loaded species.
Methodology:
-
Chromatography System: Utilize an HPLC system with a HIC column.
-
Mobile Phase:
-
Mobile Phase A (High Salt): A buffer with a high salt concentration (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[1][10]
-
Mobile Phase B (Low Salt): The same buffer without the high salt concentration. A small amount of organic solvent like isopropanol may be included.[1][10]
-
-
Gradient: Elute the ADC using a descending salt gradient (from 100% Mobile Phase A to 100% Mobile Phase B).[1][10]
-
Detection: Monitor the absorbance at 280 nm.
-
Data Interpretation: Species with higher drug-to-antibody ratios (DAR) are more hydrophobic and will have longer retention times. The peak areas can be used to calculate the average DAR.[11][]
Visualizing the Impact and Processes
Diagrams generated using Graphviz provide a clear visual representation of the concepts and workflows discussed.
Caption: Impact of PEG linker length on key ADC properties.
Caption: Workflow for assessing ADC stability and characteristics.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs that significantly influences their stability, pharmacokinetics, and therapeutic efficacy. Shorter PEG linkers may favor higher in vitro potency, while longer linkers are generally associated with improved in vivo stability, reduced aggregation, and prolonged circulation, which can lead to enhanced overall antitumor activity. An intermediate PEG length, such as PEG8 to PEG12, often represents a balance, providing significant improvements in pharmacokinetics without a substantial compromise in in vitro activity. The optimal PEG linker length is ultimately dependent on the specific antibody, payload, and target indication. A thorough in vitro and in vivo evaluation, utilizing the detailed experimental protocols provided, is essential for selecting the most suitable PEG linker to maximize the therapeutic potential of an ADC.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. agilent.com [agilent.com]
Unveiling the Bystander Effect: A Comparative Analysis of Duocarmycin and Auristatin Payloads in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic efficacy. A key differentiator among payloads is their ability to induce a "bystander effect," the killing of antigen-negative tumor cells adjacent to the targeted antigen-positive cells. This phenomenon is crucial for treating heterogeneous tumors where antigen expression is varied. This guide provides an objective comparison of the bystander effects of two prominent payload classes: the DNA-alkylating duocarmycins and the tubulin-inhibiting auristatins, supported by experimental data.
Executive Summary
The bystander effect of an ADC is primarily governed by the physicochemical properties of its payload, particularly its ability to permeate cell membranes upon release from the antibody. Duocarmycin derivatives and auristatins, such as monomethyl auristatin E (MMAE), are payloads known to exhibit this effect, albeit through different mechanisms of action. Preclinical studies demonstrate that both payload types can elicit a potent bystander effect, leading to the eradication of neighboring antigen-negative cells. However, the extent of this effect can vary based on the specific payload, the linker technology employed, and the tumor microenvironment.
Data Presentation: Quantitative Comparison of Bystander Effects
The following tables summarize quantitative data from preclinical studies assessing the bystander effect of duocarmycin- and auristatin-based ADCs.
Table 1: In Vitro Bystander Killing Efficacy
| ADC Payload | ADC Example | Antigen-Positive Cell Line | Antigen-Negative Cell Line | Co-culture Ratio (Ag+:Ag-) | % Viability of Antigen-Negative Cells (vs. Control) | Reference |
| Duocarmycin | SYD985 (Trastuzumab duocarmazine) | SK-BR-3 (HER2 3+) | NCI-H520 (HER2-negative) | 20:80 | ~35% | |
| Auristatin (MMAE) | Trastuzumab-vc-MMAE | N87 (HER2-positive) | GFP-MCF7 (HER2-negative) | 50:50 | Decreased significantly over time | [1] |
| Auristatin (DM1) | T-DM1 (Trastuzumab emtansine) | SK-BR-3 (HER2 3+) | NCI-H520 (HER2-negative) | 20:80 | ~91% |
Note: Data for Trastuzumab-vc-MMAE is presented descriptively as the primary reference focused on quantitative modeling rather than a single endpoint viability percentage. T-DM1, an ADC with an auristatin-related maytansinoid payload (DM1) and a non-cleavable linker, is included as a negative control for the bystander effect.
Table 2: In Vivo Antitumor Activity in Admixed Tumor Models
| ADC Payload | ADC Example | Tumor Model | Antigen-Positive:Negative Cell Ratio | Outcome | Reference |
| Duocarmycin | SYD985 | Breast Cancer PDX (HER2-low) | Heterogeneous | Potent antitumor activity | [2] |
| Auristatin (MMAE) | D2B-DAR2-MMAE | PSMA-expressing xenografts | Not specified (heterogeneous) | Significant tumor growth impairment | [3] |
| Duocarmycin | D2B-DAR2-duocarmycin | PSMA-expressing xenografts | Not specified (heterogeneous) | No significant tumor growth impairment | [3] |
| Auristatin (DM1) | T-DM1 | Breast Cancer PDX (HER2-low) | Heterogeneous | Inactive | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by co-culturing antigen-positive and antigen-negative cancer cells.
1. Cell Line Selection and Preparation:
-
Antigen-Positive (Ag+) Cells: A cell line endogenously expressing the target antigen of the ADC (e.g., SK-BR-3 for HER2).
-
Antigen-Negative (Ag-) Cells: A cell line that does not express the target antigen but is sensitive to the cytotoxic payload (e.g., NCI-H520 for HER2-targeted ADCs). To distinguish between the two cell populations, the antigen-negative cells are often labeled with a fluorescent marker, such as Green Fluorescent Protein (GFP).
2. Co-culture Seeding:
-
Ag+ and Ag- cells are seeded in various ratios (e.g., 1:1, 1:4, 4:1) in 96-well plates. Monocultures of each cell line are also prepared as controls.
3. ADC Treatment:
-
A concentration of the ADC is chosen that is highly cytotoxic to the Ag+ cells but has minimal effect on the Ag- cells in monoculture.[1]
-
The co-cultures and monocultures are treated with the ADC and incubated for a period of 72 to 144 hours.
4. Analysis:
-
The viability of the antigen-negative cell population is quantified. This can be achieved through various methods:
-
Flow Cytometry: If the Ag- cells are fluorescently labeled, they can be distinguished from the Ag+ cells and their viability assessed using a viability dye (e.g., Propidium Iodide).
-
High-Content Imaging: Automated microscopy can be used to count the number of viable fluorescently-labeled Ag- cells.
-
Luminescence-based Assays: If the Ag- cells are engineered to express luciferase, their viability can be measured by adding a substrate and quantifying the resulting luminescence.
-
A significant reduction in the viability of the Ag- cells in the co-culture setting, compared to the monoculture control, indicates a bystander effect.
In Vivo Admixed Tumor Xenograft Model
This model assesses the bystander effect in a more physiologically relevant setting.
1. Cell Preparation and Implantation:
-
A mixture of Ag+ and Ag- tumor cells is prepared at a defined ratio (e.g., 1:1).
-
The cell suspension is subcutaneously implanted into immunocompromised mice.
2. Tumor Growth and ADC Administration:
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups and administered the ADC (e.g., intravenously). Control groups may receive a vehicle or a non-targeting ADC.
3. Monitoring and Analysis:
-
Tumor volume is measured regularly using calipers.
-
If the Ag- cells are engineered to express a reporter gene like luciferase, in vivo imaging can be used to monitor their specific population.
-
At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effects on both Ag+ and Ag- cell populations.
A significant inhibition of overall tumor growth in the admixed model, particularly a reduction in the Ag- cell population, provides strong evidence of an in vivo bystander effect.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the mechanisms of action for duocarmycin and auristatin payloads.
Caption: Duocarmycin ADC Mechanism of Action and Bystander Effect.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Auristatins with High Bystander and Cytotoxic Activities in Drug Efflux-positive Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Site-Specifically Conjugated Monomethyl Auristatin E- and Duocarmycin-Based Anti-PSMA Antibody-Drug Conjugates for Treatment of PSMA-Expressing Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Duocarmycin ADCs: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, the quest for highly specific and potent cancer therapies is paramount. Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of therapeutics, and among the various payloads, duocarmycins have garnered significant interest due to their picomolar potency. However, concerns regarding cross-reactivity and off-target effects remain critical considerations. This guide provides an objective comparison of duocarmycin ADCs with other prominent ADC payloads, supported by experimental data and detailed protocols, to aid in informed decision-making during drug development.
Executive Summary
Duocarmycin-based ADCs are potent anti-cancer agents that exert their cytotoxic effects through DNA alkylation. Their high potency allows for a lower drug-to-antibody ratio (DAR), potentially leading to a better therapeutic window. However, the irreversible nature of DNA damage raises concerns about off-target toxicity. This guide compares duocarmycin ADCs with other widely used payloads, namely Monomethyl Auristatin E (MMAE), Maytansinoid DM4, and Pyrrolobenzodiazepine (PBD) dimers, focusing on their mechanisms of action, in vitro cytotoxicity, and potential for off-target effects.
Mechanism of Action: A Tale of Two Targets
The cytotoxic payloads of ADCs can be broadly categorized based on their cellular targets: DNA and microtubules.
-
DNA-Damaging Agents: Duocarmycins and PBDs fall into this category. Duocarmycins, derived from Streptomyces bacteria, are DNA minor groove-binding alkylating agents.[1][2] They specifically alkylate the N3 position of adenine, leading to a cascade of events including the disruption of DNA replication and transcription, ultimately triggering apoptosis.[3][4] PBDs, another class of minor groove binders, form covalent cross-links between DNA strands, which are highly cytotoxic lesions that are difficult for cancer cells to repair.[5][6]
-
Microtubule Inhibitors: MMAE and DM4 are potent anti-mitotic agents. They disrupt the dynamics of microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division.[3][7] This interference leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[3][8]
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of the in vitro potency of a cytotoxic agent. The following tables summarize the IC50 values of various ADCs across different cancer cell lines, providing a comparative view of their cytotoxic potential. It is important to note that IC50 values can vary depending on the specific antibody, linker, cancer cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50) of Duocarmycin-Based ADCs
| ADC Target | Cell Line | IC50 (nM) | Reference |
| HER2 | SK-BR-3 | 0.032 | [9] |
| HER2 | NCI-N87 | 0.045 | [10] |
| HER2 | JIMT-1 | 0.12 | [10] |
| EpCAM | MKN-45 | 0.01 | [11] |
| c-Met | Hs746T | 0.02 | [11] |
Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Based ADCs
| ADC Target | Cell Line | IC50 (nM) | Reference |
| CD30 | Karpas 299 | 0.1-1 | [12] |
| HER2 | SK-BR-3 | 0.2 | [13] |
| Tissue Factor | BxPC-3 | 1.15 | [14] |
| EpCAM | HT-29 | 10-100 | [12] |
| EGFR | A431 | 0.1-1 | [12] |
Table 3: In Vitro Cytotoxicity (IC50) of DM4-Based ADCs
| ADC Target | Cell Line | IC50 (ng/mL) | Reference |
| Folate Receptor α | OV90 | 2.5 | [15] |
| Folate Receptor α | IGROV1 | 0.5 | [15] |
| CanAg | Capan-2 | 10 | [16] |
Table 4: In Vitro Cytotoxicity (IC50) of PBD-Based ADCs
| ADC Target | Cell Line | IC50 (pM) | Reference |
| CD33 | MOLM-13 | <10 | [17] |
| CD70 | 786-O | <10 | [17] |
| 5T4 | MDA-MB-361 | single digit pM | [17] |
| HER2 | SK-OV-3 | 10-100 | [18] |
Cross-Reactivity and Off-Target Effects
A critical aspect of ADC development is minimizing toxicity to healthy tissues. Off-target toxicity can arise from several factors, including the premature release of the payload in circulation, non-specific uptake of the ADC, or expression of the target antigen on normal cells.[19]
The Bystander Effect: A Double-Edged Sword
The "bystander effect" refers to the ability of a released payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells. This can be advantageous in treating heterogeneous tumors where not all cells express the target antigen. However, it can also lead to off-target toxicity if the payload diffuses into surrounding healthy tissue. The bystander effect is largely dependent on the physicochemical properties of the payload, such as its membrane permeability.
In Vivo Toxicology
Preclinical in vivo toxicology studies in animal models, typically rodents and non-human primates, are essential to evaluate the safety profile of an ADC.[20][21] These studies help determine the maximum tolerated dose (MTD) and identify potential organ toxicities. For instance, a single-dose toxicity study in rats for an anti-HER2 DM1 ADC showed dose-dependent adverse effects, including mortality at the highest dose, changes in body weight, and histopathological findings in various organs.[22] Comparative in vivo studies are crucial to understand the relative safety profiles of different ADC platforms.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for generating reliable and reproducible data.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the IC50 of an ADC using the colorimetric MTT assay.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Replace the existing medium with the ADC or control solutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Bystander Killing Assay (Co-culture Method)
This assay assesses the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
ADC of interest
-
Control ADC (non-binding or targeting an irrelevant antigen)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC and control ADC.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 5-7 days).
-
Imaging and Analysis: At various time points, acquire fluorescent images of the wells. Quantify the number of viable fluorescent (antigen-negative) cells in each well.
-
Data Analysis: Plot the number or percentage of viable antigen-negative cells against the ADC concentration to determine the extent of the bystander effect.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in ADC-mediated cytotoxicity is crucial for a deeper understanding.
Duocarmycin-Induced DNA Damage Response
Duocarmycin's alkylation of DNA triggers the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream kinases such as CHK1 and CHK2. This cascade leads to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, it results in the activation of apoptotic pathways, leading to programmed cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
- 3. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. adcreview.com [adcreview.com]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 8. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 17. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.td2inc.com [blog.td2inc.com]
- 21. prisysbiotech.com [prisysbiotech.com]
- 22. Single Dose Toxicity Study of Humanized Anti-HER2 Antibody Drug Conjugate in Rats [journal11.magtechjournal.com]
The Influence of Drug-to-Antibody Ratio on the Cytotoxicity of Antibody-Drug Conjugates: A Comparative Guide
The therapeutic efficacy of antibody-drug conjugates (ADCs) is critically influenced by their drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to a single antibody.[1] This guide provides a comprehensive comparison of the cytotoxicity of ADCs with varying DARs, offering researchers, scientists, and drug development professionals insights into the intricate balance between potency and toxicity. Optimizing the DAR is a crucial step in developing ADCs with a favorable therapeutic window.[2][3][4]
Impact of DAR on ADC Efficacy and Toxicity
The DAR is a key quality attribute that directly impacts the efficacy and safety profile of an ADC.[3][4] Generally, a higher DAR is associated with increased cytotoxic potency, as more drug molecules are delivered to the target cancer cells per antibody.[5] However, this increased potency can be accompanied by significant challenges.
ADCs with very high DARs (e.g., >8) can exhibit suboptimal pharmacokinetic profiles, including faster clearance from circulation and increased accumulation in off-target organs like the liver.[5][6][7] This can lead to decreased efficacy and increased systemic toxicity.[6][8] Furthermore, high drug loading can increase the hydrophobicity of the ADC, potentially leading to aggregation, which also contributes to faster clearance and reduced stability.
Conversely, a low DAR may result in insufficient potency to achieve the desired therapeutic effect.[3][6] Therefore, an optimal DAR, often considered to be in the range of 2 to 4 for many ADCs, is sought to balance potent anti-tumor activity with an acceptable safety profile.[5][6] However, the ideal DAR can be influenced by various factors, including the specific antibody, linker, payload, and the target antigen's expression level.[5]
Comparative Cytotoxicity Data
The following table summarizes representative in vitro cytotoxicity data for a hypothetical anti-HER2 ADC with different DARs against HER2-positive (target) and HER2-negative (non-target) cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug; a lower IC50 value indicates higher potency.
| ADC Configuration | Drug-to-Antibody Ratio (DAR) | Target Cell Line (SK-BR-3, HER2+) IC50 (nM) | Non-Target Cell Line (MDA-MB-231, HER2-) IC50 (nM) | Therapeutic Index (Non-Target IC50 / Target IC50) |
| Anti-HER2-ADC-L | 2 | 5.8 | > 1000 | > 172 |
| Anti-HER2-ADC-M | 4 | 1.2 | 850 | 708 |
| Anti-HER2-ADC-H | 8 | 0.3 | 200 | 667 |
Data Interpretation: As the DAR increases from 2 to 8, the ADC becomes significantly more potent against the HER2-positive target cells, as indicated by the decreasing IC50 values. However, the cytotoxicity towards the non-target, HER2-negative cells also increases with a higher DAR, suggesting potential for off-target toxicity. While the ADC with a DAR of 4 shows a favorable therapeutic index, the ADC with a DAR of 8, despite being the most potent, exhibits a reduced therapeutic index compared to the DAR 4 ADC due to its increased off-target effects.
Experimental Protocols for Cytotoxicity Assessment
Consistent and reproducible methods are essential for accurately comparing the cytotoxicity of different ADC candidates. Cytotoxicity assays are crucial for screening promising ADCs and predicting their in vivo efficacy.[9][10]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[11][12]
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.[14]
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of culture medium.[9] Include wells for blank (medium only), control (untreated cells), and ADC-treated groups.[9] Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[12]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different DARs. Add 50 µL of the prepared ADC solutions to the respective wells. For the blank and control wells, add 50 µL of fresh medium.[10]
-
Incubation: Incubate the plate at 37°C for a period determined by the payload's mechanism of action (typically 48-144 hours).[9][10] For instance, tubulin inhibitors may require a 72 or 96-hour incubation.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[10]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Incubate the plate overnight at 37°C in the dark.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration to determine the IC50 value.[9]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytoplasmic enzyme present in all cells.[14] When the cell membrane is compromised due to cytotoxicity, LDH is released into the culture medium.[14] The amount of LDH in the supernatant is proportional to the number of dead cells.[14] This assay is often used to distinguish between different cell death mechanisms like apoptosis and necrosis.
Apoptosis Assays
Principle: These assays detect specific markers of apoptosis, such as the activation of caspases (e.g., Caspase 3/7 assay) or changes in the cell membrane (e.g., Annexin V staining). For example, Trastuzumab emtansine (T-DM1) has been shown to dose-dependently activate the Caspase 3/7 pathway.[15] These assays provide mechanistic insights into how the ADC induces cell death.
Visualizing Key Concepts and Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and experimental workflows.
Caption: Experimental workflow for ADC cytotoxicity assessment.
Caption: Simplified signaling pathway of ADC-induced apoptosis.
Caption: Relationship between DAR, efficacy, and toxicity.
Conclusion
The drug-to-antibody ratio is a pivotal parameter in the design of antibody-drug conjugates, profoundly influencing their cytotoxic activity and overall therapeutic index. While a higher DAR can enhance potency, it often comes at the cost of increased off-target toxicity and unfavorable pharmacokinetics.[6][8] A comprehensive evaluation using standardized in vitro cytotoxicity assays is essential to identify ADC candidates with an optimal balance of efficacy and safety. By carefully selecting the DAR, researchers can significantly improve the clinical potential of novel ADCs.
References
- 1. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
A Researcher's Guide to Validating Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization
For researchers, scientists, and drug development professionals, the robust characterization of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety, efficacy, and quality. This guide provides a comparative overview of key analytical methods used for ADC characterization, supported by experimental data and detailed protocols. The validation of these methods is critical for regulatory submissions and for building a comprehensive understanding of these complex therapeutic molecules.
The unique structure of ADCs, which combines a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, presents significant analytical challenges. Critical Quality Attributes (CQAs) that must be rigorously monitored include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the level of aggregation and fragmentation, and the amount of free (unconjugated) drug. This guide will delve into the validation of the primary analytical techniques employed to measure these CQAs.
Workflow for ADC Analytical Method Validation
The validation of analytical methods for ADC characterization typically follows a structured workflow to ensure that the chosen methods are suitable for their intended purpose. This involves assessing various parameters as defined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1).
Comparison of Analytical Methods for Drug-to-Antibody Ratio (DAR) Determination
The average DAR and the distribution of different drug-loaded species are critical parameters that directly impact the efficacy and safety of an ADC. Several analytical techniques are employed for this purpose, with Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) being the most prominent.
A comparative study of four different analytical techniques—HIC-UV/Vis, Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) with either a QToF or an Orbitrap analyzer, and Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)—found that the determined DAR from all techniques was comparable.[1] However, the accuracy of the molecular weights for the conjugated light and heavy chains varied more significantly, highlighting the importance of the choice of mass analyzer for accurate mass determination.[1] Another study comparing native Size Exclusion Chromatography-Mass Spectrometry (nSEC-MS) with HIC for a range of interchain cysteine-linked ADCs concluded that there is no bias introduced by nSEC-MS quantitation of DAR and that the data can be bridged to HIC data without a correction factor.[2]
| Validation Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC/MS) | Native Size Exclusion Chromatography-Mass Spectrometry (nSEC-MS) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions, coupled with mass detection. | Separation based on size under native conditions, coupled with mass detection. |
| Precision (RSD%) | Retention Time (RT) RSDs < 0.081%, Area RSDs < 0.282% have been reported for DAR species.[3] | Data not available in a comparative format. | DAR values are consistent with HIC.[4] |
| Accuracy | Considered the "gold standard" for DAR analysis.[5] | Provides accurate mass information for DAR species. | Excellent agreement in DAR values with HIC has been demonstrated.[4] |
| Linearity (R²) | Not typically assessed for DAR distribution but for the overall protein concentration. | Linearity is assessed for the quantification of specific species. | Linearity is assessed for the quantification of specific species. |
| Robustness | Method performance can be affected by small variations in mobile phase composition and temperature. | Robustness is influenced by factors such as gradient steepness, temperature, and organic modifier.[6] | Changes in mobile phase concentration were found to have no impact on DAR quantitation.[2] |
Comparison of Analytical Methods for Aggregation and Fragmentation Analysis
The presence of aggregates and fragments in ADC preparations is a critical quality attribute that can affect product safety and efficacy. Size Exclusion Chromatography (SEC) is the industry standard for monitoring these size variants, while Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) serves as a valuable orthogonal method.
A study comparing SEC and CE-SDS for monitoring hinge region fragmentation in monoclonal antibodies demonstrated a good correlation between the two techniques, suggesting that CE-SDS can be employed as a surrogate technique to SEC for this purpose.[7]
| Validation Parameter | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) |
| Principle | Separation based on hydrodynamic radius under native conditions. | Separation based on molecular weight under denaturing conditions. |
| Precision (RSD%) | Retention Time (RT) RSDs < 0.04% and Peak Area RSDs < 1% have been reported.[8] | Assay precision < 10% RSD for major components has been demonstrated.[9] |
| Accuracy (% Recovery) | Accuracy of 82-112% has been reported for a monoclonal antibody.[10] | Recovery in spiked samples ranged from 82% to 106% for various size components in an ADC and its antibody intermediate.[9] |
| Linearity (R²) | Excellent linearity (R² > 0.99) is typically achieved over a wide concentration range.[8] | Linearity (r) of ≥ 0.99 for all major components has been reported.[9] |
| Limit of Quantification (LOQ) | LOQ of 31 µg/mL has been reported for a monoclonal antibody and an ADC.[8] | Data not available in a comparative format. |
| Robustness | Method performance can be influenced by mobile phase pH and composition.[11] | Robustness is assessed by varying parameters like capillary, analyst, and sample storage conditions.[6] |
Comparison of Analytical Methods for Free Drug Analysis
The presence of free, unconjugated cytotoxic drug in the final ADC product is a potential safety risk and must be carefully controlled. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of free drug-related species.[12]
| Validation Parameter | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Principle | Separation of small molecule drugs from the large ADC protein based on hydrophobicity under denaturing conditions. |
| Precision | HPLC methods can provide excellent precision for free drug analysis.[8] |
| Accuracy | The method with a calibration curve provides the highest accuracy for the determination of free drug.[12] |
| Sensitivity | High sensitivity can be achieved.[8] |
| Selectivity | Excellent selectivity for separating free drug from the ADC.[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol outlines a generic method for the analysis of DAR in cysteine-linked ADCs.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak areas and the corresponding number of drugs.
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This protocol provides a general method for quantifying aggregates in ADC samples.
Materials:
-
HPLC system
-
SEC column (e.g., Agilent AdvanceBio SEC)[8]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Protocol 3: Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Purity Analysis
This protocol describes a general procedure for assessing the purity of ADCs under non-reducing and reducing conditions.
Materials:
-
Capillary Electrophoresis system with a UV detector
-
Bare-fused silica (B1680970) capillary
-
SDS-MW Analysis Kit (containing SDS gel buffer, sample buffer, and molecular weight markers)
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT) for reduced analysis
-
Alkylating agent (e.g., iodoacetamide (B48618) - IAM) for non-reduced analysis
-
ADC sample
Procedure (Non-reducing):
-
Mix the ADC sample with sample buffer and IAM.
-
Incubate the mixture at a specified temperature and time (e.g., 70°C for 20 minutes).
-
Inject the prepared sample into the capillary.
-
Apply voltage and monitor the separation at 214 nm.
-
Analyze the electropherogram for peaks corresponding to the intact ADC and any fragments.
Procedure (Reducing):
-
Mix the ADC sample with sample buffer and DTT.
-
Heat the mixture at a specified temperature and time (e.g., 90°C for 10 minutes).
-
Inject the prepared sample into the capillary.
-
Apply voltage and monitor the separation at 214 nm.
-
Analyze the electropherogram for peaks corresponding to the light chain and heavy chain of the antibody.
Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Free Drug Analysis
This protocol outlines a method for the direct analysis of free drug-related species in an ADC sample without extensive sample preparation.[12]
Materials:
-
HPLC system with a UV or MS detector
-
RP-HPLC column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
ADC sample
Procedure:
-
Equilibrate the RP-HPLC column with a low percentage of Mobile Phase B.
-
Directly inject the ADC sample onto the column.
-
Use a gradient to elute the free drug species, which will be retained on the column while the large ADC protein will likely elute in the void volume or early in the gradient.
-
Monitor the elution profile at a wavelength specific to the drug molecule.
-
Quantify the free drug using an external calibration curve of the drug standard.
Orthogonal Methodologies for Comprehensive ADC Characterization
Due to the complexity of ADCs, a single analytical technique is often insufficient for comprehensive characterization. The use of orthogonal methods, which measure the same attribute through different separation principles, is highly recommended to ensure the accuracy and reliability of the results.
By employing a combination of these validated analytical methods, researchers and drug developers can gain a thorough understanding of their ADC candidates, ensuring the development of safe and effective therapies. This guide serves as a starting point for establishing a robust analytical control strategy for ADC characterization. It is crucial to tailor the specific methods and validation approaches to the unique characteristics of each ADC molecule.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation [pharmabiz.com]
- 3. Novel Native Reversed-Phase Liquid Chromatography (nRPLC)/MS for Antibody-Drug Conjugates (ADCs) Characterization and Drug-Antibody Ratio (DAR) Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of SEC and CE-SDS methods for monitoring hinge fragmentation in IgG1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eag.com [eag.com]
- 10. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Evaluating the Safety Profile of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the antibody-drug conjugate (ADC) payload system, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. Due to the limited publicly available safety data on this specific, complete linker-payload construct, this guide evaluates its safety by drawing comparisons with structurally similar duocarmycin-based ADCs that have undergone preclinical and clinical evaluation. The primary comparator is SYD985 (trastuzumab duocarmazine), which utilizes a closely related linker-payload, vc-seco-DUBA.
Overview of the ADC Payload System
This compound is a sophisticated system designed for targeted delivery of a potent cytotoxic agent to cancer cells. Its components are engineered to provide stability in circulation and ensure selective release of the payload within the target cell.[1]
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on monoclonal antibodies.[1]
-
PEG4: A polyethylene (B3416737) glycol spacer that enhances solubility and improves pharmacokinetic properties.[1]
-
Valine-Citrulline (VC): A dipeptide linker that is cleavable by lysosomal proteases, such as cathepsin B, which are abundant in the tumor microenvironment.[2]
-
p-aminobenzyl alcohol (PAB): A self-immolative spacer that ensures the efficient release of the active drug following VC linker cleavage.
-
DMEA: A solubilizing agent.
-
Seco-Duocarmycin SA: The cytotoxic payload, a potent DNA alkylating agent that causes cell death.[2][3] Duocarmycins are effective against both dividing and non-dividing cells.[1]
The targeted delivery and controlled release mechanism are intended to minimize systemic toxicity, a common challenge with highly potent cancer therapies.[1][4]
Comparative Preclinical Safety of Duocarmycin-Based ADCs
Preclinical safety evaluation in relevant animal models is crucial for predicting potential toxicities in humans. The cynomolgus monkey is a frequently used model for ADC safety assessment due to its physiological similarities to humans.[1] The table below summarizes key preclinical safety findings for duocarmycin-based ADCs.
| ADC Name (Payload) | Antibody Target | Highest Non-Severely Toxic Dose (HNSTD) / Tolerated Dose | Key Observations in Cynomolgus Monkeys |
| SYD983 (vc-seco-DUBA) | HER2 | Up to 30 mg/kg | High exposure, excellent stability in blood, no severe toxic effects reported. Notably, no thrombocytopenia or peripheral sensory neuropathy was observed, which are common with tubulin inhibitors.[1][5] |
| MGC018 (vc-seco-DUBA) | B7-H3 | Tolerated up to 10 mg/kg (highest dose tested) | Toxicology profile consistent with that reported for SYD985.[6] |
| BYON3521 (duocarmycin-based) | MET | 15 mg/kg | Well-tolerated with reversible toxicities.[7] |
Clinical Safety Profile of Trastuzumab Duocarmazine (SYD985)
SYD985, a HER2-targeting ADC utilizing a duocarmycin payload, has undergone extensive clinical evaluation, providing valuable insights into the potential clinical safety profile of similar constructs. The following table summarizes the common adverse events observed in the pivotal TULIP clinical trial.
| Adverse Event Category | Most Frequent Adverse Events (All Grades) | Notable Grade ≥3 Adverse Events |
| Ocular | Conjunctivitis (38.2%), Keratitis (38.2%) | - |
| General | Fatigue (33.3%) | - |
| Respiratory | - | Interstitial Lung Disease (ILD)/Pneumonitis (7.6% of patients, including two fatal events)[8][9][10] |
| Gastrointestinal | Nausea, Diarrhea | - |
| Hematologic | - | Anemia, Neutropenia[11] |
Adverse events led to treatment discontinuation in 35.4% of patients receiving trastuzumab duocarmazine, primarily due to eye and respiratory disorders.[9] The clinical use of duocarmycins, in general, has been historically limited by concerns of potential hepatotoxicity and myelosuppression.[2]
Experimental Protocols for Preclinical Safety Evaluation
A comprehensive non-clinical safety package for an ADC is essential for regulatory submission and to guide clinical trial design.[12][13] Below is a generalized workflow for the preclinical safety and toxicity evaluation of an ADC.
Caption: Generalized workflow for preclinical safety evaluation of ADCs.
Key Methodologies:
-
In Vitro Cytotoxicity Assays: Target-expressing and non-expressing cell lines are treated with the ADC to determine potency and specificity. Cell viability is typically measured using assays like MTT or CellTiter-Glo.[]
-
In Vivo Tumor Xenograft Studies: Human tumor cells are implanted in immunocompromised mice. The ADC is administered to evaluate anti-tumor activity and establish a dose-response relationship.[2]
-
GLP Repeat-Dose Toxicity Studies in Cynomolgus Monkeys: This is a pivotal study to identify potential target organs for toxicity and determine the maximum tolerated dose (MTD).[1] Animals receive multiple doses of the ADC, and a comprehensive set of endpoints are evaluated, including clinical observations, body weight, food consumption, electrocardiography, clinical pathology (hematology and serum chemistry), and full histopathological examination of tissues at necropsy.[15]
Mechanism of Action and Potential for Toxicity
The mechanism of action of duocarmycin-based ADCs involves targeted delivery of the payload to cancer cells, followed by intracellular release and DNA alkylation, leading to cell death.[3]
Caption: Targeted mechanism of action of a duocarmycin-based ADC.
While designed for targeted therapy, toxicities can arise from several factors:
-
On-target, off-tumor toxicity: The target antigen may be expressed at low levels on normal tissues, leading to unintended cell damage.[16]
-
Off-target toxicity: Premature cleavage of the linker in circulation can release the potent payload systemically, causing toxicity to healthy, rapidly dividing cells, such as those in the bone marrow and gastrointestinal tract.[4][16]
-
Bystander effect: The released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which can be therapeutically beneficial but also poses a risk to nearby healthy cells.[17]
Conclusion
The safety profile of this compound, when integrated into an ADC, is anticipated to be comparable to other duocarmycin-based ADCs with similar linker technologies. Preclinical studies in non-human primates suggest a manageable safety profile, with a notable absence of some toxicities commonly associated with other payload classes like tubulin inhibitors. However, clinical data from trastuzumab duocarmazine highlight the potential for significant ocular and respiratory adverse events that require careful monitoring. The favorable therapeutic index observed in preclinical models underscores the potential of this class of ADCs, but also emphasizes the importance of careful patient selection and monitoring in the clinical setting. Further preclinical and clinical studies are necessary to fully characterize the safety profile of ADCs utilizing the this compound system.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical Profile of BYON3521 Predicts an Effective and Safe MET Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Another Antibody-Drug Conjugate Enters the Metastatic Breast Cancer Landscape - The ASCO Post [ascopost.com]
- 10. Byondis ESMO Late-Breaking Presentation Confirms ADC [Vic-] Trastuzumab Duocarmazine (SYD985) Superior to Physician's Choice in Pre-treated Locally Advanced or Metastatic HER2-Positive Breast Cancer [prnewswire.com]
- 11. researchgate.net [researchgate.net]
- 12. Non-Clinical Considerations for Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 13. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Treatment-related adverse events of antibody drug-conjugates in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to ADC Linker Stability in Human vs. Mouse Plasma
For researchers, scientists, and drug development professionals, understanding the preclinical behavior of antibody-drug conjugates (ADCs) is paramount to successful clinical translation. A critical factor influencing an ADC's therapeutic index is the stability of its linker in systemic circulation. Premature payload release can lead to off-target toxicity and diminished efficacy. This guide provides a comparative analysis of commonly used ADC linkers, focusing on their stability profiles in human and mouse plasma, supported by experimental data and detailed methodologies.
A significant challenge in the preclinical assessment of ADCs is the often-observed discrepancy in linker stability between mouse models and humans. This disparity is largely attributed to enzymatic differences between the species. Notably, the presence of carboxylesterase 1c (Ces1c) in mouse plasma can lead to the rapid cleavage of certain linkers, a phenomenon not mirrored in human plasma.[1][2][3] This guide will delve into the stability of various linker types to aid in the selection of appropriate linkers for ADC development and the interpretation of preclinical data.
Comparative Stability of ADC Linkers
The stability of an ADC linker is a crucial attribute that dictates its ability to remain intact in circulation until it reaches the target tumor cell. The following table summarizes the stability of various linker types in human and mouse plasma based on published data.
| Linker Type | Linker Example | Stability in Human Plasma | Stability in Mouse Plasma | Key Observations |
| Dipeptide (Cleavable) | Valine-Citrulline (Val-Cit) | Highly stable (>230 days)[4] | Unstable (hydrolyzed within 1 hour to >95% loss after 14 days)[5][6] | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c).[1][2][3] |
| Modified Dipeptide (Cleavable) | Glutamic acid-Valine-Citrulline (EVCit) | Stable | Significantly improved stability compared to Val-Cit.[5] | The addition of glutamic acid protects the linker from premature cleavage in mouse plasma.[7] |
| Dipeptide (Cleavable) | Valine-Alanine (Val-Ala) | Stable | Improved stability compared to Val-Cit, but still susceptible to hydrolysis.[4][6] | Offers a more stable alternative to Val-Cit in mouse models, though not completely resistant to cleavage. |
| Sulfatase-Cleavable | Aryl-sulfate | Highly stable | Highly stable (>7 days)[6] | Demonstrates high stability in both human and mouse plasma, offering a potential solution to the species-specific instability of peptide linkers.[6] |
| pH-Sensitive (Cleavable) | Hydrazone | ~2 days half-life[4][6] | ~2 days half-life[6] | Stability is pH-dependent and can be insufficient for some applications, leading to premature drug release in circulation in both species.[4][6] |
| Glucuronide (Cleavable) | β-Glucuronide | Highly Stable[4] | Stable | Generally shows good stability in plasma across species.[4] |
| Non-Cleavable | Thioether (e.g., SMCC) | Highly stable[8] | Highly stable[8][9] | Relies on lysosomal degradation of the antibody for payload release, providing high systemic stability.[8] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | OHPAS | Stable | Stable | This novel linker has shown stability in both in vitro human and mouse plasma studies.[1][2][10] |
Experimental Protocol: In Vitro Plasma Stability Assay
The following protocol outlines a general method for assessing the in vitro stability of an ADC linker in plasma.
Objective: To determine the stability of an ADC by quantifying the amount of intact ADC and/or released payload over time when incubated in human and mouse plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) of interest
-
Human plasma (pooled, citrated)
-
Mouse plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA, SEC-HPLC)
-
Immuno-affinity capture reagents (optional)
Procedure:
-
ADC Preparation: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Incubation:
-
Spike the ADC into aliquots of human plasma and mouse plasma to a final concentration typically in the range of 10-100 µg/mL.
-
As a control, spike the ADC into PBS.
-
Incubate all samples at 37°C.
-
-
Time Points: Collect aliquots from each incubation mixture at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Processing:
-
Immediately stop the reaction at each time point, typically by freezing at -80°C.
-
For analysis of the intact ADC, samples may be analyzed directly or after an immuno-affinity capture step to isolate the ADC from plasma proteins.[11]
-
For analysis of the released payload, a protein precipitation or solid-phase extraction step may be necessary to separate the small molecule drug from plasma proteins.
-
-
Analysis:
-
Intact ADC Quantification: Analyze the samples using techniques like Ligand-Binding Assays (LBA) such as ELISA, or mass spectrometry (LC-MS) to determine the concentration of the intact ADC at each time point. A "middle-up" mass spectrometry approach can be used to analyze ADC subunits.[1]
-
Payload Release Quantification: Analyze the processed samples by LC-MS/MS to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the percentage of intact ADC remaining or the concentration of released payload against time for both human and mouse plasma.
-
Calculate the half-life (t½) of the ADC in each matrix.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro ADC plasma stability assessment.
Conclusion
The choice of linker is a critical determinant of an ADC's success. The significant difference in stability for certain linkers, such as the widely used Val-Cit, between human and mouse plasma underscores the importance of careful preclinical evaluation and data interpretation. Newer generation linkers, including modified dipeptides and non-peptide cleavable linkers, offer promising solutions to mitigate the translational challenges posed by species-specific enzymatic activity. By employing robust in vitro stability assays as outlined in this guide, researchers can make more informed decisions in the design and selection of ADC candidates, ultimately paving the way for the development of safer and more effective cancer therapeutics.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Analysis of Key Factors Related to ADCs Structural Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA
For Immediate Implementation by Laboratory Personnel
Researchers and scientists handling Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA must adhere to stringent disposal protocols due to its nature as a potent cytotoxic agent. This compound, a key component in the development of antibody-drug conjugates (ADCs), is a powerful DNA alkylating agent designed to induce cell death.[1] Its high potency necessitates that all waste generated from its use be treated as hazardous cytotoxic waste.
The following procedures provide a comprehensive guide for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. These guidelines are based on established best practices for the management of cytotoxic and hazardous materials.
Personal Protective Equipment (PPE) and Handling Precautions
Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times during handling and disposal. This serves as the first line of defense against accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact and absorption. |
| Lab Coat | Disposable, solid-front, back-closing gown | Protects against splashes and contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield | Shields eyes from accidental splashes of liquid waste. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Recommended when handling the powder form to prevent inhalation. |
Handling Area: All handling of this compound, including the preparation of solutions and the generation of waste, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of aerosolization and inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of waste contaminated with this compound.
Step 1: Waste Segregation at the Point of Generation
Immediate and proper segregation of waste is critical to prevent cross-contamination and ensure that all contaminated materials are handled appropriately.
-
Sharps Waste: All needles, syringes, pipette tips, and other sharp objects contaminated with the compound must be immediately placed into a designated, puncture-resistant, and leak-proof sharps container.[2][3][4] This container must be clearly labeled with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol.[3][5]
-
Non-Sharps Solid Waste: All non-sharp contaminated items, including vials, gloves, gowns, bench paper, and other disposable materials, should be placed in a dedicated, leak-proof, and clearly labeled cytotoxic waste container.[2][3][5] This container is typically a rigid bin lined with a heavy-duty plastic bag (e.g., a yellow bag with a cytotoxic symbol).[3]
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
Step 2: Decontamination of Work Surfaces
Following any work with the compound, all surfaces within the chemical fume hood or biological safety cabinet must be thoroughly decontaminated.
-
Decontamination Solution: A solution of 70% ethanol (B145695) or a suitable laboratory disinfectant should be used to wipe down all surfaces.
-
Cleaning Materials: All wipes and absorbent materials used for decontamination are considered cytotoxic waste and must be disposed of in the designated non-sharps solid waste container.[2]
Step 3: Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Ensure full personal protective equipment is worn before addressing the spill.
-
Contain the Spill: For liquid spills, use absorbent pads or a spill kit to contain the material. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean the Area: Once the spill is absorbed, clean the area with a detergent solution followed by a 70% ethanol solution.
-
Dispose of Spill Debris: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be placed in the designated cytotoxic waste container.[2]
Step 4: Waste Storage and Collection
All cytotoxic waste containers must be securely sealed when not in use and when full.
-
Storage Location: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
Labeling: Ensure all containers are clearly labeled with their contents and the appropriate hazard symbols.
Step 5: Final Disposal
The ultimate disposal of cytotoxic waste is high-temperature incineration.[3] This process is managed by specialized waste disposal facilities.
-
Institutional Procedures: Follow your institution's specific procedures for the pickup and disposal of chemical and cytotoxic waste. Contact your EHS department for guidance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Disposal workflow for cytotoxic waste.
References
Navigating the Safe Handling of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for a Potent Cytotoxic Agent
Researchers and drug development professionals working with Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA, a potent antibody-drug conjugate (ADC) linker-payload, must adhere to stringent safety protocols. This compound, which incorporates the highly cytotoxic duocarmycin SA, a DNA alkylating agent, requires meticulous handling to ensure personnel safety and prevent environmental contamination.[1][2][3] Due to its potent nature, occupational exposure can pose significant health risks, including carcinogenicity, mutagenicity, and teratogenicity.[4][5]
Immediate Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat this compound as a highly potent and toxic substance. The following guidelines are based on best practices for handling cytotoxic compounds and duocarmycin analogs.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.[6] All personnel handling the compound must be trained in the proper selection and use of PPE.[7]
Recommended PPE includes:
-
Gloves: Double gloving with chemotherapy-tested nitrile gloves is mandatory.[5] Gloves should be changed frequently and immediately if contaminated.
-
Gown: A disposable, fluid-resistant gown that provides full coverage of the arms and body should be worn.[6]
-
Eye and Face Protection: A full-face shield or safety goggles in conjunction with a fluid-resistant mask should be used to protect against splashes.[6][7]
-
Respiratory Protection: For procedures that may generate aerosols or airborne particles, a properly fitted N95 respirator or higher-level respiratory protection is required.[6]
-
Additional Protection: A cap and shoe covers should also be worn.[7]
Engineering Controls
All handling of this compound should be conducted within a certified biological safety cabinet (BSC) or a containment isolator to minimize the risk of aerosol generation and environmental contamination.[7]
Compound Information
| Identifier | Value |
| CAS Number | 2259318-49-3[8] |
| Molecular Formula | C67H87ClN12O21[8] |
| Molecular Weight | 1431.93 g/mol [8] |
| Occupational Exposure Limits (OEL) | Not Established |
| LD50/LC50 | Not Available |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, inspect the packaging for any signs of damage or leakage.[7]
-
Wear appropriate PPE when unpacking the compound.[7]
-
Store the compound in a clearly labeled, dedicated, and secure location, away from incompatible materials. Follow the storage conditions recommended on the Certificate of Analysis.[9]
Preparation and Handling
-
Preparation: Before beginning any work, ensure the biological safety cabinet is clean and decontaminated. Gather all necessary materials and place them in the BSC.
-
Personal Protective Equipment: Don all required PPE as outlined above.
-
Compound Handling:
-
Perform all manipulations, including weighing, reconstitution, and aliquoting, within the BSC to contain any potential spills or aerosols.
-
Use dedicated equipment (spatulas, pipettes, etc.) for handling the compound.
-
Avoid any direct contact with the skin, eyes, or mucous membranes.[8]
-
Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Secure the Area: Immediately alert others and restrict access to the contaminated area.[6]
-
Don PPE: Put on the full complement of recommended PPE before beginning cleanup.[6]
-
Containment: Use a cytotoxic spill kit to absorb and contain the spill.[6]
-
Cleanup: Carefully collect all contaminated materials, including absorbent pads, gloves, and gowns.[6]
-
Decontamination: Clean the spill area with an appropriate decontaminating solution.
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.[6]
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
-
Segregation: All contaminated materials, including unused compound, empty vials, PPE, and cleaning materials, must be segregated into clearly labeled cytotoxic waste containers.[8]
-
Disposal: The waste must be handled by a professional biological waste management company for incineration or other approved disposal methods to prevent environmental pollution.[8]
Safe Handling Workflow
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
By implementing these comprehensive safety measures, research facilities can mitigate the risks associated with this potent compound, ensuring a safe working environment for all personnel. Continuous training and adherence to established protocols are paramount in maintaining a culture of safety.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. adcreview.com [adcreview.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. ipservices.care [ipservices.care]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2259318-49-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
